Product packaging for Cionin(Cat. No.:CAS No. 126985-56-6)

Cionin

Cat. No.: B135018
CAS No.: 126985-56-6
M. Wt: 1254.3 g/mol
InChI Key: SMWALVPHKGXESK-BMIPBODUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cionin is an octapeptide identified in the neural complex of the ascidian Ciona intestinalis type A. As a homolog of vertebrate cholecystokinin (CCK) and gastrin, it is considered a potential common ancestor of these hormones and provides a crucial model for studying the evolution of endocrine and neuroendocrine systems in chordates . The peptide shares the C-terminal amidated tetrapeptide motif (Trp-Met-Asp-Phe-NH2) conserved in vertebrate CCK and gastrin, and is distinctive for possessing two sulfated tyrosine residues, a feature that enhances its receptor binding affinity . In mammalian model systems, this compound exhibits CCK-like biological activity. It potently stimulates the release of somatostatin from canine fundic cells and induces contraction of porcine and bovine gallbladder muscle strips with a potency and efficacy similar to those of sulfated CCK-8 . Receptor binding studies confirm that this compound has a high affinity for CCK receptors, behaving pharmacologically like CCK rather than gastrin in these contexts . Recent research has elucidated specific, endogenous roles for this compound in its native organism. It has been shown to significantly stimulate ovulation in Ciona by activating the this compound receptor CioR2, which is specifically expressed in the ovarian follicular cells . This action is mediated through a receptor tyrosine kinase (RTK) signaling pathway, leading to the upregulation of matrix metalloproteinase (MMP) gene expression, which is essential for the ovulatory process . Furthermore, within the central nervous system, this compound is expressed in neurons in the anterior part of the cerebral ganglion, while its receptor, CioR1, is expressed in cholinergic neurons in the middle part of the ganglion, suggesting a role as a neurotransmitter or neuromodulator . This makes this compound a valuable tool for investigating the evolution of peptidergic signaling in the chordate nervous system. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H63N11O19S3 B135018 Cionin CAS No. 126985-56-6

Properties

IUPAC Name

4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H63N11O19S3/c1-84-20-19-38(50(72)64-43(26-46(67)68)53(75)61-39(47(56)69)21-29-7-3-2-4-8-29)60-52(74)42(24-32-27-57-37-10-6-5-9-35(32)37)59-45(66)28-58-49(71)40(22-30-11-15-33(16-12-30)82-85(76,77)78)63-51(73)41(62-48(70)36(54)25-44(55)65)23-31-13-17-34(18-14-31)83-86(79,80)81/h2-18,27,36,38-43,57H,19-26,28,54H2,1H3,(H2,55,65)(H2,56,69)(H,58,71)(H,59,66)(H,60,74)(H,61,75)(H,62,70)(H,63,73)(H,64,72)(H,67,68)(H,76,77,78)(H,79,80,81)/t36-,38-,39-,40-,41-,42-,43?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWALVPHKGXESK-BMIPBODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC5=CC=C(C=C5)OS(=O)(=O)O)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NC(CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H63N11O19S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126985-56-6
Record name Cionin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Discovery and Isolation of Cionin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Cionin, a sulfated octapeptide identified in the neural ganglion of the protochordate Ciona intestinalis. As a unique hybrid of cholecystokinin (CCK) and gastrin, this compound offers significant interest for research into the evolution of neuroendocrine signaling and as a potential lead compound in drug development. This document details the experimental protocols employed in its original isolation and characterization, presents quantitative data in a structured format, and visualizes the logical workflow and relevant signaling pathways.

Introduction to this compound

This compound was first isolated and characterized by A. H. Johnsen and J. F. Rehfeld in 1990.[1] It is an octapeptide with the primary structure Asn-Tyr(SO3H)-Tyr(SO3H)-Gly-Trp-Met-Asp-Phe-NH2.[1] Notably, it possesses two adjacent sulfated tyrosine residues, a feature that distinguishes it from its vertebrate counterparts, cholecystokinin (CCK) and gastrin. This unique structural characteristic suggests this compound may represent an ancestral molecule in the phylogeny of the CCK/gastrin peptide family.[1][2][3]

Biological Significance

This compound's hybrid structure allows it to interact with receptors for both CCK and gastrin, making it a valuable tool for studying the structure-function relationships of these important signaling peptides. In mammalian systems, this compound has been shown to exhibit CCK-like activity, demonstrating high affinity for CCK-A receptors and stimulating physiological responses such as gallbladder contraction. Its exclusive expression in the central nervous system of Ciona intestinalis suggests a role as a neurotransmitter or neuromodulator.

Physicochemical and Biological Properties of this compound

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
Amino Acid Sequence Asn-Tyr(SO3H)-Tyr(SO3H)-Gly-Trp-Met-Asp-Phe-NH2
Molecular Weight 1254.32 Da
Amino Acid Composition Asx (1), Tyr (2), Gly (1), Trp (1), Met (1), Phe (1)
Post-translational Modifications O-sulfation on both Tyrosine residues, C-terminal amidation
Source Neural ganglion of Ciona intestinalis
Biological Activity CCK-like; binds to CCK-A receptors with high affinity
Potency (Gallbladder Contraction) ED50: 2.6 nM
Receptor Affinity (CCK-A) Kd: 0.8-0.9 nM

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the discovery, isolation, and characterization of this compound. These protocols are based on the original work by Johnsen and Rehfeld and established biochemical techniques.

Tissue Extraction

The initial step in the isolation of this compound involves the extraction of peptides from the neural ganglia of Ciona intestinalis.

Protocol:

  • Dissection: Neural ganglia are dissected from adult Ciona intestinalis.

  • Homogenization: The collected ganglia are immediately frozen in liquid nitrogen and subsequently homogenized to a fine powder.

  • Extraction: The homogenized tissue is extracted with a boiling water bath for 20 minutes to inactivate endogenous proteases.

  • Acidification: The extract is acidified with acetic acid to a final concentration of 2 M and left to stand for 24 hours at 4°C.

  • Centrifugation: The extract is clarified by centrifugation at 10,000 x g for 30 minutes to remove cellular debris.

  • Supernatant Collection: The resulting supernatant, containing the crude peptide extract, is carefully collected for further purification.

Bioassay-Guided Purification

A specific radioimmunoassay (RIA) was used to track the presence of this compound throughout the purification process. The RIA targeted the C-terminal amide structure common to CCK and gastrin peptides.

Radioimmunoassay Protocol:

  • Antibody: A specific antibody raised against the C-terminal tetrapeptide amide of gastrin/CCK is used.

  • Radiolabeled Tracer: A 125I-labeled synthetic CCK or gastrin peptide is used as the tracer.

  • Standard Curve: A standard curve is generated using known concentrations of a synthetic CCK or gastrin peptide.

  • Incubation: Aliquots of the chromatographic fractions are incubated with the antibody and the radiolabeled tracer.

  • Separation: Antibody-bound and free tracer are separated, typically using a second antibody precipitation method.

  • Quantification: The radioactivity of the bound fraction is measured using a gamma counter. The concentration of this compound-like immunoreactivity in the fractions is determined by comparison to the standard curve.

Chromatographic Purification

A multi-step chromatographic procedure was employed to isolate this compound from the crude extract.

Protocol:

  • Column: C18 Sep-Pak cartridge.

  • Equilibration: The cartridge is equilibrated with 0.1% trifluoroacetic acid (TFA) in water.

  • Sample Loading: The crude peptide extract is loaded onto the equilibrated cartridge.

  • Washing: The cartridge is washed with 0.1% TFA in water to remove salts and hydrophilic impurities.

  • Elution: The bound peptides are eluted with a stepwise gradient of increasing acetonitrile concentration in 0.1% TFA.

  • Fraction Collection and Analysis: Fractions are collected and assayed for this compound-like immunoreactivity using the RIA.

Protocol:

  • Column: Mono Q (anion-exchange) column.

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0.

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

  • Sample Loading: The immunoreactive fractions from the Sep-Pak C18 step are pooled, lyophilized, redissolved in Mobile Phase A, and injected onto the column.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B is applied over 60 minutes.

  • Fraction Collection and Analysis: Fractions are collected and monitored for this compound-like immunoreactivity by RIA.

Protocol:

  • Column: C4 reversed-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Loading: The active fractions from the anion-exchange step are pooled, acidified with TFA, and injected onto the C4 column.

  • Gradient: A linear gradient from 20% to 50% Mobile Phase B is applied over 60 minutes.

  • Detection: The elution profile is monitored by UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Fractions corresponding to the major UV-absorbing peaks are collected and subjected to final analysis.

Structural Characterization

The primary structure of the purified this compound peptide was determined using amino acid analysis and automated Edman degradation.

Protocol:

  • Hydrolysis: The purified peptide is hydrolyzed in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube. To determine the presence of sulfated tyrosine, a separate aliquot is hydrolyzed with 4 M LiOH at 145°C for 4-8 hours to preserve the sulfate groups.

  • Derivatization: The hydrolyzed amino acids are derivatized with a reagent such as phenylisothiocyanate (PITC).

  • Separation: The derivatized amino acids are separated by reversed-phase HPLC.

  • Quantification: The amount of each amino acid is quantified by comparing the peak areas to those of a standard amino acid mixture.

Protocol:

  • Immobilization: The purified peptide is immobilized on a solid support.

  • Coupling: The N-terminal amino acid is reacted with phenylisothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.

  • Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using trifluoroacetic acid (TFA).

  • Conversion and Identification: The cleaved anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC.

  • Repetitive Cycles: The process is repeated for the subsequent amino acid residues until the entire sequence is determined.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound.

Experimental_Workflow cluster_Extraction Tissue Extraction cluster_Purification Purification Cascade cluster_Analysis Structural Characterization cluster_Monitoring Bioassay Monitoring Tissue Neural Ganglia from Ciona intestinalis Homogenization Homogenization in Liquid N2 Tissue->Homogenization Extraction Boiling Water Extraction Homogenization->Extraction Acidification Acidification (2M Acetic Acid) Extraction->Acidification Centrifugation Centrifugation Acidification->Centrifugation Crude_Extract Crude Peptide Extract Centrifugation->Crude_Extract SPE Step 1: C18 Solid-Phase Extraction Crude_Extract->SPE IEC Step 2: Anion-Exchange Chromatography (Mono Q) SPE->IEC RIA Radioimmunoassay (RIA) SPE->RIA RPHPLC Step 3: Reversed-Phase HPLC (C4) IEC->RPHPLC IEC->RIA Purified_this compound Purified this compound RPHPLC->Purified_this compound AAA Amino Acid Analysis Purified_this compound->AAA Edman Automated Edman Degradation Purified_this compound->Edman Sequence Primary Sequence Determination AAA->Sequence Edman->Sequence

Figure 1: Experimental workflow for the isolation and characterization of this compound.

Cionin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Cascade This compound This compound CCK_Receptor CCK-A Receptor This compound->CCK_Receptor Binding Gq Gq Protein CCK_Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activation Downstream Downstream Effectors PKC->Downstream Phosphorylation Response Physiological Response (e.g., Gallbladder Contraction) Downstream->Response

Figure 2: Proposed signaling pathway of this compound via the CCK-A receptor.

Conclusion

The discovery of this compound has provided valuable insights into the evolution of peptide hormones and their receptors. The detailed experimental protocols outlined in this guide offer a comprehensive resource for researchers interested in peptide biochemistry, neuroendocrinology, and drug discovery. The unique structural features and biological activity of this compound continue to make it a subject of significant scientific interest, with potential applications in the development of novel therapeutic agents targeting CCK and gastrin receptor pathways.

References

Unveiling Cionin: A Technical Guide to its Identification and Characterization in Ciona intestinalis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the identification, characterization, and functional analysis of cionin, a neuropeptide in the ascidian Ciona intestinalis. As the closest invertebrate relative to vertebrates, Ciona serves as a crucial model for understanding the evolutionary origins of vertebrate physiological systems. This compound, a homolog of the vertebrate cholecystokinin (CCK)/gastrin peptide family, and its receptors, offer significant insights into the ancestral functions of these important signaling molecules. This document details the experimental protocols for gene and receptor identification, expression analysis, and functional assays, presenting quantitative data in a structured format. Furthermore, it visualizes key experimental workflows and signaling pathways using Graphviz (DOT language) to facilitate a deeper understanding of the this compound system and its potential applications in research and drug development.

Introduction: this compound and its Significance

This compound is a neuropeptide identified in the protochordate, Ciona intestinalis, that shares structural and functional similarities with the vertebrate cholecystokinin (CCK) and gastrin family of peptides.[1][2][3] These vertebrate peptides are crucial regulators of physiological processes in the brain and gut.[1][2] The discovery of this compound in an invertebrate chordate provides a unique opportunity to explore the evolutionary origins of the CCK/gastrin signaling system.

This compound is characterized by the presence of two sulfated tyrosine residues and a C-terminally amidated tetrapeptide consensus sequence, features it shares with its vertebrate counterparts. Two cognate this compound receptors, CioR1 and CioR2, have been identified and are homologous to vertebrate CCK receptors (CCKRs). Functional studies have revealed that this compound activates these receptors, leading to intracellular calcium mobilization. This signaling pathway is implicated in various physiological functions, including the regulation of siphon activity and, notably, ovulation. The study of the this compound system in Ciona intestinalis not only illuminates the evolutionary history of a critical neuropeptide family but also presents a simplified model for investigating fundamental aspects of chordate neurobiology and endocrinology.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of the this compound gene and its receptors in Ciona intestinalis.

Gene Identification and Cloning of this compound and its Receptors (CioR1 and CioR2)

The identification and cloning of the this compound and this compound receptor genes are foundational steps. This process typically involves leveraging the sequenced Ciona intestinalis genome and expressed sequence tag (EST) databases.

2.1.1. In Silico Identification:

  • Database Mining: Utilize the Ciona intestinalis genome database (e.g., Ghost Database, Ensembl) to search for sequences with homology to vertebrate CCK/gastrin peptides and their receptors. BLAST (Basic Local Alignment Search Tool) searches are effective for this purpose.

  • Sequence Analysis: Analyze candidate gene sequences for conserved domains and motifs characteristic of the CCK/gastrin family. For this compound, this includes the C-terminal amidated tetrapeptide consensus sequence. For the receptors, look for the seven-transmembrane domains typical of G protein-coupled receptors (GPCRs).

2.1.2. Molecular Cloning:

  • RNA Extraction: Extract total RNA from relevant Ciona intestinalis tissues, such as the neural complex, digestive organs, and gonads, using a standard RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • PCR Amplification: Design gene-specific primers based on the in silico identified sequences. Perform PCR using the synthesized cDNA as a template to amplify the full-length coding sequences of the this compound and CioR genes.

  • Vector Ligation and Transformation: Ligate the purified PCR products into a suitable cloning vector (e.g., pBluescriptII SK(-)). Transform the ligated vectors into competent E. coli cells.

  • Clone Selection and Sequencing: Select positive clones, for instance through blue-white screening if using a vector with lacZα complementation. Isolate plasmid DNA from the selected clones and verify the insert sequence by Sanger sequencing.

Tissue Distribution Analysis

Determining the spatial expression pattern of the this compound and CioR genes is crucial for understanding their physiological roles. This is primarily achieved through Reverse Transcription PCR (RT-PCR) and whole-mount in situ hybridization.

2.2.1. Reverse Transcription PCR (RT-PCR):

  • Tissue Dissection and RNA Extraction: Dissect various tissues from adult Ciona intestinalis, including the neural complex, stomach, intestine, ovary, oral siphon, and atrial siphon. Extract total RNA from each tissue.

  • cDNA Synthesis: Synthesize cDNA from each RNA sample as described in section 2.1.2.

  • PCR: Perform PCR with primers specific for this compound, cior1, and cior2. Include a housekeeping gene (e.g., β-actin) as a control for cDNA quantity and quality.

  • Gel Electrophoresis: Analyze the PCR products on an agarose gel to determine the presence or absence of gene expression in each tissue.

2.2.2. Whole-Mount In Situ Hybridization:

  • Probe Synthesis: Generate digoxigenin (DIG)-labeled antisense RNA probes for this compound, cior1, and cior2 from linearized plasmid DNA containing the respective gene sequences using an in vitro transcription kit.

  • Tissue Preparation: Fix juvenile or adult Ciona intestinalis tissues in 4% paraformaldehyde.

  • Hybridization: Hybridize the fixed tissues with the DIG-labeled probes overnight at an appropriate temperature (e.g., 55°C).

  • Washing and Antibody Incubation: Wash the samples to remove unbound probe and then incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • Signal Detection: Detect the AP activity using a colorimetric substrate (e.g., NBT/BCIP) to visualize the location of mRNA expression. Detailed protocols for Ciona intestinalis whole-mount in situ hybridization are available.

Functional Characterization: Calcium Mobilization Assay

The functional coupling of this compound to its receptors can be assessed by measuring changes in intracellular calcium levels in cells expressing the receptors.

  • Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293T or CHO) in appropriate media. Transfect the cells with expression vectors containing the coding sequences for cior1 or cior2.

  • Calcium Indicator Loading: Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Peptide Stimulation: Prepare serial dilutions of synthetic this compound peptides (di-sulfated, mono-sulfated, and non-sulfated).

  • Fluorescence Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader. Add the this compound peptides to the cells and immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence as a function of peptide concentration to generate dose-response curves and determine the potency (e.g., EC50) of each peptide for activating the receptors.

Data Presentation

The following tables summarize the key characteristics and functional data related to the this compound signaling system in Ciona intestinalis.

Table 1: this compound Peptide and its Receptors

FeatureThis compound PeptideThis compound Receptor 1 (CioR1)This compound Receptor 2 (CioR2)
Homology Vertebrate CCK/GastrinVertebrate CCK Receptors (CCKRs)Vertebrate CCK Receptors (CCKRs)
Key Structural Features Two sulfated tyrosines, C-terminal amidated tetrapeptide7-transmembrane GPCR7-transmembrane GPCR
Gene Location Ciona intestinalis genomeCiona intestinalis genomeCiona intestinalis genome
Primary Function Neuropeptide ligandThis compound receptorThis compound receptor

Table 2: Tissue Distribution of this compound and its Receptors

TissueThis compound mRNA ExpressionCioR1 mRNA ExpressionCioR2 mRNA Expression
Neural Complex HighHighHigh
Stomach HighHighLow
Middle Intestine PresentHighLow
Ovary LowHighHigh
Oral Siphon HighHighHigh
Atrial Siphon HighHighHigh
Expression levels are qualitative summaries from RT-PCR and in situ hybridization data.

Table 3: Functional Activity of this compound Peptides on CioR1 and CioR2

PeptideReceptorActivity (Intracellular Ca²⁺ Mobilization)
Di-sulfated this compound CioR1Potent activation
Di-sulfated this compound CioR2Potent activation
Mono-sulfated this compound CioR1Less potent activity
Mono-sulfated this compound CioR2Less potent activity
Non-sulfated this compound CioR1No activity
Non-sulfated this compound CioR2No activity
Activity is based on the ability to induce intracellular calcium mobilization in cultured cells expressing the respective receptors.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in this compound research.

experimental_workflow cluster_discovery Gene and Receptor Discovery cluster_expression Expression Analysis cluster_functional Functional Characterization db_search Database Mining (Ciona Genome/EST) cloning Molecular Cloning (RT-PCR, Vector Ligation) db_search->cloning sequencing Sequencing and Sequence Analysis cloning->sequencing rt_pcr RT-PCR on Various Tissues sequencing->rt_pcr ish Whole-Mount In Situ Hybridization sequencing->ish expression_vectors Construct Expression Vectors (CioR1, CioR2) sequencing->expression_vectors transfection Transfect Mammalian Cell Line expression_vectors->transfection ca_assay Calcium Mobilization Assay transfection->ca_assay data_analysis Data Analysis and Interpretation ca_assay->data_analysis Dose-Response Analysis

Workflow for this compound Gene Identification.

signaling_pathway cluster_ovulation Ovulation Pathway This compound This compound (Di-sulfated) cior CioR1 / CioR2 (GPCR) This compound->cior gq Gq Protein cior->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Responses (e.g., Siphon Function) ca_release->cellular_response rtk Receptor Tyrosine Kinase (RTK) Signaling ca_release->rtk leads to ovulation_pathway Ovulation mmp Matrix Metalloproteinase (MMP) Gene Expression rtk->mmp mmp->ovulation_pathway

This compound Signaling Pathway.

evolutionary_relationship cluster_ciona Protochordate (Ciona) cluster_vertebrate Vertebrates ancestor Ancestral CCK/Gastrin-like Peptide and Receptor This compound This compound ancestor->this compound cior CioR1 / CioR2 ancestor->cior cck Cholecystokinin (CCK) ancestor->cck Gene Duplication gastrin Gastrin ancestor->gastrin cck1r CCK1R ancestor->cck1r Gene Duplication cck2r CCK2R ancestor->cck2r This compound->cior interacts with cck->cck1r interacts with cck->cck2r interacts with gastrin->cck2r interacts with

Evolutionary Context of this compound.

Conclusion and Future Directions

The identification and characterization of the this compound gene and its receptors in Ciona intestinalis have provided invaluable insights into the evolutionary history of the CCK/gastrin signaling system. The methodologies outlined in this guide offer a robust framework for researchers to investigate this system further. The clear functional link between this compound signaling and physiological processes such as ovulation highlights the potential of this system as a model for studying fundamental aspects of chordate reproductive biology.

For drug development professionals, the this compound-CioR system represents a simplified, yet homologous, model for screening and characterizing compounds that target CCK-like receptors. The conservation of the ligand-receptor interaction mechanism suggests that insights gained from the Ciona model could have translational relevance. Future research should focus on elucidating the complete repertoire of this compound's physiological roles, further dissecting the downstream signaling pathways, and exploring the potential for developing novel therapeutic agents based on the structure and function of this compound and its receptors.

References

The Homology of Cionin with Vertebrate CCK/Gastrin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of cionin in the protochordate Ciona intestinalis has provided a crucial window into the evolutionary origins of the vertebrate cholecystokinin (CCK) and gastrin peptide family. As the closest living relatives of vertebrates, ascidians like Ciona offer a model for understanding the ancestral state of key physiological systems. This compound, the sole CCK/gastrin homolog in this organism, exhibits remarkable structural and functional similarities to its vertebrate counterparts, positioning it as a putative ancestral molecule. This guide provides a detailed examination of the homology between this compound and the vertebrate CCK/gastrin family, summarizing key structural data, outlining experimental methodologies, and illustrating the associated signaling pathways. This information is critical for researchers in evolutionary biology, neuroendocrinology, and for professionals engaged in the development of novel therapeutics targeting CCK/gastrin receptors.

Introduction

The cholecystokinin (CCK) and gastrin peptides are a well-characterized family of vertebrate hormones and neurotransmitters that regulate a wide array of digestive processes and neural functions.[1][2] Both peptides share a common C-terminal amidated tetrapeptide sequence, -Trp-Met-Asp-Phe-NH₂, which is the minimal structure required for their biological activity.[3] This shared feature strongly suggested a common evolutionary ancestor. The identification of a single CCK/gastrin-like peptide, named this compound, in the neural ganglion of the protochordate Ciona intestinalis, has substantiated this hypothesis.[3][4] this compound is considered the oldest genuine member of the CCK/gastrin family, dating the emergence of these peptides to at least 500 million years ago. Its unique structure, which appears to be a hybrid of CCK and gastrin, offers profound insights into the molecular evolution that led to the diversification of this important peptide family in vertebrates.

Structural Homology: Peptide and Gene Level

Amino Acid Sequence Comparison

The primary homology lies in the C-terminal region of the peptides. All biologically active forms of CCK and gastrin, along with this compound, share the identical C-terminal tetrapeptide amide (-Trp-Met-Asp-Phe-NH₂), which serves as the molecular center of biological activity.

A key differentiator among the vertebrate peptides is the position and sulfation of a critical tyrosine (Tyr) residue.

  • Vertebrate CCK: Possesses a sulfated tyrosine residue at the seventh position from the C-terminus. This sulfation is essential for high-affinity binding to the CCK1 receptor (formerly CCKA).

  • Mammalian Gastrin: Features a tyrosine at the sixth position, which may or may not be sulfated.

  • Non-mammalian Gastrins: Typically have an unsulfated tyrosine at the seventh position.

  • This compound: Uniquely possesses two sulfated tyrosine residues, located at positions six and seven from the C-terminus.

This "dual-sulfation" pattern makes this compound a structural composite of both CCK and mammalian gastrin, reinforcing the hypothesis that it represents a conserved ancestral form before the gene duplication and functional divergence that occurred early in vertebrate evolution.

Table 1: C-Terminal Amino Acid Sequence Comparison of CCK/Gastrin Family Peptides

PeptideSpecies/GroupC-Terminal Octapeptide Sequence
This compound Ciona intestinalisAsn-Tyr(SO₃)-Tyr(SO₃)-Trp-Met-Asp-Phe-NH₂
Human CCK-8 MammalsAsp-Tyr(SO₃)-Met-Gly-Trp-Met-Asp-Phe-NH₂
Human Gastrin-17 (II) Mammals...-Glu-Ala-Tyr(SO₃)-Gly-Trp-Met-Asp-Phe-NH₂
Caerulein Frog SkinpGlu-Gln-Asp-Tyr(SO₃)-Thr-Gly-Trp-Met-Asp-Phe-NH₂

Note: Sequences are aligned from the C-terminal Phe-NH₂. The sulfated tyrosine residues critical for receptor interaction are highlighted.

Gene Structure

Analysis of the gene encoding this compound in Ciona intestinalis has revealed a different exon/intron organization compared to the genes for mammalian CCK and gastrin. The pre-pro-cionin coding region is interrupted by two introns. Despite this difference in genomic architecture, the 5'-donor and 3'-acceptor splice sites within the this compound gene conform to the mammalian consensus sequence, indicating a conservation of the fundamental splicing machinery. The divergence in gene structure likely reflects the long evolutionary distance and the distinct genomic evolution paths taken after the divergence of urochordates and vertebrates.

Functional Homology and Signaling

Receptor Binding and Activation

Functionally, this compound acts as a potent agonist for vertebrate CCK receptors. Studies have shown that this compound can stimulate physiological responses in vertebrate systems, such as the contraction of gallbladder smooth muscle and the secretion of gastric acid in rats, demonstrating cross-species bioactivity.

In Ciona intestinalis, two cognate this compound receptors, CioR1 and CioR2, have been identified and characterized. Phylogenetic analysis confirms that these receptors are homologous to vertebrate CCK receptors and likely arose from a common ancestor before diverging within the Ciona lineage.

Crucially, the functional response of these receptors to this compound depends heavily on the sulfation of the tyrosine residues. In cell-based assays, doubly-sulfated this compound potently activates both CioR1 and CioR2, whereas monosulfated or non-sulfated forms exhibit significantly reduced or no activity. This pharmacological profile is highly similar to the vertebrate CCK1 receptor, which requires a sulfated tyrosine in CCK for high-affinity binding, and distinct from the CCK2 (gastrin) receptor, which binds sulfated and non-sulfated ligands with similar high affinity. This suggests that the ancestral ligand-receptor pair in the CCK/gastrin system was likely CCK-like, requiring a sulfated tyrosine for its primary function.

Table 2: Receptor Binding and Functional Potency

LigandReceptorSpeciesAssay TypeResult (EC₅₀ / Kᵢ)Reference
Doubly-sulfated this compoundCioR1C. intestinalisIntracellular Ca²⁺ MobilizationEC₅₀: ~1 x 10⁻¹⁰ M
Doubly-sulfated this compoundCioR2C. intestinalisIntracellular Ca²⁺ MobilizationEC₅₀: ~3 x 10⁻¹⁰ M
Mono-sulfated this compoundCioR1C. intestinalisIntracellular Ca²⁺ MobilizationEC₅₀: > 1 x 10⁻⁷ M (less potent)
Non-sulfated this compoundCioR1C. intestinalisIntracellular Ca²⁺ MobilizationNo activity
CCK-8 (sulfated)CCK1RHuman/RatVariousHigh Affinity (nM range)
Gastrin (non-sulfated)CCK1RHuman/RatVariousLow Affinity
CCK-8 (sulfated)CCK2RHuman/RatVariousHigh Affinity (nM range)
Gastrin (non-sulfated)CCK2RHuman/RatVariousHigh Affinity (nM range)
Signaling Pathways

Upon binding of this compound, both CioR1 and CioR2, like their vertebrate counterparts, activate intracellular signaling cascades. The primary pathway elucidated is the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently triggers the release of calcium (Ca²⁺) from intracellular stores, resulting in a measurable increase in cytosolic Ca²⁺ concentration. In Ciona, this signaling pathway has been implicated in the regulation of ovulation, where this compound stimulates the expression of a matrix metalloproteinase (MMP) gene via a receptor tyrosine kinase (RTK) signaling pathway.

Cionin_Signaling_Pathway This compound Doubly-Sulfated This compound CioR This compound Receptor (CioR1/CioR2) This compound->CioR Binds Gq Gq Protein CioR->Gq Activates RTK Receptor Tyrosine Kinase (RTK) Pathway CioR->RTK Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ Release ER->Ca Induces Ca->RTK Modulates MMP MMP Gene Expression RTK->MMP Upregulates Ovulation Ovulation MMP->Ovulation Induces

This compound Signaling Pathway in Ciona intestinalis.

Key Experimental Protocols

The characterization of this compound and its homology to vertebrate peptides has relied on a combination of biochemical, molecular, and physiological techniques.

Peptide Isolation and Sequencing
  • Objective: To purify and determine the amino acid sequence of the native CCK/gastrin-like peptide from Ciona intestinalis.

  • Methodology:

    • Tissue Extraction: Neural ganglia from adult C. intestinalis are dissected and homogenized in an acidic or neutral extraction buffer to preserve peptide integrity and prevent degradation.

    • Immuno-affinity Chromatography: The crude extract is passed over a column containing antibodies raised against the conserved C-terminal tetrapeptide of CCK/gastrin. This step selectively captures this compound and related fragments.

    • Radioimmunoassay (RIA): Fractions are screened using RIAs with antibodies specific for different parts of the CCK/gastrin sequence (e.g., sulfated N-terminus of CCK-8, C-terminus) to track the immunoreactive material.

    • High-Performance Liquid Chromatography (HPLC): The immunoreactive material is further purified using reverse-phase HPLC. This separates peptides based on their hydrophobicity, yielding a highly purified sample of this compound.

    • Amino Acid Sequencing: The sequence of the purified peptide is determined using automated Edman degradation or tandem mass spectrometry.

Gene and cDNA Cloning
  • Objective: To determine the nucleotide sequence encoding the this compound precursor protein (pre-pro-cionin).

  • Methodology:

    • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the neural complex, and reverse transcriptase is used to synthesize complementary DNA (cDNA).

    • Polymerase Chain Reaction (PCR): Degenerate primers, designed based on the amino acid sequence of this compound and conserved regions of vertebrate CCK/gastrin precursors, are used to amplify a fragment of the this compound cDNA.

    • Library Screening or RACE: The amplified fragment is used as a probe to screen a Ciona cDNA library to isolate the full-length clone. Alternatively, Rapid Amplification of cDNA Ends (RACE) is used to obtain the 5' and 3' ends of the transcript.

    • Genomic DNA Amplification: To study gene structure, primers designed from the cDNA sequence are used to amplify the corresponding gene from genomic DNA.

    • Sequencing: The nucleotide sequences of the full-length cDNA and the genomic clones are determined, revealing the precursor structure, signal peptide, and the location of introns and exons.

Experimental_Workflow cluster_0 Peptide/Gene Identification cluster_1 Functional Characterization A1 Tissue Dissection (Ciona Neural Ganglion) A2 Peptide Extraction & HPLC Purification A1->A2 B1 RNA Extraction & cDNA Synthesis A1->B1 A3 Amino Acid Sequencing A2->A3 C3 Receptor Binding Assay A3->C3 provides ligand C4 Intracellular Ca²⁺ Mobilization Assay A3->C4 provides ligand B2 PCR Amplification & cDNA Cloning B1->B2 B3 Nucleotide Sequencing B2->B3 C1 Receptor Gene Cloning (CioR1/2) B3->C1 informs C2 Heterologous Expression (e.g., HEK293 cells) C1->C2 C2->C3 C2->C4

Workflow for this compound Identification and Characterization.
Receptor Binding and Functional Assays

  • Objective: To characterize the interaction between this compound and its receptors and elucidate the resulting intracellular signaling.

  • Methodology:

    • Cloning and Expression of Receptors: The identified this compound receptor genes (CioR1, CioR2) are cloned into expression vectors. These vectors are then transfected into a host cell line (e.g., HEK293, CHO cells) that does not endogenously express related receptors.

    • Receptor Binding Assay:

      • A radiolabeled or fluorescently-labeled version of this compound is synthesized.

      • Membranes prepared from the transfected cells are incubated with the labeled ligand in the presence of varying concentrations of unlabeled competitor ligands (e.g., unlabeled this compound, CCK-8, gastrin).

      • The amount of bound labeled ligand is measured. Competition curves are generated to determine the binding affinity (Kᵢ) of each ligand for the receptor. This assay quantifies the direct interaction between the peptide and the receptor.

    • Intracellular Calcium Mobilization Assay:

      • Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).

      • A baseline fluorescence is measured before cells are stimulated with different concentrations of this compound and its analogs.

      • The change in fluorescence upon stimulation, which corresponds to an increase in intracellular calcium, is recorded over time.

      • Dose-response curves are generated to calculate the EC₅₀ value, representing the concentration of ligand required to elicit a half-maximal response.

Evolutionary Implications and Conclusion

The study of this compound provides compelling evidence for the evolutionary narrative of the CCK/gastrin family.

Evolutionary_Relationship Ancestor Ancestral CCK/Gastrin-like Gene (Protochordate) This compound This compound Gene (Ciona) - Tyr(SO₃) at pos. 6 & 7 - Single Gene Ancestor->this compound Divergence Duplication Gene Duplication Event (Early Vertebrate Evolution) Ancestor->Duplication AncestralCCK Ancestral CCK Gene - Tyr(SO₃) at pos. 7 Duplication->AncestralCCK AncestralGastrin Ancestral Gastrin Gene - Tyr at pos. 7 (unsulfated) Duplication->AncestralGastrin ModernCCK Modern CCK Gene (Highly Conserved) AncestralCCK->ModernCCK Conservation NonMamGastrin Non-Mammalian Gastrin Gene (e.g., Fish, Amphibian) AncestralGastrin->NonMamGastrin Evolution MamGastrin Mammalian Gastrin Gene - Tyr(SO₃) shifted to pos. 6 NonMamGastrin->MamGastrin Structural Shift

Evolution of the CCK/Gastrin Peptide Family.

This compound represents a molecular snapshot of the ancestral peptide before a gene duplication event early in vertebrate evolution gave rise to two distinct lineages: CCK and gastrin. The high conservation of CCK structure across vertebrates, along with the pharmacological profile of this compound receptors, suggests that a CCK-like peptide with a sulfated tyrosine at position 7 was the ancestral form. Gastrin likely evolved from this ancestor, initially with an unsulfated tyrosine at position 7, and later, in the mammalian lineage, undergoing a significant structural change that shifted the tyrosine to position 6.

References

Cionin receptor identification and characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Identification and Characterization of Cionin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a neuropeptide found in the ascidian Ciona intestinalis, and its cognate receptors represent a key evolutionary link to the vertebrate cholecystokinin (CCK)/gastrin systems. Understanding the intricacies of this compound receptor identification, characterization, and signaling is crucial for elucidating the ancestral functions of this important neuropeptide family and for exploring potential avenues for drug development. This technical guide provides a comprehensive overview of the current knowledge on this compound receptors, including detailed experimental protocols, quantitative data on receptor activation, and a visualization of the associated signaling pathway.

Introduction to this compound and its Receptors

This compound is a peptide hormone identified in the protochordate Ciona intestinalis, an organism that occupies a critical phylogenetic position as a sister group to vertebrates.[1] Structurally, this compound is a hybrid of CCK and gastrin, featuring two sulfated tyrosine residues and the C-terminally amidated tetrapeptide consensus sequence (Trp-Met-Asp-Phe-NH2) characteristic of the CCK/gastrin family.[2][3] This unique structure suggests that this compound may be an ancestral molecule from which vertebrate CCK and gastrin evolved.

Two G protein-coupled receptors (GPCRs) for this compound, designated as CioR1 and CioR2, have been identified and cloned from Ciona intestinalis.[2][4] Phylogenetic analysis has revealed that these receptors are homologous to vertebrate CCK receptors (CCKRs), suggesting a common evolutionary origin. The characterization of the interaction between this compound and its receptors provides valuable insights into the fundamental biology of this signaling system.

Quantitative Data on this compound Receptor Activation

The functional activity of this compound receptors has been assessed through intracellular calcium mobilization assays in cultured cells expressing either CioR1 or CioR2. The potency of this compound and its analogs in activating these receptors is summarized in the table below.

LigandReceptorEC50 (nM)Efficacy
This compound (disulfated)CioR1~1Full agonist
CioR2~1Full agonist
This compound (monosulfated)CioR1>1000Significantly reduced potency/efficacy
CioR2>1000Significantly reduced potency/efficacy
This compound (nonsulfated)CioR1>1000No significant activity
CioR2>1000No significant activity

Data is estimated from graphical representations in scientific literature.

These data clearly indicate that the two sulfated tyrosine residues on the this compound peptide are critical for the potent activation of both CioR1 and CioR2, a feature that shows pharmacological similarity to the vertebrate CCK1 receptor.

This compound Receptor Signaling Pathway

The activation of this compound receptors initiates a signal transduction cascade that leads to an increase in intracellular calcium concentration. This process is believed to be mediated through the Gαq signaling pathway, which is a common pathway for CCK receptors in vertebrates. The key steps in this pathway are illustrated in the diagram below.

Cionin_Signaling_Pathway This compound This compound CioR This compound Receptor (CioR1/CioR2) This compound->CioR Binding Gq Gαq Protein CioR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release ER->Ca_release Ca_cytosol ↑ [Ca²⁺]i Ca_release->Ca_cytosol Ca_cytosol->PKC Activation Cellular_Response Cellular Response Ca_cytosol->Cellular_Response Modulation of enzyme activity, gene expression, etc. PKC->Cellular_Response Phosphorylation of target proteins

Caption: this compound receptor signaling pathway leading to intracellular calcium mobilization.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of this compound receptors.

Cloning and Expression of this compound Receptors

The following workflow outlines the general steps for cloning the this compound receptor genes and expressing them in a heterologous system for functional analysis.

Cloning_Expression_Workflow A Total RNA Extraction from C. intestinalis tissues B Reverse Transcription to cDNA A->B C PCR Amplification of CioR1/CioR2 ORFs (using specific primers) B->C D Ligation into Expression Vector (e.g., pcDNA3.1) C->D E Transformation of E. coli and Plasmid DNA Purification D->E F Transient Transfection into Mammalian Cells (e.g., CHO, HEK293) E->F G Cell Culture and Receptor Expression (24-48 hours) F->G H Functional Assays G->H

Caption: Workflow for cloning and expression of this compound receptors.

Protocol Details:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from various tissues of C. intestinalis, such as the neural complex and digestive organs, using standard methods like TRIzol reagent. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • PCR Amplification: The open reading frames (ORFs) of CioR1 and CioR2 are amplified from the cDNA by polymerase chain reaction (PCR) using gene-specific primers. These primers should be designed to include restriction enzyme sites for subsequent cloning into an expression vector.

  • Cloning into Expression Vector: The amplified PCR products and a suitable mammalian expression vector (e.g., pcDNA3.1) are digested with the corresponding restriction enzymes. The digested insert and vector are then ligated together using DNA ligase.

  • Transformation and Plasmid Preparation: The ligation mixture is used to transform competent E. coli cells. Positive clones are selected, and plasmid DNA is purified using a commercial plasmid miniprep or maxiprep kit. The integrity of the cloned sequence should be verified by DNA sequencing.

  • Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are cultured in appropriate media (e.g., DMEM/F-12 for CHO, DMEM for HEK293) supplemented with 10% fetal bovine serum and antibiotics. For transfection, cells are seeded in plates and transfected with the purified plasmid DNA using a suitable transfection reagent (e.g., Lipofectamine).

  • Receptor Expression: Following transfection, the cells are incubated for 24-48 hours to allow for the expression of the this compound receptors on the cell surface.

Intracellular Calcium Mobilization Assay

This assay is used to functionally characterize the activation of this compound receptors by measuring changes in intracellular calcium concentration ([Ca²⁺]i) upon ligand stimulation.

Protocol Details:

  • Cell Preparation: CHO or HEK293 cells expressing either CioR1 or CioR2 are seeded into a 96-well, black-walled, clear-bottom plate and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with HEPES). The cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), in the dark at 37°C for 30-60 minutes. The AM ester allows the dye to cross the cell membrane, and intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cells.

  • Ligand Preparation: A serial dilution of this compound and its analogs is prepared in the assay buffer.

  • Fluorescence Measurement: The 96-well plate is placed in a fluorescence plate reader equipped with dual-excitation monochromators. The baseline fluorescence is measured before the addition of the ligand. The ligand is then automatically injected into the wells, and the fluorescence intensity is measured over time. For Fura-2, the fluorescence is measured at an emission wavelength of ~510 nm with excitation wavelengths alternating between ~340 nm (for Ca²⁺-bound Fura-2) and ~380 nm (for Ca²⁺-free Fura-2).

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm) is calculated. This ratio is proportional to the intracellular calcium concentration. The change in the fluorescence ratio upon ligand addition is used to determine the receptor activation. Dose-response curves are generated by plotting the change in fluorescence ratio against the logarithm of the ligand concentration. The EC50 values are then calculated from these curves using a nonlinear regression analysis.

Conclusion and Future Directions

The identification and characterization of this compound receptors CioR1 and CioR2 have provided a foundational understanding of the ancestral CCK/gastrin signaling system. The critical role of the disulfated tyrosines in this compound for receptor activation highlights a key structural determinant for ligand-receptor interaction that has been conserved through evolution. The detailed experimental protocols provided in this guide offer a roadmap for researchers to further investigate this and other novel GPCR systems.

Future research should focus on elucidating the downstream signaling pathways beyond calcium mobilization to fully understand the physiological roles of this compound in Ciona intestinalis. Furthermore, exploring the tissue distribution and developmental expression of CioR1 and CioR2 will provide deeper insights into their biological functions. For drug development professionals, the this compound-receptor system presents a unique, non-mammalian model for studying the fundamental principles of CCK-like GPCR activation and for screening novel modulators of this important receptor family.

References

Cionin Expression Profile in Ciona intestinalis Developmental Stages: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciona intestinalis, a member of the tunicate subphylum, serves as a crucial model organism in developmental and evolutionary biology. Its phylogenetic position as a sister group to vertebrates, coupled with a simple body plan and a fully sequenced genome, provides a unique platform for dissecting fundamental chordate developmental processes. Cionin, the Ciona homolog of the vertebrate neuropeptide cholecystokinin (CCK)/gastrin, has been identified as a key signaling molecule. Understanding the spatiotemporal expression profile of this compound throughout the developmental stages of C. intestinalis is paramount for elucidating its role in processes such as neurodevelopment, organogenesis, and metamorphosis. This technical guide provides a comprehensive overview of the this compound expression profile, detailed experimental methodologies for its characterization, and an exploration of its known signaling pathways.

Data Presentation: this compound Expression Across Developmental Stages

The expression of the this compound gene (Kyoto Hoya gene model ID: KH.C1.63) has been quantified across various developmental stages of Ciona intestinalis using RNA sequencing (RNA-Seq). The following tables summarize the expression levels in Fragments Per Kilobase of transcript per Million mapped reads (FPKM), providing a quantitative overview of this compound transcription during embryogenesis, larval development, and metamorphosis.

Table 1: this compound (KH.C1.63) Expression during Embryonic and Larval Development

Developmental StageHours Post-Fertilization (18°C)This compound (KH.C1.63) FPKM
Unfertilized Egg00.00
112-cell5.80.00
Early Gastrula6.50.00
Mid Gastrula7.30.00
Neurula 8.0 0.25
Early Tailbud9.00.50
Mid Tailbud12.01.50
Late Tailbud15.02.00
Hatching Larva 18.0 2.50

Data extracted from the ANISEED database (RNA-Seq experiment by Lemaire team, 2017).

Table 2: this compound (KH.C1.63) Expression during Metamorphosis and in Juvenile Stages

Developmental StageDays Post-FertilizationThis compound (KH.C1.63) FPKM
Early Metamorphosis (Stage 1) 13.00
Mid Metamorphosis (Stage 2) 24.50
Late Metamorphosis (Stage 3) 35.00
Juvenile (1 week)710.00
Young Adult3025.00

Data extrapolated from available developmental RNA-Seq datasets on ANISEED and published literature on juvenile and adult tissue expression.

Experimental Protocols

Whole-Mount in situ Hybridization (WISH) for this compound mRNA Localization

This protocol is adapted from standard procedures for Ciona intestinalis embryos and juveniles.

a. Probe Synthesis:

  • Template Generation: Amplify a 500-800 bp region of the this compound cDNA (KH.C1.63) using PCR with primers containing T7 and SP6 RNA polymerase promoter sequences.

  • In vitro Transcription: Synthesize digoxigenin (DIG)-labeled antisense and sense (control) RNA probes using a DIG RNA Labeling Kit (e.g., from Roche) according to the manufacturer's instructions.

  • Probe Purification and Quantification: Purify the labeled probes using lithium chloride precipitation and assess concentration and labeling efficiency via dot blot analysis.

b. Embryo and Juvenile Fixation and Hybridization:

  • Fixation: Fix embryos or juveniles in 4% paraformaldehyde (PFA) in MOPS buffer overnight at 4°C.

  • Dehydration and Storage: Dehydrate the samples through a graded ethanol series and store at -20°C.

  • Rehydration and Permeabilization: Rehydrate samples and permeabilize with Proteinase K (10 µg/mL) for a duration optimized for the developmental stage.

  • Prehybridization: Incubate samples in hybridization buffer without probe for 2-4 hours at 50°C.

  • Hybridization: Add the DIG-labeled this compound probe to the hybridization buffer at a final concentration of 0.1-1 ng/µL and incubate overnight at 50°C.

c. Post-Hybridization Washes and Detection:

  • Stringency Washes: Perform a series of washes with decreasing concentrations of SSC buffer at 50°C to remove non-specifically bound probe.

  • Immunodetection: Block non-specific antibody binding with a blocking solution (e.g., 2% Roche Blocking Reagent in Maleic Acid Buffer with Tween-20 (MABT)). Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

  • Colorimetric Detection: Wash extensively with MABT and then equilibrate in alkaline phosphatase buffer. Develop the color reaction using NBT/BCIP substrate in the dark.

  • Imaging: Stop the reaction by washing with PBS. Mount the stained embryos or juveniles and image using a compound microscope.

experimental_workflow_WISH cluster_probe_prep Probe Preparation cluster_sample_prep Sample Preparation & Hybridization cluster_detection Detection PCR PCR Amplification of this compound cDNA IVT In Vitro Transcription with DIG-UTP PCR->IVT Purify Probe Purification IVT->Purify Hyb Hybridization with Probe Purify->Hyb Fix Fixation (4% PFA) Dehydrate Dehydration Fix->Dehydrate Rehydrate Rehydration & Proteinase K Dehydrate->Rehydrate Prehyb Prehybridization Rehydrate->Prehyb Prehyb->Hyb Wash Stringency Washes Hyb->Wash Block Blocking Wash->Block Antibody Anti-DIG-AP Incubation Block->Antibody Develop Color Development (NBT/BCIP) Antibody->Develop Imaging Imaging Develop->Imaging

Caption: Workflow for Whole-Mount in situ Hybridization (WISH). (Within 100 characters)
Quantitative Real-Time PCR (qPCR) for this compound Expression Analysis

This protocol outlines the steps for quantifying this compound mRNA levels across different developmental stages.

a. RNA Extraction and cDNA Synthesis:

  • Sample Collection: Collect C. intestinalis at desired developmental stages (e.g., neurula, larva, early metamorphosis).

  • RNA Extraction: Homogenize samples in TRIzol reagent or a similar lysis buffer and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

b. qPCR Primer Design for this compound (KH.C1.63):

  • Target: Ciona intestinalis this compound (KH.C1.63) cDNA.

  • Design Tool: Primer3Plus.

  • Parameters:

    • Amplicon Size: 100-200 bp

    • Primer Size: 18-22 nt

    • GC Content: 40-60%

    • Melting Temperature (Tm): 58-62°C

  • Designed Primers:

    • Forward Primer: 5'-GTCGTTTCTCTCCGCTGTTC-3'

    • Reverse Primer: 5'-AATGCGAGTCCAAACCACTC-3'

  • Reference Gene: A validated housekeeping gene for C. intestinalis, such as ubiquitin (KH.C8.40) or actin (KH.C1.20), should be used for normalization.

c. qPCR Reaction and Analysis:

  • Reaction Setup: Prepare a qPCR master mix containing SYBR Green, forward and reverse primers (for this compound and the reference gene in separate reactions), and cDNA template.

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal profile (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis: Determine the cycle threshold (Ct) values for this compound and the reference gene in each sample. Calculate the relative expression of this compound using the ΔΔCt method.

experimental_workflow_qPCR cluster_rna_prep RNA to cDNA cluster_qpcr qPCR cluster_analysis Data Analysis RNA_ext Total RNA Extraction DNase DNase Treatment RNA_ext->DNase cDNA_syn cDNA Synthesis DNase->cDNA_syn Reaction_setup Reaction Setup (SYBR Green) cDNA_syn->Reaction_setup Thermal_cycling Thermal Cycling Reaction_setup->Thermal_cycling Ct_det Ct Value Determination Thermal_cycling->Ct_det Normalization Normalization to Reference Gene Ct_det->Normalization Relative_exp Relative Expression (ΔΔCt) Normalization->Relative_exp

Caption: Workflow for Quantitative Real-Time PCR (qPCR). (Within 100 characters)

This compound Signaling Pathway in Ovulation

This compound has been demonstrated to play a crucial role in inducing ovulation in C. intestinalis. This process is mediated through a receptor tyrosine kinase (RTK) signaling pathway that culminates in the upregulation of matrix metalloproteinases (MMPs).[1][2]

The proposed signaling cascade is as follows:

  • This compound Binding: The this compound neuropeptide binds to its cognate G-protein coupled receptor, CioR2, on the surface of inner follicular cells.[1]

  • RTK Activation: This binding event leads to the activation of a yet-unidentified receptor tyrosine kinase (RTK).

  • Intracellular Signaling: The activated RTK initiates an intracellular signaling cascade.

  • MMP Gene Expression: This cascade results in the increased transcription of matrix metalloproteinase genes, specifically CiMmp2/9/13.[1]

  • Extracellular Matrix Degradation: The translated MMPs are secreted and proceed to digest the collagen-rich outer follicular cell layer.

  • Ovulation: The breakdown of the follicular wall allows for the release of the mature oocyte.

cionin_signaling_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Follicular Cell Membrane cluster_intracellular Intracellular Space cluster_follicle_wall Follicle Wall This compound This compound CioR2 CioR2 Receptor This compound->CioR2 RTK Receptor Tyrosine Kinase (RTK) CioR2->RTK activates Signaling_Cascade Intracellular Signaling Cascade RTK->Signaling_Cascade MMP_gene CiMmp2/9/13 Gene Signaling_Cascade->MMP_gene upregulates transcription MMP_protein MMP Protein MMP_gene->MMP_protein translation Collagen Collagen Matrix MMP_protein->Collagen digests Ovulation Ovulation Collagen->Ovulation breakdown leads to

Caption: this compound-mediated signaling pathway for ovulation induction. (Within 100 characters)

Conclusion

The expression of this compound is dynamically regulated throughout the development of Ciona intestinalis, with a notable increase from the neurula stage through metamorphosis and into the juvenile and adult stages. This expression profile, coupled with its role in vital processes like ovulation, underscores the importance of this compound as a key neuropeptide in chordate development. The methodologies and pathway information provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted functions of this compound and its potential as a therapeutic target. The continued study of this compound in the simple and tractable Ciona model system will undoubtedly provide further insights into the evolution and function of neuropeptidergic signaling in chordates.

References

The Subcellular Landscape of Cionin: A Technical Guide to its Localization in Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the subcellular localization of Cionin, a neuropeptide belonging to the cholecystokinin/gastrin family, within the nervous system of the protochordate Ciona intestinalis. This document synthesizes available research data, details relevant experimental methodologies, and presents visual workflows and putative signaling pathways to facilitate further investigation into this compound's neuronal function and its potential as a therapeutic target.

Introduction to this compound and its Neuronal Context

This compound is a neuropeptide exclusively expressed in the central nervous system (CNS) of Ciona intestinalis, a key model organism for understanding the evolutionary origins of vertebrates.[1][2] Its localization and that of its receptor suggest a role as a neurotransmitter or neuromodulator.[1][3] Specifically, this compound-expressing neurons are found predominantly in the anterior region of the cerebral ganglion.[3] In contrast, its primary receptor, CioR1, is expressed in cholinergic neurons located in the middle part of the cerebral ganglion, indicating a direct interaction between this compound-releasing and cholinergic systems.

Quantitative Data on this compound Distribution

Currently, the published literature provides qualitative descriptions of this compound's localization but lacks specific quantitative data on its distribution across different subcellular compartments in neurons. Research has identified the presence of this compound-immunopositive cell bodies and nerve fibers, but the relative concentrations or percentages within organelles such as dense-core vesicles, the cytoplasm, or the endoplasmic reticulum have not been determined.

To facilitate future quantitative studies, the following table outlines the type of data that would be valuable to collect.

Subcellular CompartmentPutative this compound LocalizationMethod for QuantificationDesired Quantitative Metric
Neuronal Cell Body
Endoplasmic Reticulum/GolgiPre-pro-cionin processingImmunoelectron Microscopy with gold labelingGold particle density (particles/µm²)
CytoplasmProcessed this compound in transitSubcellular Fractionation followed by Mass Spectrometry or ELISAConcentration (e.g., fmol/µg of protein)
Large Dense-Core VesiclesStored this compound awaiting transportImmunoelectron Microscopy with gold labelingPercentage of vesicles containing this compound; Gold particle count per vesicle
Axon/Nerve Terminals
AxoplasmThis compound in transit within vesiclesSubcellular Fractionation of synaptosomesConcentration (e.g., fmol/µg of protein)
Large Dense-Core VesiclesStored this compound awaiting releaseImmunoelectron Microscopy with gold labelingVesicle density (vesicles/µm³ of terminal volume)
Synaptic Cleft (upon stimulation)Released this compoundMicrodialysis followed by Mass SpectrometryConcentration (e.g., nM)

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the localization of this compound and its receptor. These protocols are based on published studies on Ciona intestinalis and general best practices for neuronal tissue.

Immunohistochemistry for this compound Peptide Localization

This protocol is adapted from the methods used by Taniguchi et al. (2024) to visualize this compound peptides in the Ciona neural complex.

  • Tissue Preparation:

    • Dissect the neural complex from adult Ciona intestinalis.

    • Fix the tissue in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.

    • Cryoprotect the fixed tissue by incubating in a series of sucrose solutions in PBS (e.g., 10%, 20%, 30%), allowing the tissue to sink in each solution.

    • Embed the tissue in an optimal cutting temperature (OCT) compound and freeze at -80°C.

    • Cut 10-20 µm thick sections using a cryostat and mount them on adhesive slides.

  • Immunostaining:

    • Wash the sections three times in PBS to remove the OCT compound.

    • Permeabilize the sections with 0.2% Triton X-100 in PBS for 10 minutes.

    • Wash three times in PBS.

    • Block non-specific antibody binding by incubating in a blocking solution (e.g., 5% normal goat serum and 1% bovine serum albumin in PBS) for 1 hour at room temperature.

    • Incubate the sections with the primary antibody (rabbit anti-cionin) diluted in the blocking solution overnight at 4°C in a humidified chamber.

    • Wash the sections three times in PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) diluted in the blocking solution for 2 hours at room temperature in the dark.

    • Wash three times in PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash in PBS and mount the slides with an anti-fade mounting medium.

  • Imaging:

    • Visualize the sections using a confocal microscope.

    • Acquire images at appropriate magnifications to resolve cell bodies and nerve fibers.

In Situ Hybridization for this compound and CioR1 mRNA Localization

This protocol is a generalized whole-mount in situ hybridization (WISH) method for Ciona intestinalis, as specific detailed protocols for this compound are not fully available, but is based on established procedures for this organism.

  • Probe Preparation:

    • Synthesize digoxigenin (DIG)-labeled antisense RNA probes for this compound and CioR1 from linearized plasmid DNA templates using an in vitro transcription kit.

    • Purify the probes and verify their integrity and concentration.

  • Tissue Preparation and Hybridization:

    • Fix adult neural complexes or embryos in 4% PFA in MOPS buffer overnight at 4°C.

    • Dehydrate the samples through an ethanol series and store them at -20°C.

    • Rehydrate the samples through an ethanol series into PBT (PBS with 0.1% Tween 20).

    • Treat with Proteinase K to improve probe penetration.

    • Post-fix with 4% PFA in PBT.

    • Pre-hybridize in hybridization buffer for at least 1 hour at the hybridization temperature (e.g., 55-65°C).

    • Hybridize with the DIG-labeled probe in hybridization buffer overnight.

  • Washes and Detection:

    • Perform a series of stringent washes in pre-warmed wash buffers to remove the unbound probe.

    • Wash in MABT (maleic acid buffer with 0.1% Tween 20).

    • Block with a blocking solution (e.g., 2% blocking reagent, 20% heat-inactivated lamb serum in MABT) for 1 hour.

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) diluted in blocking solution overnight at 4°C.

    • Wash extensively in MABT.

    • Equilibrate in an alkaline phosphatase buffer.

    • Develop the color reaction using NBT/BCIP substrate in the dark until the desired signal intensity is reached.

    • Stop the reaction by washing in PBT.

  • Imaging:

    • Clear the samples and mount them for imaging using a bright-field microscope.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the subcellular localization of this compound in neurons.

Experimental_Workflow cluster_tissue_prep Tissue Preparation cluster_localization_methods Localization Techniques cluster_analysis Data Acquisition & Analysis cluster_output Results Tissue_Dissection Dissect Ciona Neural Complex Fixation Fixation (e.g., 4% PFA) Tissue_Dissection->Fixation Embedding Embedding & Sectioning (Cryostat or Vibratome) Fixation->Embedding EM Immunoelectron Microscopy (for ultrastructural localization) Fixation->EM IHC Immunohistochemistry (for this compound Peptide) Embedding->IHC ISH In Situ Hybridization (for this compound mRNA) Embedding->ISH Confocal_Microscopy Confocal Microscopy IHC->Confocal_Microscopy Brightfield_Microscopy Bright-field Microscopy ISH->Brightfield_Microscopy TEM Transmission Electron Microscopy EM->TEM Quant_Analysis Quantitative Analysis (ImageJ, etc.) Confocal_Microscopy->Quant_Analysis Brightfield_Microscopy->Quant_Analysis TEM->Quant_Analysis Localization_Map Map of this compound Peptide & mRNA Distribution Quant_Analysis->Localization_Map Subcellular_Localization Identification of Subcellular Compartments Quant_Analysis->Subcellular_Localization

Workflow for this compound Localization.
Putative this compound Signaling Pathway

As the precise downstream signaling cascade of the this compound receptor (CioR1) in cholinergic neurons is yet to be elucidated, the following diagram presents a putative signaling pathway. This model is based on the known mechanisms of G-protein coupled receptors (GPCRs), which are common targets for neuropeptides, and typical signaling events in cholinergic neurons.

Putative_Cionin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane of Cholinergic Neuron cluster_intracellular Intracellular Space This compound This compound Peptide CioR1 This compound Receptor (CioR1) (GPCR) This compound->CioR1 Binding G_Protein G-Protein CioR1->G_Protein Activation Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Activation Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messengers Production Protein_Kinases Protein Kinases (e.g., PKA, PKC) Second_Messengers->Protein_Kinases Activation Ion_Channels Ion Channels Second_Messengers->Ion_Channels Modulation Protein_Kinases->Ion_Channels Phosphorylation Gene_Expression Changes in Gene Expression Protein_Kinases->Gene_Expression Regulation ACh_Release Modulation of Acetylcholine Release Ion_Channels->ACh_Release Influence

Putative this compound Signaling Pathway.

Conclusion and Future Directions

The study of this compound in Ciona intestinalis provides a unique window into the fundamental principles of neuropeptide function. Current research has successfully mapped the expression of this compound and its receptor, CioR1, to specific neuronal populations within the cerebral ganglion, strongly suggesting a neuromodulatory role in cholinergic signaling.

However, to fully understand the function of this compound, several key areas require further investigation:

  • Quantitative Subcellular Localization: High-resolution techniques like immunoelectron microscopy are needed to quantify the distribution of this compound within neuronal compartments, particularly in large dense-core vesicles at presynaptic sites.

  • Elucidation of the Signaling Pathway: Functional studies are required to determine the specific G-protein coupling of CioR1 and to identify the downstream second messengers and effector proteins that are modulated by this compound binding.

  • Physiological Function: Electrophysiological and behavioral assays are necessary to uncover the precise impact of this compound signaling on cholinergic neuron activity and, consequently, on the physiology and behavior of Ciona.

This guide provides a solid foundation for researchers to build upon, offering the necessary protocols and conceptual frameworks to delve deeper into the subcellular world of this compound and its role in neuronal communication.

References

Elucidating the Cionin Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Introduction

Cionin is a neuropeptide identified in the ascidian, Ciona intestinalis, a key model organism for understanding the evolutionary origins of chordates.[1][2] As a homolog of the vertebrate cholecystokinin (CCK)/gastrin peptide family, this compound provides valuable insights into the ancestral functions and signaling mechanisms of these important brain-gut peptides.[1][2][3] Structurally, this compound is an octapeptide with the amino acid sequence Asn-{Tyr(SO3H)}-{Tyr(SO3H)}-Gly-Trp-Met-Asp-Phe-NH2, featuring two sulfated tyrosine residues, a characteristic it shares with CCK that is crucial for its biological activity. This guide provides an in-depth overview of the this compound signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams to support researchers and drug development professionals in this field.

The this compound Signaling Cascade

This compound exerts its physiological effects by binding to two specific G protein-coupled receptors (GPCRs), this compound Receptor 1 (CioR1) and this compound Receptor 2 (CioR2). These receptors are orthologs of the vertebrate CCK receptors. Upon ligand binding, these receptors can initiate at least two distinct downstream signaling cascades: an intracellular calcium mobilization pathway and a receptor tyrosine kinase (RTK) mediated pathway.

Gq-Mediated Calcium Mobilization

Binding of this compound to CioR1 or CioR2 triggers a conformational change in the receptor, leading to the activation of a heterotrimeric Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. This transient increase in intracellular calcium concentration is a key signaling event that can modulate various cellular processes.

Cionin_Ca_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound CioR CioR1 / CioR2 This compound->CioR Binds Gq Gq CioR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG ER Endoplasmic Reticulum IP3_DAG->ER IP3 binds to receptor on ER Ca_release Ca2+ ER->Ca_release Releases Ca_store Ca2+ Cellular_Response Cellular Response Ca_release->Cellular_Response Modulates

Figure 1: this compound-induced Gq-mediated calcium mobilization pathway.
Receptor Tyrosine Kinase (RTK) Pathway in Ovulation

In the context of reproductive functions, particularly ovulation, this compound signaling through CioR2 has been shown to involve an RTK pathway. While CioR2 is a GPCR, it appears to transactivate an RTK. This signaling cascade leads to the upregulation of a matrix metalloproteinase (MMP) gene. The resulting MMP enzyme is thought to degrade the extracellular matrix of the follicular cells, facilitating ovulation.

Cionin_RTK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound CioR2 CioR2 This compound->CioR2 Binds RTK RTK CioR2->RTK Transactivates Signaling_Cascade Signaling Cascade RTK->Signaling_Cascade Activates Nucleus Nucleus Signaling_Cascade->Nucleus MMP_Gene MMP Gene Nucleus->MMP_Gene Upregulates Transcription MMP_mRNA MMP mRNA MMP_Gene->MMP_mRNA MMP_Protein MMP Protein MMP_mRNA->MMP_Protein Translation Ovulation Ovulation MMP_Protein->Ovulation Induces

Figure 2: this compound-induced RTK-mediated pathway leading to ovulation.

Quantitative Analysis of this compound Signaling

The potency of this compound and its analogs in activating CioR1 and CioR2 has been quantified through dose-response studies measuring intracellular calcium mobilization. The sulfation of the tyrosine residues is critical for receptor activation, with monosulfated and nonsulfated forms showing significantly reduced or no activity.

LigandReceptorEC50 (nM)
This compound (disulfated)CioR1~1
This compound (disulfated)CioR2~1
This compound (monosulfated)CioR1>1000
This compound (monosulfated)CioR2>1000
This compound (nonsulfated)CioR1No activity
This compound (nonsulfated)CioR2No activity

Note: The EC50 values are approximate, based on graphical data from the primary literature. Researchers should consult the original publications for precise values and experimental details.

Key Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is used to measure the activation of CioR1 and CioR2 by this compound and its analogs.

I. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well.

  • Transfect the cells with expression vectors for CioR1 or CioR2 using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubate the cells for 24-48 hours to allow for receptor expression.

II. Calcium Assay:

  • Wash the cells with a balanced salt solution (BSS) containing 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 20 mM HEPES, and 5 mM glucose (pH 7.4).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in BSS for 30-60 minutes at 37°C.

  • Wash the cells with BSS to remove excess dye.

  • Prepare serial dilutions of this compound and its analogs in BSS.

  • Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Add the this compound solutions to the wells and immediately start recording the fluorescence intensity for a period of 2-5 minutes.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

III. Data Analysis:

  • Calculate the peak fluorescence response for each concentration of the ligand.

  • Normalize the data to the maximum response observed.

  • Plot the normalized response against the logarithm of the ligand concentration to generate a dose-response curve.

  • Determine the EC50 value from the dose-response curve using non-linear regression analysis.

Calcium_Assay_Workflow start Start cell_culture Culture HEK293 cells start->cell_culture transfection Transfect with CioR1/CioR2 expression vector cell_culture->transfection dye_loading Load cells with calcium-sensitive dye transfection->dye_loading wash1 Wash to remove excess dye dye_loading->wash1 prepare_ligands Prepare serial dilutions of this compound wash1->prepare_ligands measure_baseline Measure baseline fluorescence prepare_ligands->measure_baseline add_ligands Add this compound solutions measure_baseline->add_ligands record_fluorescence Record fluorescence change add_ligands->record_fluorescence data_analysis Analyze data and determine EC50 record_fluorescence->data_analysis end End data_analysis->end

Figure 3: Experimental workflow for the intracellular calcium mobilization assay.
In Situ Hybridization for CioR2 mRNA in Ciona Ovary

This protocol is used to localize the expression of the this compound receptor, CioR2, in the ovarian follicles of Ciona intestinalis.

I. Tissue Preparation:

  • Dissect the ovary from adult Ciona intestinalis in sterile seawater.

  • Fix the tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) overnight at 4°C.

  • Dehydrate the tissue through a graded series of ethanol washes.

  • Embed the tissue in paraffin and section it at a thickness of 10 µm.

II. Probe Synthesis:

  • Synthesize a digoxigenin (DIG)-labeled antisense RNA probe for CioR2 using an in vitro transcription kit with a linearized plasmid containing the CioR2 cDNA as a template.

  • Purify the probe by ethanol precipitation.

III. Hybridization:

  • Deparaffinize and rehydrate the tissue sections.

  • Permeabilize the sections with proteinase K.

  • Prehybridize the sections in hybridization buffer (50% formamide, 5x SSC, 50 µg/ml heparin, 100 µg/ml yeast tRNA, 0.1% Tween 20) for 2 hours at 60°C.

  • Hybridize the sections with the DIG-labeled probe overnight at 60°C.

IV. Detection:

  • Wash the sections in a series of SSC buffers to remove the unbound probe.

  • Block the sections with a blocking solution (e.g., 2% Roche blocking reagent in maleic acid buffer).

  • Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP) for 2 hours at room temperature.

  • Wash the sections to remove the unbound antibody.

  • Develop the color reaction using a substrate solution containing NBT/BCIP until the desired signal intensity is reached.

  • Stop the reaction and mount the slides for microscopy.

Conclusion

The elucidation of the this compound signaling pathway in Ciona intestinalis provides a fascinating window into the evolutionary history of neuropeptide signaling. The dual signaling capacity of this compound, activating both intracellular calcium mobilization and an RTK-mediated pathway, highlights the functional diversity that can arise from a single ligand-receptor system. This technical guide offers a foundational resource for researchers aiming to further investigate the roles of this compound in development, physiology, and evolution, and for professionals exploring the potential of targeting this pathway for novel therapeutic strategies. The provided protocols and data serve as a starting point for more detailed investigations into this intriguing signaling system.

References

Transcriptional Regulation of the Cionin Gene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The ascidian Ciona intestinalis serves as a pivotal model organism for understanding the evolution of chordates and the fundamental principles of gene regulation. Its compact genome and the simplicity of its embryonic development provide a unique system for dissecting complex gene regulatory networks.[1][2][3][4] This guide focuses on the transcriptional regulation of neuropeptide genes in Ciona intestinalis, using the putative neuropeptide gene "Cionin" as a model. While direct experimental data on the transcriptional regulation of a specific gene termed "this compound" is not extensively available in published literature, this document synthesizes the current understanding of gene regulation in Ciona to present a comprehensive and technically detailed framework for its study.

This whitepaper will delve into the putative promoter architecture, the key transcription factors likely involved, the signaling pathways that may modulate its expression, and detailed protocols for experimentally validating these hypotheses. The information is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms governing neuropeptide expression and function in a basal chordate.

Putative Promoter Architecture of the this compound Gene

The promoters of genes in Ciona intestinalis exhibit features that are both shared with and distinct from other eukaryotes. A genome-wide analysis of transcription start sites (TSSs) in Ciona has revealed that many promoters are TATA-less and instead rely on other core promoter elements.[5] For a neuropeptide gene like this compound, which may be expressed in a tissue-specific manner, we can hypothesize a promoter structure that integrates binding sites for both general and tissue-specific transcription factors.

Table 1: Hypothetical Core Promoter Elements of the this compound Gene

ElementConsensus SequencePutative Position Relative to TSSFunction
Initiator (Inr)PyPyA[+1]NT/APyPy-2 to +4Defines the transcription start site
TATA-box (optional)TATAAA-30Positions RNA Polymerase II for transcription initiation
Downstream Promoter Element (DPE)RGWYV/T+28 to +32Works in conjunction with the Inr in TATA-less promoters
TFIIB Recognition Element (BRE)G/C G/C G/A C G C C-37 to -32Recognizes the general transcription factor TFIIB

Data in this table is illustrative and based on common promoter structures found in Ciona intestinalis.

Key Transcription Factors in this compound Regulation

The expression of a gene like this compound is likely controlled by a combination of transcription factors that respond to developmental cues and environmental stimuli. In Ciona, several families of transcription factors have been extensively studied and are known to play critical roles in development and cell fate specification.

Table 2: Putative Transcription Factors and Their Binding Sites in the this compound Promoter

Transcription Factor FamilyExample in CionaPutative Binding Site ConsensusPotential Regulatory Role
ZicCi-ZicLGGG G/C T G/C GNeural development and mesoderm patterning
FoxCi-FoxA-aA C/T A A A C/T AEndoderm and neural development
EtsCi-Ets1/2C/A G G A A/GMesenchyme and neural crest development
CREBCi-CREBTGACGTCAResponse to cAMP signaling

This table presents hypothetical data based on known transcription factor binding motifs and their roles in Ciona intestinalis development.

Signaling Pathways Modulating this compound Expression

Neuropeptide gene expression is often tightly regulated by extracellular signals that trigger intracellular signaling cascades. These pathways culminate in the activation or repression of transcription factors that bind to the gene's promoter. Given the roles of neuropeptides in neurotransmission and physiological regulation, pathways sensitive to developmental cues and environmental stress are likely involved.

A plausible signaling pathway regulating this compound expression could involve a G-protein coupled receptor (GPCR) activated by an external ligand. This could initiate a cascade leading to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB would then bind to a CRE (cAMP response element) in the this compound promoter, driving transcription.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Signaling Ligand GPCR GPCR Ligand->GPCR 1. Binding AC Adenylyl Cyclase GPCR->AC 2. Activation ATP ATP cAMP cAMP ATP->cAMP 3. Conversion AC PKA_inactive Inactive PKA cAMP->PKA_inactive 4. Binding PKA_active Active PKA PKA_inactive->PKA_active 5. Activation CREB_inactive Inactive CREB PKA_active->CREB_inactive 6. Phosphorylation CREB_active Active CREB-P CREB_inactive->CREB_active Promoter This compound Promoter (CRE) CREB_active->Promoter 7. Binding Cionin_Gene This compound Gene Promoter->Cionin_Gene Transcription Transcription Cionin_Gene->Transcription Promoter_Bashing_Workflow cluster_cloning Construct Generation cluster_transfection Transfection and Culture cluster_analysis Analysis PCR 1. PCR amplify this compound promoter fragments Ligation 2. Ligate fragments into pGL3 vector PCR->Ligation Vector pGL3-Luciferase Vector Vector->Ligation Constructs Deletion Constructs (-2000, -1500, -1000, etc.) Ligation->Constructs Electroporation 3. Co-electroporate with Renilla control plasmid Constructs->Electroporation Eggs Fertilized Ciona Eggs Eggs->Electroporation Culture 4. Culture embryos to desired stage Electroporation->Culture Lysate 5. Prepare cell lysates Culture->Lysate DualLuc 6. Perform Dual-Luciferase Assay Lysate->DualLuc Normalize 7. Normalize Firefly to Renilla activity DualLuc->Normalize Plot 8. Plot relative luciferase activity Normalize->Plot

References

The Expanding Family of Cionin-like Peptides in Tunicates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of Cionin in Ciona intestinalis provided a critical link in understanding the evolution of cholecystokinin (CCK)/gastrin-like peptides. This technical guide delves into the evidence for this compound-like peptides in other tunicate species, focusing on the pioneering work in Styela clava. While direct peptide isolation and sequencing in tunicates other than Ciona remain limited, early physiological and immunological studies strongly suggest the presence of a functional CCK/gastrin-like signaling system. This guide provides a comprehensive overview of the available data, reconstructs key experimental protocols, and outlines the putative signaling pathways, offering a valuable resource for researchers exploring the diversity and therapeutic potential of these neuropeptides.

Introduction

This compound, a neuropeptide isolated from the ascidian Ciona intestinalis, is a homolog of the vertebrate cholecystokinin (CCK) and gastrin peptide family.[1][2] Its unique structure, featuring two sulfated tyrosine residues, has positioned it as a key molecule for understanding the evolutionary origins of this important peptide superfamily.[1][2] While research has predominantly focused on Ciona, evidence suggests the existence of this compound-like peptides and their physiological roles in other tunicates. This guide synthesizes the available information on the discovery and characterization of these peptides beyond the well-studied Ciona model.

Evidence for this compound-like Peptides in Styela clava

The most significant evidence for a this compound-like peptide in a tunicate other than Ciona comes from studies on the solitary ascidian Styela clava. Research conducted in the early 1980s demonstrated a physiological response to vertebrate CCK, strongly implying the presence of a homologous signaling system.

Physiological Evidence: Stimulation of Gastric Enzyme Secretion

Pioneering work by Bevis and Thorndyke demonstrated that the administration of porcine CCK stimulated the secretion of gastric enzymes in Styela clava.[3] This was a landmark finding, suggesting that a receptor and a downstream signaling pathway responsive to CCK-like peptides were present in this species.

Immunological Evidence

Further studies on Styela clava and the related species Styela plicata provided immunological evidence for the presence of CCK-like peptides. Using an antibody raised against synthetic CCK-8, immunoreactive neurons and nerve fibers were identified in the cerebral ganglion of Styela plicata. Additionally, endocrine-like cells in the gut epithelium of Styela clava showed immunoreactivity, hinting at a role for a CCK-like peptide in digestion.

Quantitative Data

Quantitative data on the concentration and activity of this compound-like peptides in tunicates other than Ciona is sparse due to the age of the primary research and the focus on qualitative physiological effects. The following table summarizes the key findings from the studies on Styela clava.

Tunicate SpeciesPeptide/Hormone UsedConcentration/DoseObserved EffectReference
Styela clavaPorcine Cholecystokinin (CCK)Not specified in available abstractsStimulation of gastric enzyme secretion
Styela clavaBombesinNot specified in available abstractsInduction of enzyme release
Styela clavaPhysalaeminNot specified in available abstractsInduction of enzyme release
Styela plicataAntibody to synthetic CCK-8Not applicableImmunoreactivity in cerebral ganglion neurons and nerve fibers

Experimental Protocols

The following sections detail the likely methodologies used in the key experiments cited, based on the available abstracts and standard practices of the time.

Peptide/Hormone Administration and Bioassay for Digestive Enzyme Secretion in Styela clava

This protocol is a reconstruction based on the abstract by Bevis (1984), which mentions a "perfused Styela gut preparation".

Objective: To determine if exogenous CCK can stimulate digestive enzyme secretion in Styela clava.

Methodology:

  • Animal Preparation: Specimens of Styela clava were collected and maintained in a marine aquarium.

  • Tissue Dissection: The digestive tract, including the stomach, was carefully dissected from the animal.

  • Perfusion Setup: The isolated gut was cannulated and placed in a perfusion chamber, allowing for the continuous flow of a saline solution through the lumen and over the external surface.

  • Hormone Administration: A solution containing a known concentration of porcine CCK (or other peptides like bombesin and physalaemin) was introduced into the perfusion medium.

  • Sample Collection: The perfusate exiting the gut lumen was collected at regular intervals.

  • Enzyme Activity Assay: The collected perfusate samples were assayed for the activity of digestive enzymes, such as proteases and amylases, using spectrophotometric methods.

  • Data Analysis: The enzyme activity in samples collected after hormone administration was compared to the baseline activity before stimulation.

DOT script for the experimental workflow of the digestive enzyme secretion bioassay.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis animal Styela clava Specimen dissection Dissection of Digestive Tract animal->dissection perfusion_setup Gut Perfusion Setup dissection->perfusion_setup hormone_admin Administration of CCK/Test Peptide perfusion_setup->hormone_admin sample_collection Collection of Perfusate hormone_admin->sample_collection enzyme_assay Digestive Enzyme Activity Assay sample_collection->enzyme_assay data_analysis Comparison of Enzyme Activity (Baseline vs. Stimulated) enzyme_assay->data_analysis

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis animal Styela clava Specimen dissection Dissection of Digestive Tract animal->dissection perfusion_setup Gut Perfusion Setup dissection->perfusion_setup hormone_admin Administration of CCK/Test Peptide perfusion_setup->hormone_admin sample_collection Collection of Perfusate hormone_admin->sample_collection enzyme_assay Digestive Enzyme Activity Assay sample_collection->enzyme_assay data_analysis Comparison of Enzyme Activity (Baseline vs. Stimulated) enzyme_assay->data_analysis

Figure 1: Experimental workflow for the bioassay of digestive enzyme secretion in Styela clava.

Immunohistochemistry for Localization of CCK-like Peptides

This protocol is based on standard immunohistochemical techniques that would have been used at the time of the study by Pestarino (1985).

Objective: To identify the location of cells containing CCK-like peptides in the neural complex of Styela plicata.

Methodology:

  • Tissue Preparation: The neural complex (cerebral ganglion and neural gland) was dissected from Styela plicata and fixed in a suitable fixative (e.g., paraformaldehyde).

  • Sectioning: The fixed tissue was embedded in paraffin or a similar medium and sectioned into thin slices using a microtome.

  • Antigen Retrieval: Tissue sections were treated to unmask the antigenic sites.

  • Primary Antibody Incubation: The sections were incubated with a primary antibody raised against synthetic CCK-8.

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody that specifically binds to the primary antibody was applied to the sections.

  • Visualization: The sections were viewed under a fluorescence microscope to identify cells exhibiting fluorescence, indicating the presence of the CCK-like peptide.

Putative Signaling Pathway of this compound-like Peptides

While the specific signaling pathway for a this compound-like peptide in Styela or other non-Ciona tunicates has not been elucidated, it is likely to share similarities with the known CCK receptor signaling pathways in other invertebrates and vertebrates. The binding of a this compound-like peptide to its G-protein coupled receptor (GPCR) is expected to initiate a cascade of intracellular events.

DOT script for the putative signaling pathway of a this compound-like peptide.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm peptide This compound-like Peptide receptor GPCR (CCK-like Receptor) peptide->receptor Binds g_protein G-protein (Gq) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates cellular_response Cellular Response (e.g., Enzyme Secretion) ca2->cellular_response Contributes to pkc->cellular_response Leads to signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm peptide This compound-like Peptide receptor GPCR (CCK-like Receptor) peptide->receptor Binds g_protein G-protein (Gq) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates cellular_response Cellular Response (e.g., Enzyme Secretion) ca2->cellular_response Contributes to pkc->cellular_response Leads to

References

Methodological & Application

Application Notes and Protocols for Cionin Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cionin is a sulfated neuropeptide originally isolated from the neural ganglion of the protochordate Ciona intestinalis. Its structure is a unique hybrid of the vertebrate hormones cholecystokinin (CCK) and gastrin, positioning it as a molecule of significant interest in evolutionary biology and pharmacology. The peptide is an octapeptide with the sequence Asn-Tyr(SO₃H)-Tyr(SO₃H)-Gly-Trp-Met-Asp-Phe-NH₂. The two adjacent sulfated tyrosine residues are critical for its biological activity, which has been shown to mimic that of CCK in mammalian systems by acting on CCK receptors.

These application notes provide a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Successful synthesis and purification of this compound should yield a final product of high purity. The following tables provide expected quantitative data for a typical synthesis run starting from 100 mg of resin.

Table 1: Synthesis and Cleavage Data

ParameterExpected Value
Resin Substitution Level0.5 - 0.7 mmol/g
Theoretical Yield (Crude)~150 mg
Actual Yield (Crude)100 - 120 mg
Cleavage Efficiency> 90%

Table 2: Purification and Final Product Data

ParameterExpected Value
Purity after RP-HPLC> 98%
Final Yield (Lyophilized)30 - 50 mg
Molecular Weight (Monoisotopic)1213.4 g/mol
AppearanceWhite to off-white powder

Experimental Protocols

Part 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound on a Rink Amide resin to generate the C-terminal amide. The synthesis utilizes fluorenylmethyloxycarbonyl (Fmoc) chemistry. The synthesis of sulfated peptides is technically challenging due to the acid sensitivity of the sulfate group.[1][2][3] This protocol employs the use of pre-sulfated Fmoc-Tyr(SO₃H)-OH.

Materials:

  • Rink Amide resin (0.5-0.7 mmol/g substitution)

  • Fmoc-protected amino acids: Fmoc-Asn(Trt)-OH, Fmoc-Tyr(SO₃H)-OH, Fmoc-Gly-OH, Fmoc-Trp(Boc)-OH, Fmoc-Met-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Phe-OH

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvent: DMF, DCM

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 1 hour in the synthesis vessel.[4]

  • Fmoc Deprotection (Initial): Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • Pre-activate a 4-fold molar excess of Fmoc-Phe-OH with a 3.9-fold molar excess of HBTU and a 6-fold molar excess of DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat the following steps for each subsequent amino acid in the sequence (Asp, Met, Trp, Gly, Tyr(SO₃H), Tyr(SO₃H), Asn):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF (3x) and DCM (3x).

    • Amino Acid Coupling: Pre-activate a 4-fold molar excess of the next Fmoc-amino acid with HBTU and DIPEA as described in step 3 and couple to the resin for 2 hours. Wash with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection: After the final amino acid (Fmoc-Asn(Trt)-OH) has been coupled, perform a final Fmoc deprotection with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF (5x) and DCM (5x) and dry under vacuum.

Part 2: Cleavage and Deprotection

This step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

Materials:

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. Caution: TFA is highly corrosive.

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Add the cleavage cocktail to the dried resin in the synthesis vessel.

  • Shake the mixture at room temperature for 3 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Part 3: Purification by RP-HPLC

The crude this compound peptide is purified using reversed-phase high-performance liquid chromatography.

Materials:

  • RP-HPLC system with a UV detector

  • Preparative C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile (ACN)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • HPLC Method:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes at a flow rate of 10 mL/min.

    • Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the fractions with a purity of >98% and lyophilize to obtain the final purified this compound peptide as a white powder.[5]

Visualizations

Experimental Workflow

Cionin_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Rink Amide Resin Coupling Stepwise Fmoc-Amino Acid Coupling Deprotection Fmoc Deprotection Cleavage TFA Cleavage Cocktail Deprotection->Cleavage Completed Peptide-Resin Precipitation Ether Precipitation Cleavage->Precipitation HPLC RP-HPLC Precipitation->HPLC Crude this compound Analysis Purity Analysis HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product Final_Product Lyophilization->Final_Product >98% Pure this compound

Caption: this compound Synthesis and Purification Workflow.

This compound Signaling Pathway

This compound acts as an agonist for cholecystokinin (CCK) receptors, which are G-protein coupled receptors (GPCRs). The CCK-A receptor, for instance, can couple to multiple G proteins, including Gq, to initiate downstream signaling cascades.

Cionin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound CCKR CCK Receptor This compound->CCKR Binds G_protein Gq Protein CCKR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response

Caption: this compound Signaling via CCK Receptor and Gq Pathway.

References

Application Notes and Protocols for Immunohistochemical Detection of Cionin in Ciona intestinalis Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical localization of Cionin in the tissue of the ascidian, Ciona intestinalis. Additionally, information on the this compound signaling pathway and its known distribution within Ciona tissues is presented to facilitate experimental design and data interpretation.

Introduction

This compound is a neuropeptide found in the ascidian Ciona intestinalis, a key model organism for understanding the evolutionary origins of vertebrates.[1][2] It is a homolog of the vertebrate cholecystokinin (CCK)/gastrin family of peptides and has been shown to play a crucial role in processes such as ovulation.[1][2][3] Understanding the tissue-specific localization of this compound is essential for elucidating its full range of physiological functions. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of this peptide within intact tissue sections.

This compound Expression and Localization

This compound and its receptors have been identified in various tissues of Ciona intestinalis, suggesting multiple biological roles. The following table summarizes the known localization of this compound peptide and the mRNA of its receptors.

MoleculeTissue/Cell TypeLocation within TissueReference
This compound PeptideCentral Nervous System (CNS)Mainly in neurons of the anterior region of the cerebral ganglion.
This compound Receptor (Cior1) mRNACentral Nervous System (CNS)Detected in the middle part of the cerebral ganglion, co-localized with a cholinergic neuron marker.
This compound Receptor (Cior2) mRNAOvaryExclusively in the inner follicular cells of pre-ovulatory follicles.

This compound Signaling Pathway

In the context of ovulation, this compound initiates a signaling cascade by binding to its receptor on inner follicular cells. This activates a receptor tyrosine kinase (RTK) signaling pathway, which in turn leads to the upregulation of matrix metalloproteinase (MMP) gene expression. The increased MMP activity is thought to be crucial for the breakdown of the follicular wall, leading to ovulation.

Cionin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Cior2 This compound Receptor 2 (Cior2) This compound->Cior2 Binds RTK Receptor Tyrosine Kinase (RTK) Signaling Cior2->RTK Activates MMP_Gene MMP Gene Expression RTK->MMP_Gene Upregulates Ovulation Ovulation MMP_Gene->Ovulation Induces

This compound signaling pathway leading to ovulation in Ciona.

Experimental Protocol: Immunohistochemistry for this compound in Paraffin-Embedded Ciona Tissue

This protocol is adapted from standard immunohistochemistry procedures and should be optimized for specific antibodies and tissue types.

I. Tissue Preparation
  • Fixation: Immediately fix freshly dissected Ciona neural complex or other tissues of interest in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) at 4°C overnight.

  • Washing: Wash the fixed tissue three times in PBS for 10 minutes each.

  • Dehydration: Dehydrate the tissue through a graded series of ethanol (e.g., 50%, 70%, 80%, 95%, 100%) for 10-15 minutes at each concentration.

  • Clearing: Clear the tissue in xylene (or a xylene substitute) twice for 10 minutes each.

  • Paraffin Infiltration: Infiltrate the tissue with molten paraffin wax at 60°C, changing the paraffin three times over 3-4 hours.

  • Embedding: Embed the infiltrated tissue in a paraffin block and allow it to solidify.

II. Sectioning and Mounting
  • Sectioning: Cut 5-7 µm thick sections from the paraffin block using a microtome.

  • Floating: Float the sections on a 40-50°C water bath.

  • Mounting: Mount the sections onto charged microscope slides.

  • Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.

III. Immunohistochemical Staining
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each, followed by a final wash in distilled water.

  • Antigen Retrieval (Optional but Recommended):

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating at 95-100°C for 10-20 minutes.

    • Allow slides to cool to room temperature in the buffer.

  • Blocking Endogenous Peroxidase:

    • Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS three times for 5 minutes each.

  • Blocking Non-Specific Binding:

    • Incubate sections in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-Cionin antibody to its optimal concentration in the blocking solution.

    • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Rinse the slides with PBS containing 0.1% Tween 20 (PBST) three times for 5 minutes each.

  • Secondary Antibody Incubation:

    • Incubate the sections with a biotinylated or fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking solution for 1-2 hours at room temperature.

  • Detection (for enzyme-conjugated secondary antibodies):

    • If using a biotinylated secondary antibody, incubate with an avidin-biotin-enzyme complex (e.g., ABC-HRP) for 30-60 minutes at room temperature.

    • Develop the signal with a suitable chromogenic substrate (e.g., DAB).

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining (Optional):

    • Counterstain the sections with hematoxylin to visualize cell nuclei.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded ethanol series and clear in xylene.

    • Coverslip the slides using a permanent mounting medium.

IV. Visualization

  • Examine the slides under a light microscope (for chromogenic detection) or a fluorescence microscope (for fluorescent detection). This compound-positive structures should appear stained with the color of the chromogen or fluorophore used.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_final Final Steps Fixation Fixation Dehydration Dehydration Fixation->Dehydration Clearing Clearing Dehydration->Clearing Embedding Embedding Clearing->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization AntigenRetrieval AntigenRetrieval Deparaffinization->AntigenRetrieval Optional Blocking Blocking AntigenRetrieval->Blocking PrimaryAb PrimaryAb Blocking->PrimaryAb Overnight SecondaryAb SecondaryAb PrimaryAb->SecondaryAb Detection Detection SecondaryAb->Detection Counterstain Counterstain (Optional) Detection->Counterstain DehydrateMount DehydrateMount Counterstain->DehydrateMount Visualization Visualization DehydrateMount->Visualization

Workflow for this compound Immunohistochemistry.

References

Application Notes and Protocols for In Situ Hybridization of Cionin mRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cionin is a neuropeptide in the ascidian Ciona intestinalis, a key model organism in evolutionary developmental biology. As a homolog of vertebrate cholecystokinin/gastrin peptides, understanding the spatial expression of this compound mRNA provides valuable insights into its physiological roles, including its recently discovered function in regulating ovulation. In situ hybridization (ISH) is a powerful technique to visualize mRNA transcripts within the cellular context of tissues, offering critical information for functional genomics and target validation in drug development. These application notes provide detailed protocols for the localization of this compound mRNA in Ciona intestinalis, primarily within the cerebral neurons where it is almost exclusively expressed.

Data Presentation

While precise quantitative data for this compound mRNA expression is best obtained through techniques like qPCR or RNA-seq, the following table provides an illustrative summary of expected relative expression levels in different tissues based on qualitative descriptions from research findings. This data highlights the specific localization of this compound mRNA.

TissueRelative Expression Level of this compound mRNAKey Findings
Cerebral Ganglion (Brain) HighThis compound mRNA is almost exclusively expressed in cerebral neurons.[1]
Ovary Not DetectedThe this compound receptor (Cior2) is highly expressed in the inner follicular cells of the ovary, but the this compound peptide itself originates from the cerebral ganglion.[1]
Digestive Organs Not DetectedNo significant expression of this compound mRNA has been reported.
Siphons (Oral and Atrial) Not DetectedNo significant expression of this compound mRNA has been reported.
Body Wall Muscle Not DetectedNo significant expression of this compound mRNA has been reported.

Experimental Protocols

This section provides a detailed methodology for performing whole-mount in situ hybridization (WMISH) to detect this compound mRNA in the cerebral ganglion of adult Ciona intestinalis. This protocol is adapted from standard procedures for ascidians and neuronal tissues.

Protocol 1: Digoxigenin (DIG)-Labeled Riboprobe Synthesis for this compound

This protocol describes the generation of a DIG-labeled antisense RNA probe specific for this compound mRNA.

Materials:

  • This compound cDNA clone in a plasmid vector with T7 and SP6/T3 promoters

  • Restriction enzymes (to linearize the plasmid)

  • RNase-free water, buffers, and tubes

  • DIG RNA Labeling Kit (e.g., from Roche)

  • T7 and SP6/T3 RNA polymerases

  • DNase I (RNase-free)

  • Lithium Chloride (LiCl)

  • Ethanol

  • Agarose gel electrophoresis system

Procedure:

  • Plasmid Linearization:

    • Digest 5-10 µg of the this compound plasmid with a suitable restriction enzyme to linearize it. The choice of enzyme depends on the orientation of the cDNA insert relative to the RNA polymerase promoters to generate an antisense transcript.

    • Verify complete linearization by running a small aliquot on a 1% agarose gel.

    • Purify the linearized plasmid DNA using a phenol:chloroform extraction followed by ethanol precipitation. Resuspend the DNA pellet in RNase-free water.

  • In Vitro Transcription:

    • Set up the in vitro transcription reaction in a sterile, RNase-free microfuge tube. A typical 20 µL reaction includes:

      • Linearized this compound plasmid DNA (1 µg)

      • 10x Transcription Buffer (2 µL)

      • 10x DIG RNA Labeling Mix (2 µL)

      • RNase Inhibitor (1 µL)

      • RNA Polymerase (T7 or SP6/T3) (2 µL)

      • RNase-free water to a final volume of 20 µL

    • Incubate the reaction at 37°C for 2 hours.

  • DNase Treatment:

    • Add 2 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the template DNA.

  • Probe Purification:

    • Precipitate the synthesized RNA probe by adding 2.5 µL of 4 M LiCl and 75 µL of pre-chilled 100% ethanol.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at maximum speed for 30 minutes at 4°C.

    • Wash the pellet with 70% ethanol and air-dry briefly.

    • Resuspend the DIG-labeled this compound riboprobe in 50 µL of RNase-free water.

  • Probe Quantification and Storage:

    • Run a small aliquot on an agarose gel to check the integrity and yield of the probe.

    • Store the probe at -80°C until use.

Protocol 2: Whole-Mount In Situ Hybridization of this compound mRNA in Adult Ciona Cerebral Ganglion

Materials:

  • Adult Ciona intestinalis

  • 4% Paraformaldehyde (PFA) in MOPS buffer

  • Phosphate Buffered Saline with 0.1% Tween-20 (PBST)

  • Methanol series (25%, 50%, 75% in PBST)

  • Proteinase K

  • Hybridization Buffer (50% formamide, 5x SSC, 50 µg/mL heparin, 0.1% Tween-20, 5 mg/mL torula RNA)

  • Anti-DIG-AP (alkaline phosphatase conjugated) antibody

  • NBT/BCIP developing solution

  • Glycerol

Procedure:

  • Tissue Dissection and Fixation:

    • Dissect the neural complex (cerebral ganglion) from adult Ciona intestinalis in seawater.

    • Fix the tissue in 4% PFA in MOPS buffer overnight at 4°C.

    • Wash the tissue three times for 5 minutes each in PBST.

  • Dehydration and Storage:

    • Dehydrate the tissue through a graded methanol series (25%, 50%, 75% in PBST, then 100% methanol), with 5-minute incubations at each step.

    • Tissues can be stored in 100% methanol at -20°C for several months.

  • Rehydration and Permeabilization:

    • Rehydrate the tissue through a reverse methanol series into PBST.

    • Treat with Proteinase K (10 µg/mL in PBST) for 10-15 minutes at room temperature to increase probe permeability. The exact time may need optimization.

    • Stop the Proteinase K reaction by washing twice with PBST.

    • Post-fix with 4% PFA in PBST for 20 minutes at room temperature.

    • Wash five times for 5 minutes each in PBST.

  • Hybridization:

    • Pre-hybridize the tissue in hybridization buffer for at least 2 hours at 60°C.

    • Denature the this compound DIG-labeled probe by heating at 80°C for 5 minutes and then immediately placing on ice.

    • Add the probe to fresh hybridization buffer (final concentration of 0.1-1 ng/µL) and add to the tissue.

    • Incubate overnight at 60°C.

  • Post-Hybridization Washes:

    • Wash the tissue at 60°C in a series of decreasing concentrations of hybridization buffer mixed with 2x SSCT (Saline-Sodium Citrate buffer with Tween-20).

    • Perform high-stringency washes in 0.2x SSCT at 60°C (3 x 20 minutes).

    • Gradually bring the tissue to room temperature in PBST.

  • Immunodetection:

    • Block the tissue in a blocking solution (e.g., 2% Bovine Serum Albumin in PBST) for 1-2 hours at room temperature.

    • Incubate with anti-DIG-AP antibody (diluted 1:2000 to 1:5000 in blocking solution) overnight at 4°C.

    • Wash the tissue extensively with PBST (at least 5 x 20 minutes).

  • Colorimetric Detection:

    • Equilibrate the tissue in detection buffer (e.g., NTMT: 100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween-20).

    • Incubate the tissue in NBT/BCIP solution in the dark. Monitor the color development closely (can take from 30 minutes to several hours).

    • Stop the reaction by washing with PBST once the desired signal intensity is reached and the background is low.

  • Imaging and Mounting:

    • Post-fix the stained tissue in 4% PFA.

    • Clear the tissue in a graded glycerol series (25%, 50%, 75% in PBST).

    • Mount the tissue on a slide in 75% glycerol and image using a bright-field microscope.

Mandatory Visualizations

This compound Signaling Pathway in Ovulation

Cionin_Signaling_Pathway cluster_neuron Cerebral Neuron cluster_follicle Inner Follicular Cell (Ovary) Cionin_mRNA This compound mRNA Cionin_Peptide This compound Peptide Cionin_mRNA->Cionin_Peptide Translation Cior2 Cior2 Receptor Cionin_Peptide->Cior2 Binding RTK Receptor Tyrosine Kinase (RTK) Cior2->RTK Activation MMP_Gene MMP Gene RTK->MMP_Gene Upregulation of Expression MMP_Protein Matrix Metalloproteinase (MMP) MMP_Gene->MMP_Protein Transcription & Translation Ovulation Ovulation MMP_Protein->Ovulation Induces

Caption: this compound signaling pathway leading to ovulation in Ciona intestinalis.

Experimental Workflow for this compound mRNA In Situ Hybridization

ISH_Workflow cluster_probe Probe Preparation cluster_tissue Tissue Preparation & Hybridization cluster_detection Detection & Imaging Plasmid This compound cDNA Plasmid Linearize Linearize Plasmid Plasmid->Linearize Transcription In Vitro Transcription (DIG Labeling) Linearize->Transcription Purify_Probe Purify Riboprobe Transcription->Purify_Probe Hybridize Hybridization with This compound Probe Purify_Probe->Hybridize Dissect Dissect Cerebral Ganglion Fix Fixation (4% PFA) Dissect->Fix Dehydrate Dehydration (Methanol) Fix->Dehydrate Rehydrate Rehydration & Permeabilization (Proteinase K) Dehydrate->Rehydrate Rehydrate->Hybridize Wash Post-Hybridization Washes Hybridize->Wash Block Blocking Wash->Block Antibody Anti-DIG-AP Antibody Incubation Block->Antibody Detect Colorimetric Detection (NBT/BCIP) Antibody->Detect Image Mount & Image Detect->Image

Caption: Workflow for whole-mount in situ hybridization of this compound mRNA.

References

Cionin Receptor Binding Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cionin, a neuropeptide identified in the ascidian Ciona intestinalis, is a homolog of the vertebrate cholecystokinin (CCK) and gastrin peptide family. It plays a crucial role in various physiological processes, including the regulation of siphonal functions and ovulation.[1][2][3] The actions of this compound are mediated by two G protein-coupled receptors (GPCRs), this compound Receptor 1 (CioR1) and this compound Receptor 2 (CioR2).[1][2] These receptors are homologous to vertebrate CCK receptors and, upon activation, primarily couple to Gq proteins, leading to an increase in intracellular calcium concentration. Furthermore, recent evidence suggests a role for this compound in activating receptor tyrosine kinase (RTK) signaling pathways.

The study of this compound receptor-ligand interactions is pivotal for understanding the evolution of neuroendocrine systems and for the potential development of novel therapeutic agents. This document provides detailed application notes and protocols for performing radioligand and fluorescence-based binding assays to characterize the affinity and pharmacology of ligands targeting this compound receptors.

Data Presentation: Quantitative Analysis of Ligand Binding

The following tables summarize hypothetical quantitative data from various binding assays. These values are provided as examples to illustrate the type of data generated from these experiments and to serve as a benchmark for assay validation.

Table 1: Radioligand Saturation Binding Analysis

RadioligandReceptorKd (nM)Bmax (fmol/mg protein)Hill Slope
[¹²⁵I]-CioninCioR11.512501.05
[¹²⁵I]-CioninCioR22.89800.98
  • Kd (Dissociation Constant): Represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity.

  • Bmax (Maximum Binding Capacity): Represents the total concentration of receptors in the sample.

Table 2: Competitive Inhibition Binding Analysis

Unlabeled LigandReceptorRadioligandKi (nM)IC50 (nM)
This compoundCioR1[¹²⁵I]-Cionin1.22.5
Compound XCioR1[¹²⁵I]-Cionin25.652.1
This compoundCioR2[¹²⁵I]-Cionin2.55.3
Compound YCioR2[¹²⁵I]-Cionin15.833.7
  • Ki (Inhibition Constant): Represents the affinity of an unlabeled ligand for the receptor. It is a more absolute measure of affinity than the IC50.

  • IC50 (Half-maximal Inhibitory Concentration): Represents the concentration of an unlabeled ligand that displaces 50% of the specifically bound radioligand.

Signaling Pathways

This compound receptor activation initiates downstream signaling cascades that regulate cellular function. The primary pathway involves Gq protein activation and subsequent intracellular calcium mobilization. A secondary pathway involving receptor tyrosine kinases has also been identified.

Cionin_Signaling_Pathways cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound CioR This compound Receptor (CioR1/CioR2) This compound->CioR Binding This compound->CioR Gq Gq CioR->Gq Activation RTK Receptor Tyrosine Kinase (RTK) CioR->RTK Transactivation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation RTK_pathway RTK Signaling Cascade RTK->RTK_pathway Activation Ca_cyto [Ca²⁺]i ↑ ER->Ca_cyto Release Ca_ER Cellular Response 2 Cellular Response 2 Ca_cyto->Cellular Response 2 Cellular Response 1 Cellular Response 1 PKC->Cellular Response 1 Phosphorylation MMP_gene MMP Gene Expression ↑ RTK_pathway->MMP_gene Upregulation Ovulation Ovulation MMP_gene->Ovulation

This compound Receptor Signaling Pathways

Experimental Protocols

Protocol 1: Radioligand Saturation Binding Assay

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand for this compound receptors.

Materials:

  • Receptor Source: Membrane preparations from Ciona intestinalis tissues known to express this compound receptors (e.g., neural complex, digestive organs, ovary) or from cells heterologously expressing CioR1 or CioR2.

  • Radioligand: [¹²⁵I]-Cionin (or other suitable radiolabeled this compound analog).

  • Unlabeled Ligand: High concentration of unlabeled this compound for determining non-specific binding.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in lysis buffer and prepare membrane fractions by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of radioligand.

  • Total Binding: Add increasing concentrations of [¹²⁵I]-Cionin to the wells.

  • Non-specific Binding: Add the same increasing concentrations of [¹²⁵I]-Cionin plus a high concentration (e.g., 1 µM) of unlabeled this compound.

  • Reaction Initiation: Add the membrane preparation (e.g., 20-50 µg protein) to each well to a final volume of 200 µL.

  • Incubation: Incubate the plate at a suitable temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly filter the contents of each well through the glass fiber filters using the harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.

    • Plot specific binding versus the concentration of radioligand.

    • Analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.

Radioligand_Saturation_Assay cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Filtration cluster_analysis Data Analysis Membrane_Prep Prepare CioR Membrane Suspension Total_Binding Total Binding Wells: [¹²⁵I]-Cionin + Membranes Membrane_Prep->Total_Binding NSB Non-Specific Binding Wells: [¹²⁵I]-Cionin + Unlabeled this compound + Membranes Membrane_Prep->NSB Radioligand_Prep Prepare Serial Dilutions of [¹²⁵I]-Cionin Radioligand_Prep->Total_Binding Radioligand_Prep->NSB NSB_Ligand_Prep Prepare High Concentration of Unlabeled this compound NSB_Ligand_Prep->NSB Incubate Incubate to Equilibrium Total_Binding->Incubate NSB->Incubate Filter Rapid Filtration (Separate Bound from Free) Incubate->Filter Count Scintillation Counting Filter->Count Calculate_SB Calculate Specific Binding (Total - NSB) Count->Calculate_SB Plot Plot Specific Binding vs. [Radioligand] Calculate_SB->Plot Nonlinear_Regression Non-linear Regression (One-site binding model) Plot->Nonlinear_Regression Results Determine Kd and Bmax Nonlinear_Regression->Results

Radioligand Saturation Binding Assay Workflow
Protocol 2: Fluorescence-Based Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of unlabeled test compounds for this compound receptors using a fluorescently labeled ligand.

Materials:

  • Receptor Source: Whole cells expressing this compound receptors (e.g., HEK293 cells stably expressing CioR1 or CioR2).

  • Fluorescent Ligand: A fluorescently labeled this compound analog (e.g., this compound-FITC).

  • Unlabeled Test Compounds: Serial dilutions of the compounds to be tested.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold PBS.

  • Fluorescence Plate Reader.

Procedure:

  • Cell Seeding: Seed the this compound receptor-expressing cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Assay Setup:

    • Wash the cells once with assay buffer.

    • Add a fixed concentration of the fluorescent ligand (at its Kd concentration) to all wells except the blanks.

    • Add serial dilutions of the unlabeled test compounds to the appropriate wells. For non-specific binding, add a high concentration of unlabeled this compound. For total binding, add only the fluorescent ligand.

  • Incubation: Incubate the plate at the desired temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium, protected from light.

  • Washing: Gently wash the cells multiple times with ice-cold PBS to remove unbound fluorescent ligand.

  • Fluorescence Measurement: Read the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all other readings.

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Fluorescence_Competition_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis Seed_Cells Seed CioR-expressing Cells in 96-well Plate Add_Fluoro_Ligand Add Fixed Concentration of Fluorescent Ligand Seed_Cells->Add_Fluoro_Ligand Prepare_Ligands Prepare Fluorescent Ligand and Unlabeled Competitors Prepare_Ligands->Add_Fluoro_Ligand Add_Competitors Add Serial Dilutions of Unlabeled Competitors Prepare_Ligands->Add_Competitors Add_Fluoro_Ligand->Add_Competitors Incubate Incubate to Equilibrium (Protected from Light) Add_Competitors->Incubate Wash Wash to Remove Unbound Ligand Incubate->Wash Read_Fluorescence Read Fluorescence (Plate Reader) Wash->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Plot_Curve Plot % Inhibition vs. [Competitor] Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 from Dose-Response Curve Plot_Curve->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki Results Determine Ki of Test Compounds Calculate_Ki->Results

Fluorescence-Based Competition Binding Assay Workflow

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for researchers interested in characterizing the binding of ligands to this compound receptors. The use of both radioligand and fluorescence-based assays allows for a thorough investigation of receptor pharmacology. The detailed workflows and data interpretation guidelines will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the this compound signaling system and its potential as a target for drug discovery.

References

Application Notes and Protocols for Calcium Imaging of Cionin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing calcium imaging techniques for the study of Cionin activity. This compound, a neuropeptide found in the ascidian Ciona intestinalis, is a homolog of the vertebrate cholecystokinin (CCK)/gastrin family of peptides. Its two known receptors, CioR1 and CioR2, are G protein-coupled receptors (GPCRs) that, upon activation by this compound, trigger the mobilization of intracellular calcium.[1][2] This makes calcium imaging an ideal method for functionally characterizing these receptors and for screening for agonists or antagonists.

Introduction to this compound and its Receptors

This compound is a neuropeptide that plays a role in the regulation of various physiological functions in Ciona intestinalis.[1] It is characterized by the presence of two sulfated tyrosine residues, which are crucial for its biological activity.[1] The this compound receptors, CioR1 and CioR2, are homologous to vertebrate CCK receptors and are coupled to the Gq signaling pathway.[2] Activation of Gq proteins leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium concentration can be detected using fluorescent calcium indicators.

Principle of Calcium Imaging for this compound Activity

The fundamental principle of assaying this compound activity through calcium imaging involves the following steps:

  • Receptor Expression: The this compound receptors, CioR1 or CioR2, are expressed in a suitable host cell line that does not endogenously express interfering receptors. Commonly used cell lines include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells.

  • Calcium Indicator Loading: The cells are loaded with a fluorescent calcium indicator dye. These dyes exhibit a significant change in their fluorescent properties upon binding to Ca2+.

  • Stimulation with this compound: The cells are stimulated with varying concentrations of this compound peptide.

  • Fluorescence Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured using a fluorescence microscope or a plate reader.

  • Data Analysis: The fluorescence data is used to generate dose-response curves and determine key pharmacological parameters such as the half-maximal effective concentration (EC50).

Data Presentation

Quantitative data from this compound-induced calcium mobilization experiments should be summarized for clear comparison. The following tables provide a template for presenting such data, which would be populated with experimental results from studies such as Sekiguchi et al. (2012).

Table 1: Pharmacological Parameters of this compound on its Receptors

ReceptorLigandEC50 (nM)Maximum Response (% of baseline)Hill Slope
CioR1This compoundData from literatureData from literatureData from literature
CioR2This compoundData from literatureData from literatureData from literature

Note: The specific EC50 values and other parameters are to be determined experimentally. The work by Sekiguchi et al. (2012) provides the foundational data for these values.

Table 2: Comparison of Calcium Indicator Dyes

IndicatorExcitation (nm)Emission (nm)Kd for Ca2+Signal Change (upon Ca2+ binding)
Fluo-4494516~335 nM>100-fold increase
Fura-2340/380510~145 nMRatiometric shift
Cal-520492514~320 nMHigh signal-to-noise

Experimental Protocols

This section provides detailed protocols for the key experiments involved in measuring this compound-induced calcium mobilization.

Protocol 1: Transient Transfection of Mammalian Cells with this compound Receptors

This protocol describes the transient transfection of HEK293 or CHO-K1 cells with plasmids encoding for CioR1 or CioR2.

Materials:

  • HEK293 or CHO-K1 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Plasmid DNA encoding CioR1 or CioR2

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • Serum-free medium (e.g., Opti-MEM)

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed the host cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation of DNA-Transfection Reagent Complex:

    • In a sterile tube, dilute the plasmid DNA encoding the this compound receptor into serum-free medium.

    • In a separate sterile tube, dilute the transfection reagent into serum-free medium.

    • Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complexes to form.

  • Transfection:

    • Remove the growth medium from the cells and wash once with serum-free medium.

    • Add the DNA-transfection reagent complex dropwise to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, add complete growth medium to the cells.

    • Incubate the cells for 24-48 hours to allow for receptor expression before proceeding with the calcium imaging assay.

Protocol 2: Calcium Mobilization Assay Using Fluo-4 AM

This protocol describes the measurement of this compound-induced calcium mobilization using the fluorescent calcium indicator Fluo-4 AM.

Materials:

  • Transfected cells expressing CioR1 or CioR2 in a 96-well black, clear-bottom plate

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Probenecid (optional, to prevent dye extrusion)

  • This compound peptide (lyophilized)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with an injection system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare a stock solution of Pluronic F-127 in DMSO.

    • Prepare a stock solution of this compound peptide in a suitable solvent (e.g., sterile water or assay buffer).

  • Dye Loading:

    • Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. The final concentration of Fluo-4 AM is typically 1-5 µM.

    • Remove the growth medium from the cells.

    • Add the loading solution to each well and incubate at 37°C for 30-60 minutes.

  • Cell Washing:

    • After incubation, gently wash the cells twice with assay buffer to remove excess dye.

    • Add fresh assay buffer to each well.

  • Calcium Measurement:

    • Place the 96-well plate into the fluorescence plate reader.

    • Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.

    • Record a baseline fluorescence reading for a few seconds.

    • Inject varying concentrations of the this compound peptide solution into the wells.

    • Continue to record the fluorescence intensity for a period of time (e.g., 60-180 seconds) to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F). The response is often expressed as the ratio ΔF/F0.

    • Plot the fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Fit the curve using a sigmoidal dose-response equation to determine the EC50 value.

Visualizations

This compound Signaling Pathway

Cionin_Signaling_Pathway This compound This compound CioR This compound Receptor (CioR1 or CioR2) This compound->CioR Binds Gq Gq protein CioR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum Ca_release Ca²⁺ Release ER->Ca_release Releases Ca²⁺ from Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Downstream Downstream Cellular Responses Ca_increase->Downstream Triggers

Caption: this compound signaling pathway leading to intracellular calcium release.

Experimental Workflow for Calcium Imaging

Calcium_Imaging_Workflow start Start seed_cells Seed Host Cells (e.g., HEK293, CHO-K1) start->seed_cells transfect Transiently Transfect with This compound Receptor Plasmid (CioR1 or CioR2) seed_cells->transfect express Incubate for Receptor Expression (24-48h) transfect->express load_dye Load Cells with Calcium Indicator (e.g., Fluo-4 AM) express->load_dye wash Wash to Remove Excess Dye load_dye->wash measure Measure Baseline Fluorescence wash->measure stimulate Stimulate with This compound measure->stimulate record Record Fluorescence Change stimulate->record analyze Analyze Data (Dose-Response, EC50) record->analyze end End analyze->end

Caption: Workflow for measuring this compound-induced calcium mobilization.

Logical Relationship of Key Components

Key_Components_Relationship This compound This compound Peptide - Sulfated Tyrosines - CCK/Gastrin Homolog receptor This compound Receptors (CioR1/CioR2) - GPCR - Gq-coupled This compound->receptor Activates cell_system Host Cell System - e.g., HEK293, CHO-K1 - Expresses CioR receptor->cell_system Expressed in ca_indicator Calcium Indicator - e.g., Fluo-4 - Fluorescence changes with [Ca²⁺] cell_system->ca_indicator Loaded with detection Detection Method - Fluorescence Microscopy - Plate Reader ca_indicator->detection Signal Detected by output Experimental Output - Dose-Response Curve - EC50 Value detection->output Generates

Caption: Relationship between key components in the this compound calcium assay.

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the Cionin Gene in Ciona intestinalis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the targeted knockout of the Cionin gene in the ascidian Ciona intestinalis using the CRISPR/Cas9 system. Ciona, a simple chordate, serves as an excellent model organism for studying fundamental biological processes due to its phylogenetic position as a sister group to vertebrates.[1][2] The this compound gene, a homolog of vertebrate cholecystokinin/gastrin, is implicated in key physiological processes, including the regulation of ovulation, making it a target of interest for developmental and reproductive biology research.[3][4]

This document outlines detailed protocols for sgRNA design, CRISPR/Cas9 delivery into Ciona embryos via electroporation, and methods for verifying the resulting gene knockout.

Introduction to this compound and CRISPR/Cas9 in Ciona

This compound is a neuropeptide that has been identified as an inducer of ovulation in Ciona intestinalis.[3] It acts through its receptor, Cior2, which is expressed in the inner follicular cells of pre-ovulatory follicles. The binding of this compound to its receptor activates a receptor tyrosine kinase (RTK) signaling pathway, leading to the upregulation of a matrix metalloproteinase (MMP) gene, which is crucial for ovulation. The CRISPR/Cas9 system has been successfully adapted for efficient and targeted gene knockout in Ciona embryos, providing a powerful tool to investigate gene function. This technology allows for tissue-specific and ubiquitous gene disruption, enabling detailed studies of gene function during development.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for this compound gene knockout and the known signaling pathway of this compound.

experimental_workflow cluster_design sgRNA Design & Plasmid Construction cluster_embryo_prep Embryo Preparation & Electroporation cluster_analysis Knockout Verification & Phenotypic Analysis sgRNA_design 1. Design sgRNAs targeting this compound gene plasmid_prep 2. Clone sgRNAs into U6 expression vector sgRNA_design->plasmid_prep cas9_plasmid 3. Prepare Cas9 expression plasmid plasmid_prep->cas9_plasmid electroporation 5. Co-electroporate sgRNA and Cas9 plasmids into zygotes cas9_plasmid->electroporation fertilization 4. In vitro fertilization of Ciona eggs fertilization->electroporation incubation 6. Culture embryos to desired developmental stage electroporation->incubation gDNA_extraction 7. Genomic DNA extraction incubation->gDNA_extraction phenotype 9. Phenotypic analysis (e.g., ovulation assay) incubation->phenotype verification 8. Verify knockout (PCR, sequencing) gDNA_extraction->verification

CRISPR/Cas9 knockout workflow for the this compound gene in Ciona.

cionin_signaling_pathway This compound This compound Cior2 Cior2 Receptor This compound->Cior2 binds to RTK Receptor Tyrosine Kinase (RTK) Signaling Cior2->RTK activates MMP_gene Matrix Metalloproteinase (MMP) Gene Expression RTK->MMP_gene upregulates Ovulation Ovulation MMP_gene->Ovulation induces

This compound signaling pathway leading to ovulation in Ciona.

Detailed Experimental Protocols

sgRNA Design and Plasmid Construction
  • sgRNA Target Site Selection : Identify suitable 20-base pair target sequences in the Ciona intestinalis this compound gene (Genomic information can be found in public databases). Target sites should precede a 5'-NGG protospacer adjacent motif (PAM). It is recommended to select target sites in the early exons of the this compound gene to maximize the probability of generating loss-of-function mutations. Several online tools can be used for sgRNA design and off-target analysis.

  • Cas9 Expression Plasmid : A plasmid driving the expression of Cas9 nuclease is required. For ubiquitous knockout, a general promoter like EF1α can be used to drive Cas9 expression (e.g., EF1α>nls::Cas9::nls). Plasmids for CRISPR in Ciona are often publicly available.

Ciona Gamete Collection and Fertilization
  • Animal Collection and Culture : Adult Ciona intestinalis can be collected from marine environments or obtained from dedicated suppliers. Maintain the animals in a controlled marine aquarium system.

  • Gamete Collection : Collect eggs and sperm from mature adult Ciona. It is advisable to use gametes from multiple individuals to ensure genetic diversity and robust fertilization.

  • In Vitro Fertilization : Mix the collected eggs and sperm in filtered seawater to initiate fertilization. This allows for the synchronization of embryonic development.

Electroporation of Ciona Embryos
  • Preparation of Plasmids : Prepare high-quality, purified sgRNA and Cas9 expression plasmids.

  • Electroporation Solution : Prepare an electroporation solution (e.g., 0.77 M mannitol).

  • Electroporation : Approximately 5-10 minutes after fertilization, transfer the zygotes to the electroporation solution containing the sgRNA and Cas9 plasmids. Electroporate the embryos using a square-wave electroporator. Optimal plasmid concentrations and electroporation settings may need to be empirically determined, but starting concentrations of 25-50 µg for the Cas9 plasmid and 50-100 µg for the sgRNA plasmid per 700 µL electroporation are common.

  • Embryo Culture : After electroporation, wash the embryos and culture them in filtered seawater at an appropriate temperature (e.g., 18°C).

Verification of Gene Knockout
  • Genomic DNA Extraction : At a suitable developmental stage (e.g., larva), collect a pool of electroporated embryos and extract genomic DNA.

  • PCR Amplification : Amplify the genomic region surrounding the sgRNA target site using PCR.

  • Mutation Detection : The presence of mutations (insertions/deletions, or "indels") can be detected using several methods:

    • Surveyor Nuclease Assay (e.g., T7 Endonuclease I) : This assay detects heteroduplex DNA formed by the annealing of wild-type and mutant DNA strands.

    • Sanger Sequencing : The PCR products can be cloned into a plasmid vector and sequenced to identify specific mutations.

    • Next-Generation Sequencing (NGS) : For a more quantitative analysis of mutation efficiency and the variety of indels, amplicon sequencing using NGS is recommended.

Data Presentation and Interpretation

The efficiency of the this compound gene knockout should be quantified. Below is a template table for presenting knockout efficiency data obtained from sequencing.

sgRNA Target Total Sequences Analyzed Sequences with Indels Knockout Efficiency (%) Most Common Indel Type
This compound sgRNA 11007575%-1 bp
This compound sgRNA 21008282%+1 bp
Control (no sgRNA)10000%N/A

Phenotypic Analysis

Following the successful knockout of the this compound gene, a phenotypic analysis should be performed to understand the functional consequences. Based on the known role of this compound, a key phenotype to investigate would be the disruption of ovulation.

Ovulation Assay :

  • Culture the this compound knockout and control Ciona to sexual maturity.

  • Isolate pre-ovulatory follicles from both groups.

  • Induce ovulation (e.g., through light-dark cycle manipulation).

  • Quantify the rate of ovulation in both knockout and control groups. A significant reduction in ovulation in the this compound knockout animals would confirm its critical role in this process.

Conclusion

This application note provides a framework for the successful knockout of the this compound gene in Ciona intestinalis using CRISPR/Cas9. The detailed protocols and verification strategies outlined here will enable researchers to investigate the functional role of this compound in Ciona development and reproduction. The adaptability of the CRISPR/Cas9 system in Ciona also opens up possibilities for more complex genetic manipulations, such as tissue-specific knockouts and the generation of stable mutant lines.

References

Application Note: Mass Spectrometry Analysis of Cionin Fragments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cionin is a sulfated neuropeptide originally isolated from the neural ganglion of the protochordate Ciona intestinalis. Its structure, Asn-{Tyr(SO3H)}-{Tyr(SO3H)}-Gly-Trp-Met-Asp-Phe-NH2, reveals a fascinating hybrid nature, sharing characteristics with both cholecystokinin (CCK) and gastrin. This unique composition, particularly the presence of two sulfated tyrosine residues, suggests a significant role in physiological signaling pathways, analogous to its vertebrate counterparts which are involved in digestion, satiety, and neurotransmission. The study of this compound and its fragments is crucial for understanding the evolution of these important neuropeptide families and for the potential discovery of novel therapeutic agents.

Mass spectrometry stands as a cornerstone technology for the detailed structural characterization and quantification of peptides like this compound. The high sensitivity and resolution of modern mass spectrometers, coupled with fragmentation techniques, allow for precise determination of amino acid sequence, localization of post-translational modifications such as sulfation, and elucidation of peptide structure. This application note provides a comprehensive overview of the mass spectrometry-based analysis of this compound fragments, including detailed experimental protocols, expected fragmentation patterns, and a representation of its putative signaling pathway.

Data Presentation: Predicted Fragmentation of this compound

The following table presents the theoretical m/z (mass-to-charge ratio) values for the major expected fragment ions of this compound upon collision-induced dissociation (CID) in a mass spectrometer. The table includes b- and y-ions, which are the most common fragment types for peptides, arising from cleavage of the peptide backbone. The sulfation on the two tyrosine residues (Tyr*) adds 80 Da to each residue's mass. A common fragmentation pathway for sulfated peptides is the neutral loss of SO3 (80 Da) from the precursor or fragment ions.

Note: The data presented in this table is theoretical and for illustrative purposes. Actual experimental results may vary depending on the specific instrumentation and analytical conditions used.

Ion TypeSequenceCalculated m/z (Singly Charged)
b1Asn115.0508
b2Asn-Tyr358.1102
b3Asn-Tyr-Tyr601.1696
b4Asn-Tyr-Tyr-Gly658.1911
b5Asn-Tyr-Tyr-Gly-Trp844.2721
b6Asn-Tyr-Tyr-Gly-Trp-Met975.3147
b7Asn-Tyr-Tyr-Gly-Trp-Met-Asp1090.3418
y1Phe-NH2148.0762
y2Asp-Phe-NH2263.1033
y3Met-Asp-Phe-NH2394.1459
y4Trp-Met-Asp-Phe-NH2580.2269
y5Gly-Trp-Met-Asp-Phe-NH2637.2484
y6Tyr-Gly-Trp-Met-Asp-Phe-NH2880.3078
y7Tyr-Tyr-Gly-Trp-Met-Asp-Phe-NH21123.3672
PrecursorAsn-Tyr-Tyr-Gly-Trp-Met-Asp-Phe-NH21237.4260
Precursor - SO3Asn-Tyr(SO3H)-Tyr-Gly-Trp-Met-Asp-Phe-NH21157.4260
Precursor - 2SO3Asn-Tyr-Tyr-Gly-Trp-Met-Asp-Phe-NH21077.4260

Experimental Protocols

Sample Preparation and Extraction of this compound

This protocol outlines the steps for extracting this compound from biological tissues (e.g., neural ganglia) for mass spectrometry analysis.

Materials:

  • Tissue sample

  • Extraction buffer: 90% methanol, 9% water, 1% acetic acid (ice-cold)

  • Homogenizer

  • Centrifuge (4°C)

  • Solid-phase extraction (SPE) C18 cartridges

  • SPE conditioning solution: 100% methanol

  • SPE equilibration solution: 0.1% trifluoroacetic acid (TFA) in water

  • SPE wash solution: 0.1% TFA in 5% acetonitrile

  • SPE elution solution: 0.1% TFA in 70% acetonitrile

  • Vacuum concentrator

Protocol:

  • Excise the tissue of interest and immediately flash-freeze in liquid nitrogen to prevent degradation.

  • Homogenize the frozen tissue in ice-old extraction buffer.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the extracted peptides.

  • Condition the C18 SPE cartridge by passing 3 mL of 100% methanol followed by 3 mL of the equilibration solution.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of the wash solution to remove salts and other hydrophilic impurities.

  • Elute the peptides with 1.5 mL of the elution solution.

  • Dry the eluted sample in a vacuum concentrator.

  • Reconstitute the dried peptide extract in a small volume (e.g., 50 µL) of 0.1% formic acid in water for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol describes the parameters for the separation and analysis of this compound fragments using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

Instrumentation:

  • HPLC system with a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source

LC Parameters:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-45 min: 5-50% B

    • 45-50 min: 50-95% B

    • 50-55 min: 95% B

    • 55-60 min: 95-5% B

    • 60-70 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 600 L/hr

  • Acquisition Mode: Data-Dependent Acquisition (DDA)

    • MS1 Scan Range: m/z 300-1500

    • MS/MS Scan: Top 5 most intense ions from the MS1 scan selected for fragmentation.

    • Collision Energy: Ramped (e.g., 20-40 eV)

    • Dynamic Exclusion: Enabled to prevent repeated fragmentation of the same precursor.

Visualizations

This compound Analysis Workflow

Cionin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Tissue_Extraction Tissue Extraction SPE Solid-Phase Extraction Tissue_Extraction->SPE Crude Extract Concentration Concentration & Reconstitution SPE->Concentration Purified Peptides LC Liquid Chromatography Separation Concentration->LC Prepared Sample MS1 MS1 Scan (Precursor Ions) LC->MS1 MS2 MS/MS Fragmentation (Fragment Ions) MS1->MS2 Top N Precursors Data_Processing Data Processing & Peak Picking MS2->Data_Processing Raw Data Database_Search Database Searching & Identification Data_Processing->Database_Search Quantification Quantification & Interpretation Database_Search->Quantification

Caption: Workflow for this compound fragment analysis.

Putative this compound Signaling Pathway

Given that this compound is a structural and functional analog of cholecystokinin (CCK) and gastrin, it is hypothesized to activate similar intracellular signaling cascades. The following diagram illustrates a putative signaling pathway initiated by this compound binding to a G-protein coupled receptor (GPCR), likely a CCK-type receptor.

Cionin_Signaling_Pathway This compound This compound GPCR CCK-like Receptor (GPCR) This compound->GPCR Binds Gq Gq protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Enzyme Secretion, Smooth Muscle Contraction) Ca2->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates targets

Caption: Putative signaling pathway for this compound.

Application Notes and Protocols for In Vivo Functional Studies of Synthetic Cionin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cionin is a sulfated neuropeptide originally isolated from the ascidian Ciona intestinalis. As a member of the cholecystokinin (CCK)/gastrin family of peptides, synthetic this compound is a valuable tool for investigating a range of physiological processes, including smooth muscle contraction, neuronal signaling, and digestive functions.[1] These application notes provide detailed protocols for in vivo functional studies using synthetic this compound, guidance on data presentation, and visualization of key pathways and workflows.

Data Presentation: Quantitative Summary

Effective in vivo studies require careful dose-response analysis and pharmacokinetic profiling. The following tables provide a template for presenting quantitative data obtained from in vivo experiments with synthetic this compound.

Table 1: In Vivo Dose-Response of Synthetic this compound on Gallbladder Contraction

Animal ModelAdministration RouteDose (µg/kg)Response (% Gallbladder Contraction)ED50 (µg/kg)
MouseIntravenous (IV)0.115 ± 31.2
0.545 ± 5
1.075 ± 8
2.095 ± 5
RatIntraperitoneal (IP)0.520 ± 42.5
1.040 ± 6
2.580 ± 7
5.098 ± 4

Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.

Table 2: Pharmacokinetic Profile of Synthetic this compound in Rats (IV Administration, 10 µg/kg)

Time (minutes)Plasma Concentration (ng/mL)
1150.2 ± 12.5
585.6 ± 9.8
1542.1 ± 5.4
3018.9 ± 3.1
605.2 ± 1.5

Note: This data is illustrative. The rapid clearance is typical for small peptides and should be experimentally verified.[2]

Signaling Pathway

This compound exerts its effects by binding to specific G-protein coupled receptors (GPCRs), primarily CioR1 and CioR2.[1] Ligand binding initiates a signaling cascade that leads to an increase in intracellular calcium concentration, which in turn triggers various cellular responses, such as smooth muscle contraction.

Cionin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound Synthetic this compound receptor This compound Receptor (CioR1/CioR2) This compound->receptor Binding g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activation ca2_release er->ca2_release ca2 Increased Intracellular [Ca²⁺] ca2_release->ca2 Release ca2->pkc Activation cam Calmodulin (CaM) ca2->cam Binding contraction Smooth Muscle Contraction pkc->contraction camk CaM Kinase cam->camk Activation camk->contraction

This compound Receptor Signaling Pathway

Experimental Protocols

In Vivo Administration of Synthetic this compound

The choice of administration route depends on the desired pharmacokinetic profile and the target organ. Intravenous (IV) administration provides rapid and complete bioavailability, while intraperitoneal (IP) and subcutaneous (SC) injections offer slower absorption and a more sustained effect.

Materials:

  • Synthetic this compound

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Insulin syringes with appropriate gauge needles (e.g., 28-30G for mice)

  • Animal restrainer (for IV injections)

  • 70% ethanol wipes

Protocol:

  • Preparation of this compound Solution:

    • Dissolve synthetic this compound in sterile saline or PBS to the desired stock concentration.

    • Vortex gently to ensure complete dissolution.

    • Prepare serial dilutions to obtain the final desired doses for injection.

    • Store solutions on ice until use.

  • Animal Preparation:

    • Acclimatize animals to the experimental conditions.

    • Weigh each animal to accurately calculate the injection volume.

  • Injection Procedures:

    • Intravenous (IV) Injection (Tail Vein):

      • Place the mouse in a restrainer.

      • Warm the tail with a heat lamp or warm water to dilate the veins.

      • Disinfect the tail with a 70% ethanol wipe.

      • Insert the needle into a lateral tail vein and inject the this compound solution slowly.

    • Intraperitoneal (IP) Injection:

      • Hold the animal firmly with its head tilted downwards.

      • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline.

      • Inject the solution smoothly.

    • Subcutaneous (SC) Injection:

      • Gently lift the skin on the back to form a tent.

      • Insert the needle at the base of the tented skin.

      • Inject the solution to form a small bleb under the skin.

  • Post-Injection Monitoring:

    • Observe the animals for any adverse reactions.

    • Proceed with the planned functional assay at the appropriate time point.

Experimental_Workflow_In_Vivo_Administration prep Prepare this compound Solution injection Administer this compound (IV, IP, or SC) prep->injection animal_prep Animal Preparation animal_prep->injection monitoring Post-Injection Monitoring injection->monitoring assay Functional Assay monitoring->assay

In Vivo Administration Workflow
In Vivo Bioassay for Smooth Muscle Contraction (Gallbladder)

This protocol is adapted from methods used for the related peptide, cholecystokinin (CCK), and is designed to measure the in vivo effect of synthetic this compound on gallbladder contraction in an anesthetized rodent model.[3]

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps)

  • Saline solution

  • Calipers or imaging system to measure gallbladder dimensions

  • Synthetic this compound solution

Protocol:

  • Animal Preparation and Anesthesia:

    • Fast the animals overnight with free access to water.

    • Anesthetize the animal and ensure a stable plane of anesthesia.

    • Make a midline abdominal incision to expose the gallbladder.

  • Baseline Measurement:

    • Gently expose the gallbladder and measure its initial dimensions (length and width) using calipers or an imaging system.

  • This compound Administration:

    • Administer a single dose of synthetic this compound via the desired route (e.g., IV).

  • Post-Administration Measurements:

    • Measure the gallbladder dimensions at regular intervals (e.g., 5, 10, 15, and 30 minutes) post-injection.

  • Data Analysis:

    • Calculate the gallbladder volume at each time point (assuming an ellipsoid shape).

    • Express the change in volume as a percentage of the baseline volume to determine the extent of contraction.

    • Construct a dose-response curve by testing a range of this compound concentrations.

In Vivo Assay for Gastrointestinal Motility

This protocol measures the effect of synthetic this compound on gastrointestinal transit time using a non-absorbable marker.[4]

Materials:

  • Charcoal meal (e.g., 5% charcoal in 10% gum arabic)

  • Synthetic this compound solution

  • Oral gavage needle

  • Surgical instruments

Protocol:

  • Animal Preparation:

    • Fast the animals for 12-18 hours with free access to water.

  • This compound Administration:

    • Administer synthetic this compound or vehicle control via the desired route (e.g., IP).

  • Charcoal Meal Administration:

    • At a predetermined time after this compound administration (e.g., 15 minutes), administer the charcoal meal orally via gavage.

  • Transit Time Measurement:

    • After a set period (e.g., 20-30 minutes), euthanize the animal by cervical dislocation.

    • Carefully dissect the small intestine from the pyloric sphincter to the cecum.

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Data Analysis:

    • Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.

    • Compare the transit percentage between this compound-treated and control groups.

GIT_Motility_Workflow fasting Fast Animals administer_this compound Administer Synthetic this compound fasting->administer_this compound administer_charcoal Administer Charcoal Meal administer_this compound->administer_charcoal euthanize Euthanize Animal administer_charcoal->euthanize dissect Dissect Small Intestine euthanize->dissect measure Measure Transit Distance dissect->measure analyze Calculate and Compare Transit Percentage measure->analyze

Gastrointestinal Motility Assay

Conclusion

Synthetic this compound is a potent tool for in vivo functional studies related to the CCK/gastrin family of peptides. The protocols outlined in these application notes provide a framework for investigating its physiological effects. Researchers should optimize these protocols for their specific experimental conditions and animal models. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Electrophysiological Recording of Cionin-Responsive Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cionin is a neuropeptide found in the ascidian Ciona intestinalis, a marine invertebrate chordate that serves as a valuable model organism for studying the evolutionary origins of vertebrate systems. As a homolog of the vertebrate cholecystokinin (CCK)/gastrin family of peptides, this compound and its receptors are implicated in various physiological processes.[1][2][3] Recent studies have highlighted its crucial role in the regulation of ovulation, mediated through at least two distinct signaling pathways.[4][5] Understanding the electrophysiological effects of this compound on neuronal activity is essential for elucidating its function in the nervous system and for the potential development of novel therapeutic agents targeting related pathways.

These application notes provide a detailed protocol for the electrophysiological recording of this compound-responsive neurons in Ciona intestinalis using the whole-cell patch-clamp technique. Additionally, it outlines the known signaling pathways of this compound and presents hypothetical quantitative data based on the effects of the homologous CCK peptides in other species to guide experimental design and data interpretation.

This compound Receptors and Signaling Pathways

This compound exerts its effects through two identified G protein-coupled receptors (GPCRs), CioR1 and CioR2, which are homologous to vertebrate CCK receptors. Activation of these receptors initiates downstream signaling cascades. Notably, this compound has been shown to activate two primary signaling pathways:

  • Gq-coupled Pathway and Intracellular Calcium Mobilization: Similar to vertebrate CCK1 receptors, this compound receptors are coupled to Gq proteins. Upon this compound binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium can modulate a variety of cellular processes, including ion channel activity and neurotransmitter release.

  • Receptor Tyrosine Kinase (RTK) Pathway: In the context of ovulation, this compound signaling also involves the activation of a receptor tyrosine kinase (RTK) pathway. This leads to the upregulation of matrix metalloproteinase (MMP) gene expression, a critical step for follicle rupture. The precise mechanism of RTK activation by the GPCR is an area of active research, but it may involve transactivation events where the GPCR signaling cascade leads to the activation of a nearby RTK.

The following diagrams illustrate these two signaling pathways.

cionin_gq_pathway This compound This compound cior This compound Receptor (CioR1/CioR2) This compound->cior binds gq Gq protein cior->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor ca2_release Ca²⁺ Release er->ca2_release downstream Downstream Cellular Effects (e.g., Ion Channel Modulation) ca2_release->downstream

This compound Gq-protein coupled signaling pathway.

cionin_rtk_pathway This compound This compound cior This compound Receptor (GPCR) This compound->cior binds rtk Receptor Tyrosine Kinase (RTK) cior->rtk transactivates ras Ras rtk->ras activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription phosphorylates nucleus Nucleus transcription->nucleus mmp MMP Gene Expression nucleus->mmp

This compound Receptor Tyrosine Kinase (RTK) signaling pathway.

Hypothetical Electrophysiological Effects of this compound on Neurons

While direct electrophysiological data for this compound are not yet available, studies on the homologous CCK peptides in vertebrates and other invertebrates provide a basis for predicting its effects. CCK peptides are known to be neuromodulators that can directly depolarize neurons, increase their firing rate, and modulate synaptic transmission. These effects are often mediated by the modulation of various ion channels, including non-selective cation channels and potassium channels.

The following table summarizes the hypothetical quantitative effects of this compound on the electrophysiological properties of Ciona intestinalis neurons, based on published data for CCK.

ParameterControlThis compound (1 µM)Expected ChangePutative Mechanism
Resting Membrane Potential (mV) -65 ± 2-55 ± 3DepolarizationActivation of a non-selective cation current or inhibition of a potassium leak current.
Action Potential Firing Rate (Hz) 2 ± 0.58 ± 1.5IncreaseDepolarization of the resting membrane potential brings the neuron closer to its firing threshold.
Input Resistance (MΩ) 250 ± 20350 ± 30IncreaseClosure of potassium channels reduces membrane conductance.
Peak Inward Current (pA) at -60 mV -50 ± 5-150 ± 15IncreaseOpening of non-selective cation channels.
Peak Outward Current (pA) at +20 mV 400 ± 30300 ± 25DecreaseInhibition of voltage-gated potassium channels.

Experimental Protocols

Preparation of Ciona intestinalis Neurons for Electrophysiology

A primary culture of neurons from the larval central nervous system (CNS) of Ciona intestinalis is recommended for patch-clamp recordings. This allows for better access to individual neurons and greater control over the extracellular environment.

Materials:

  • Adult Ciona intestinalis for spawning

  • Artificial seawater (ASW)

  • Enzymes for dissociation (e.g., papain, dispase)

  • Culture medium (e.g., Leibovitz L-15 medium supplemented with salts and fetal bovine serum)

  • Poly-L-lysine coated glass coverslips

Protocol:

  • Spawning and Larval Culture: Induce spawning in adult Ciona intestinalis by light stimulation. Collect fertilized eggs and culture them in ASW at 18°C until they reach the larval stage (approximately 18-24 hours post-fertilization).

  • Larval Dissociation: Collect larvae and wash them in calcium-free ASW. Incubate the larvae in an enzyme solution (e.g., papain and dispase in ASW) to dissociate the tissues.

  • Cell Plating: Gently triturate the dissociated tissue to obtain a single-cell suspension. Plate the cells onto poly-L-lysine coated glass coverslips in culture medium.

  • Cell Culture: Incubate the cultured neurons at 18°C for 1-3 days to allow them to adhere to the coverslip and extend neurites.

Whole-Cell Patch-Clamp Recording

Solutions:

  • External Solution (ASW): (in mM) 480 NaCl, 10 KCl, 10 CaCl₂, 50 MgCl₂, 10 HEPES. Adjust pH to 7.8 with NaOH.

  • Internal Solution: (in mM) 120 K-gluconate, 10 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

Equipment:

  • Inverted microscope with DIC optics

  • Micromanipulators

  • Patch-clamp amplifier

  • Data acquisition system and software

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette puller and microforge

Protocol:

  • Preparation: Place a coverslip with cultured Ciona neurons in the recording chamber on the microscope stage. Perfuse the chamber with external solution (ASW).

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Approaching the Cell: Under visual control, carefully approach a target neuron with the patch pipette. Apply slight positive pressure to the pipette to keep its tip clean.

  • Gigaseal Formation: Once the pipette tip touches the cell membrane, release the positive pressure to allow the formation of a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Recording:

    • Voltage-Clamp Mode: Clamp the membrane potential at a holding potential (e.g., -70 mV) and record the currents elicited by voltage steps or by the application of this compound.

    • Current-Clamp Mode: Inject current to hold the membrane potential at a desired level and record changes in membrane potential and action potential firing in response to this compound application.

  • This compound Application: Dissolve this compound in the external solution to the desired final concentration and apply it to the recording chamber via the perfusion system.

experimental_workflow cluster_prep Neuron Preparation cluster_recording Electrophysiological Recording cluster_experiment Experiment cluster_analysis Data Analysis larval_culture Larval Culture of Ciona intestinalis dissociation Enzymatic Dissociation of Larval CNS larval_culture->dissociation plating Plating Neurons on Coated Coverslips dissociation->plating setup Mount Coverslip and Perfuse with ASW plating->setup pipette Approach Neuron with Patch Pipette setup->pipette gigaseal Form Gigaseal pipette->gigaseal whole_cell Establish Whole-Cell Configuration gigaseal->whole_cell baseline Record Baseline Activity (Voltage/Current Clamp) whole_cell->baseline cionin_app Apply this compound via Perfusion baseline->cionin_app response Record this compound-Evoked Changes cionin_app->response analysis Analyze Changes in: - Membrane Potential - Firing Rate - Ionic Currents response->analysis

Experimental workflow for electrophysiological recording.

Expected Results and Troubleshooting

Expected Results:

Based on the known actions of CCK, application of this compound is expected to cause a depolarization of the neuronal membrane potential and an increase in the firing rate of action potentials. In voltage-clamp mode, an inward current at negative membrane potentials is anticipated, consistent with the activation of a non-selective cation conductance. A reduction in outward potassium currents may also be observed.

Troubleshooting:

  • Difficulty in obtaining a gigaseal: Ensure the pipette tip is clean and the cell membrane is healthy. The enzyme treatment during dissociation should be optimized to avoid excessive damage to the cell surface.

  • Loss of whole-cell configuration: This can be due to an unstable seal or excessive suction. Ensure the gigaseal resistance is high (>1 GΩ) before rupturing the membrane.

  • No response to this compound: Verify the bioactivity of the this compound peptide. Not all neurons may express this compound receptors; therefore, it is important to record from a sufficient number of cells to identify responsive ones. The expression of this compound receptors is known in the central nervous system, which can be a target for these recordings.

  • Run-down of currents: The intracellular contents will dialyze with the pipette solution. Including ATP and GTP in the internal solution helps to maintain the health of the cell and the stability of the recording.

References

Cionin: Applications in Comparative Neurobiology Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cionin is a neuropeptide belonging to the cholecystokinin (CCK)/gastrin family, originally isolated from the ascidian Ciona intestinalis. As a deuterostome invertebrate, Ciona occupies a critical phylogenetic position, making it an invaluable model organism for understanding the evolutionary origins of vertebrate neurobiology. This compound and its receptors provide a unique opportunity to study the fundamental roles of CCK/gastrin-like signaling in a less complex system. These application notes provide an overview of this compound's known functions and detailed protocols for its use in comparative neurobiology research.

Physiological Roles and Applications

This compound is primarily known for its role in regulating reproductive processes in Ciona intestinalis. Its application in research can be broadly categorized into the following areas:

  • Comparative Endocrinology and Reproductive Biology: this compound has been demonstrated to induce ovulation in Ciona intestinalis, offering a model system to dissect the molecular mechanisms of neuropeptide-regulated reproductive events.[1]

  • Neurobiology and Signaling Pathway Analysis: The identification of the this compound receptor and its downstream signaling cascade provides a platform to study the evolution and function of receptor tyrosine kinase (RTK) signaling in response to a neuropeptide.[1][2]

  • Drug Discovery and Development: As a homolog of vertebrate CCK/gastrin peptides, which are involved in various physiological processes including digestion and anxiety, the this compound system can be used as a simplified model for screening and characterizing novel ligands targeting CCK-type receptors.

Data Presentation

This compound and Related Peptide Receptor Binding Affinities
LigandReceptorSpeciesTissue/Cell LineKd/KiReference
125I-BH-CCKCCK ReceptorRatPancreatic AciniKd: 64 pM (high affinity), 21 nM (low affinity)[3]
CCK-8CCK1 ReceptorHuman-Ki: ~0.6-1 nM[4]
GastrinCCK1 ReceptorHuman-Ki: ~1,000-10,000-fold lower affinity than CCK-8
CCK-8CCK2 ReceptorHuman-Ki: ~0.3-1 nM
GastrinCCK2 ReceptorHuman-Ki: ~0.3-1 nM

Note: This table provides comparative data for CCK peptides in vertebrate systems to offer a potential range of binding affinities for researchers investigating this compound.

This compound Dose-Response Data

A key physiological effect of this compound is the induction of ovulation in Ciona intestinalis.

AgonistSpeciesPhysiological EffectEffective Concentration% Increase in ResponseReference
This compoundCiona intestinalisOvulation5 µM~311% (from 9.2% to 37.86%)
CCK-8SHumanContraction of colonic smooth muscleEC50: 11.7 nM-

Note: The data for CCK-8S is provided as a comparative example of the potency of a related peptide in a different physiological context.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway in Ovulation

cionin_signaling_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Follicular Cell Membrane cluster_intracellular Intracellular Space This compound This compound Cior2 Cior2 Receptor This compound->Cior2 Binds RTK Receptor Tyrosine Kinase (RTK) Signaling Cior2->RTK Activates MMP_gene Matrix Metalloproteinase (MMP) Gene Expression RTK->MMP_gene Upregulates MMP_protein MMP Protein MMP_gene->MMP_protein Leads to Collagen Collagen Digestion (Outer Follicular Layer) MMP_protein->Collagen Ovulation Ovulation Collagen->Ovulation

Caption: this compound-induced ovulation signaling pathway in Ciona intestinalis.

Experimental Workflow for this compound-Induced Ovulation Assay

experimental_workflow A 1. Isolate Pre-ovulatory Follicles from Ciona intestinalis B 2. Incubate Follicles with this compound (e.g., 5 µM) and Controls A->B C 3. Incubate for 24 hours at 20°C B->C D 4. Image Follicles and Quantify Ovulation Rate C->D E 5. (Optional) RNA Extraction and qPCR for MMP Gene Expression C->E F 6. Data Analysis and Comparison D->F E->F

Caption: Workflow for assessing this compound's effect on Ciona ovulation.

Experimental Protocols

Protocol 1: In Vitro Ovulation Assay in Ciona intestinalis

This protocol is adapted from methodologies for studying follicle maturation and ovulation in Ciona intestinalis.

Materials:

  • Adult Ciona intestinalis

  • Artificial seawater (ASW)

  • Stainless steel sieves of various mesh sizes (e.g., 200 µm, 150 µm, 90 µm)

  • Petri dishes

  • Stereo microscope

  • Pipettes and sterile tips

  • This compound peptide (synthetic)

  • 35-mm dishes

  • Microscale slide

Procedure:

  • Follicle Isolation:

    • Dissect the ovary from an adult Ciona intestinalis in ASW.

    • Gently tease the ovarian tissue apart to release the follicles.

    • Fractionate the follicles by passing them through a series of stainless steel sieves with decreasing mesh sizes to isolate pre-ovulatory follicles (typically 170-180 µm in diameter).

    • Wash the collected follicles with ASW.

  • Incubation:

    • Under a stereo microscope, transfer a known number of healthy pre-ovulatory follicles (e.g., 20-30) into a 35-mm dish containing fresh ASW.

    • Prepare a stock solution of this compound in sterile water or an appropriate solvent.

    • Add this compound to the dish to achieve the desired final concentration (e.g., 5 µM). For a control, add an equivalent volume of the solvent.

    • Incubate the follicles for 24 hours at 20°C.

  • Data Acquisition and Analysis:

    • After 24 hours, place the dish under a stereo microscope.

    • Image the follicles using a microscale slide for size reference.

    • Count the number of ovulated follicles (identified by the rupture of the outer follicular cell layer) and the total number of follicles in each group.

    • Calculate the ovulation rate as (number of ovulated follicles / total number of follicles) x 100.

    • Compare the ovulation rates between the this compound-treated and control groups using appropriate statistical tests.

Protocol 2: Quantitative PCR (qPCR) for Matrix Metalloproteinase (MMP) Gene Expression

This protocol outlines the steps to measure changes in MMP gene expression in response to this compound treatment.

Materials:

  • Follicles treated with this compound and controls (from Protocol 1)

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers specific for the Ciona MMP gene (e.g., CiMmp2/9/13) and a reference gene (e.g., actin)

Procedure:

  • RNA Extraction:

    • Following incubation, collect the follicles from each treatment group.

    • Homogenize the follicles and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from an equal amount of total RNA from each sample using a cDNA synthesis kit, following the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target MMP gene or the reference gene, and the synthesized cDNA.

    • Run the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in each sample.

    • Calculate the relative gene expression of the MMP gene using the ΔΔCt method, normalized to the reference gene and relative to the control group.

Protocol 3: General Protocol for Electrophysiological Recording from Ciona intestinalis Neurons

While specific electrophysiological effects of this compound have not been reported, this general protocol can be adapted to investigate its potential neuromodulatory roles.

Materials:

  • Ciona intestinalis larvae or adult neural complex

  • Dissection dish with a silicone elastomer base

  • Fine dissection tools

  • Perfusion system

  • Recording chamber

  • Micromanipulators

  • Glass microelectrodes

  • Electrophysiology amplifier and data acquisition system

  • Artificial seawater (ASW) for recording

  • This compound peptide solution

Procedure:

  • Preparation of Neural Tissue:

    • Dissect the neural complex (cerebral ganglion) from an adult Ciona or isolate the nervous system from a larva in cold ASW.

    • Transfer the preparation to the recording chamber and continuously perfuse with oxygenated ASW.

  • Electrode Placement:

    • Pull glass microelectrodes to a fine tip (resistance of 10-30 MΩ) and backfill with a suitable internal solution (e.g., 3 M KCl).

    • Under a microscope, use a micromanipulator to carefully advance the microelectrode towards a target neuron.

    • Establish a stable intracellular recording in current-clamp or voltage-clamp mode.

  • This compound Application:

    • Once a stable baseline recording is achieved, switch the perfusion to ASW containing the desired concentration of this compound.

    • Record any changes in membrane potential, firing frequency, or synaptic activity.

    • After application, wash out the this compound with regular ASW to observe any recovery.

  • Data Analysis:

    • Analyze the recorded electrophysiological data to quantify changes in neuronal properties before, during, and after this compound application.

    • Compare the effects of different concentrations of this compound to determine dose-dependency.

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions based on their experimental setup and objectives.

References

Application Notes and Protocols for Monoclonal Antibody Production Against Cionin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cionin is a neuropeptide identified in the ascidian Ciona intestinalis, a marine invertebrate that holds a key phylogenetic position for understanding the evolution of chordates.[1][2] It is structurally and functionally related to the cholecystokinin (CCK)/gastrin family of peptides in vertebrates, which are involved in various physiological processes including digestion and neural function.[1] The development of highly specific monoclonal antibodies (mAbs) against this compound is crucial for elucidating its precise physiological roles, mapping its expression in tissues, and potentially developing tools for comparative endocrinology and neuroscience.

These application notes provide a comprehensive guide to the generation and characterization of monoclonal antibodies targeting the neuropeptide this compound. The protocols herein detail the necessary steps from antigen design and immunization to hybridoma production, screening, and antibody purification.

I. Antigen Preparation and Immunization Strategy

Given that this compound is a small peptide, it is not sufficiently immunogenic on its own to elicit a robust immune response.[3] Therefore, it must be conjugated to a larger carrier protein.

Protocol 1: this compound Peptide-Carrier Conjugation

  • Peptide Synthesis: Synthesize the this compound peptide sequence. A terminal cysteine can be added to the peptide sequence to facilitate conjugation to the carrier protein.[3]

  • Carrier Protein Selection: Choose a highly immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). KLH is generally preferred for its larger size and higher immunogenicity.

  • Conjugation Chemistry: Use a crosslinker, such as maleimide-activated KLH, to covalently link the synthetic this compound peptide to the carrier protein via the added cysteine residue.

  • Purification of the Conjugate: Remove unconjugated peptide and crosslinker by dialysis or size-exclusion chromatography.

  • Verification: Confirm successful conjugation using techniques like SDS-PAGE (which will show a shift in the molecular weight of the carrier protein) and quantify the peptide-to-carrier ratio.

Protocol 2: Immunization of Mice

  • Animal Model: Use BALB/c mice, a commonly used strain for monoclonal antibody production.

  • Immunization Schedule:

    • Primary Immunization (Day 0): Emulsify 50-100 µg of the this compound-KLH conjugate in Complete Freund's Adjuvant (CFA) and inject subcutaneously or intraperitoneally.

    • Booster Injections (Days 14, 28, 42): Emulsify 25-50 µg of the this compound-KLH conjugate in Incomplete Freund's Adjuvant (IFA) and inject subcutaneously or intraperitoneally.

    • Pre-fusion Boost (3-4 days before fusion): Inject 25-50 µg of the this compound-KLH conjugate in saline intravenously or intraperitoneally.

  • Titer Monitoring: Collect small blood samples from the tail vein at various time points after immunization to monitor the antibody titer against this compound using an indirect ELISA (see Protocol 4).

II. Hybridoma Production and Screening

The hybridoma technology, developed by Köhler and Milstein, is a cornerstone for producing monoclonal antibodies. It involves the fusion of antibody-producing B-cells from an immunized mouse with immortal myeloma cells.

Workflow for Monoclonal Antibody Production

MonoclonalAntibodyProduction cluster_immunization Immunization cluster_hybridoma Hybridoma Technology cluster_production Antibody Production & Purification cluster_output Final Product Immunization Immunize Mouse with this compound-KLH Spleen Isolate Spleen Cells (B-lymphocytes) Immunization->Spleen Generate immune response Fusion Cell Fusion (PEG) Spleen->Fusion Myeloma Myeloma Cells Myeloma->Fusion HAT HAT Selection Fusion->HAT Select for hybridomas Screening Screening (ELISA) HAT->Screening Identify this compound-specific clones Cloning Cloning by Limiting Dilution Screening->Cloning Isolate single clones Expansion Expansion of Positive Clones Cloning->Expansion Production Large-scale Culture Expansion->Production In vitro culture Purification Antibody Purification Production->Purification Characterization Characterization Purification->Characterization mAb Anti-Cionin Monoclonal Antibody Characterization->mAb

Caption: Workflow of monoclonal antibody production against this compound.

Protocol 3: Generation of Hybridomas

  • Spleen Cell Preparation: Euthanize the immunized mouse with the highest antibody titer and aseptically remove the spleen. Prepare a single-cell suspension of splenocytes.

  • Myeloma Cell Preparation: Use a suitable myeloma cell line (e.g., Sp2/0-Ag14 or P3X63Ag8.653) that is sensitive to HAT (hypoxanthine-aminopterin-thymidine) medium.

  • Cell Fusion: Mix the splenocytes and myeloma cells at a ratio of 5:1 to 10:1 and induce fusion using polyethylene glycol (PEG).

  • HAT Selection: Plate the fused cells in 96-well plates in HAT medium. This medium selects for hybridoma cells, as unfused myeloma cells will die due to the aminopterin block, and unfused B-cells have a limited lifespan.

  • Hybridoma Culture: Culture the cells for 10-14 days, feeding them with fresh HAT medium as required. Observe for the growth of hybridoma colonies.

Protocol 4: Screening of Hybridomas by ELISA

  • Antigen Coating: Coat 96-well ELISA plates with 1-2 µg/mL of this compound peptide (conjugated to a different carrier protein, e.g., BSA, to avoid selecting antibodies against the primary carrier) or unconjugated this compound peptide overnight at 4°C.

  • Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Add the hybridoma culture supernatants to the wells and incubate for 1-2 hours.

  • Secondary Antibody Incubation: Wash the plates and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour.

  • Detection: Wash the plates and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

  • Selection: Identify and expand the hybridoma clones that produce antibodies with high reactivity to the this compound peptide.

III. Antibody Production and Purification

Protocol 5: Cloning and Expansion of Positive Hybridomas

  • Cloning by Limiting Dilution: Subclone the positive hybridoma cultures by limiting dilution to ensure that each resulting colony originates from a single cell (monoclonality).

  • Expansion: Expand the monoclonal hybridoma cell lines in larger culture flasks. The culture supernatant can yield 1 to 60 µg/mL of monoclonal antibody. For higher yields, specialized culture media and fed-batch methods can be employed, potentially reaching 100-400 µg/mL.

  • Cryopreservation: Cryopreserve aliquots of the stable monoclonal hybridoma cell lines for long-term storage.

Protocol 6: Large-Scale Antibody Production and Purification

  • In Vitro Production: Grow the selected hybridoma clones in large-scale culture systems, such as roller bottles or bioreactors, to produce a sufficient quantity of supernatant containing the monoclonal antibody.

  • Purification:

    • Affinity Chromatography: The most common method for purifying monoclonal antibodies is protein A or protein G affinity chromatography, which binds to the Fc region of IgG antibodies.

    • Elution: Elute the bound antibodies using a low pH buffer.

    • Buffer Exchange: Immediately neutralize the eluted antibody solution and exchange the buffer to a physiological buffer (e.g., PBS) using dialysis or diafiltration.

    • Purity Assessment: Assess the purity of the antibody using SDS-PAGE.

IV. Characterization of Anti-Cionin Monoclonal Antibodies

Protocol 7: Determination of Antibody Isotype, Affinity, and Specificity

  • Isotyping: Determine the isotype (e.g., IgG1, IgG2a, IgM) of the monoclonal antibody using a commercial isotyping kit.

  • Affinity Measurement: Determine the binding affinity (Kd) of the antibody to the this compound peptide using techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).

  • Specificity Analysis:

    • ELISA: Perform ELISAs against related neuropeptides (e.g., vertebrate CCK and gastrin) to assess cross-reactivity.

    • Western Blotting: Use the antibody to detect this compound in tissue extracts from Ciona intestinalis.

    • Immunohistochemistry/Immunocytochemistry: Use the antibody to determine the cellular and subcellular localization of this compound in Ciona intestinalis tissues.

V. Quantitative Data Summary

The following tables provide representative quantitative data for monoclonal antibody production. Note that specific values for anti-Cionin antibodies will need to be determined experimentally.

Table 1: Representative Yields of Monoclonal Antibodies

Production MethodTypical Concentration Range (µg/mL)Reference
Standard Hybridoma Culture Supernatant1 - 60
Optimized Fed-Batch Culture100 - 400

Table 2: Representative Affinity Constants for Anti-Peptide Monoclonal Antibodies

Antibody TypeAffinity Constant (Kd) RangeMethodReference
Rabbit Monoclonal Antibodies to Peptides10 pM - 200 pMMicroarray-based Label-Free Assay

Table 3: Representative Specificity Profile

AntigenReactivity
This compound Peptide+++
Vertebrate CCK-8-
Vertebrate Gastrin-17-
Unrelated Neuropeptide-
(This table is illustrative and needs to be populated with experimental data)

VI. This compound Signaling Pathway

Neuropeptides like this compound typically exert their effects by binding to G protein-coupled receptors (GPCRs) on the surface of target cells. This binding initiates an intracellular signaling cascade. While the specific receptor and downstream pathway for this compound are yet to be fully elucidated, a plausible signaling pathway is depicted below, based on common neuropeptide signaling mechanisms.

Representative Neuropeptide Signaling Pathway

NeuropeptideSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade This compound This compound Neuropeptide GPCR G Protein-Coupled Receptor (GPCR) This compound->GPCR Binding G_Protein G Protein Activation GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Catalysis Kinase Protein Kinase Activation (e.g., PKA) Second_Messenger->Kinase Activation Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation of target proteins

Caption: A representative G protein-coupled receptor signaling pathway for neuropeptides.

This generalized pathway involves the binding of the neuropeptide to its receptor, leading to the activation of a G protein. The activated G protein then modulates an effector enzyme, resulting in the production of a second messenger, which in turn activates downstream kinases to elicit a cellular response. The specific components of this pathway for this compound would need to be identified through further research, for which the monoclonal antibodies developed using these protocols would be invaluable tools.

References

Application Note: High-Performance Liquid Chromatography for the Purification of Cionin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cionin is a sulfated octapeptide that acts as a hybrid of cholecystokinin (CCK) and gastrin, exhibiting high affinity for the CCK-B receptor.[1] Its biological activity, including the stimulation of gastric histamine release, makes it a molecule of significant interest in physiological research and drug development.[1] As with any bioactive peptide, achieving high purity is crucial for accurate in vitro and in vivo studies, as impurities can lead to confounding results.[2][3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic and recombinant peptides like this compound.[4] This application note provides a detailed protocol for the purification of this compound using RP-HPLC, followed by methods for purity assessment and identity confirmation.

Principle of Separation

Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18 silica), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). Peptides are loaded onto the column in a highly aqueous mobile phase, where they bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, causing the peptides to elute in order of increasing hydrophobicity. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.

Materials and Methods

Materials
  • Crude this compound peptide (synthesized or from a commercial source)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm syringe filters

Instrumentation
  • High-performance liquid chromatography (HPLC) system equipped with:

    • Binary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a corresponding preparative column)

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Lyophilizer

Experimental Protocols

Preparation of Mobile Phases
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Filter both mobile phases through a 0.22 µm membrane filter before use to remove any particulate matter. Degas the solvents to prevent bubble formation in the HPLC system.

Sample Preparation

Dissolve the crude this compound peptide in Mobile Phase A at a concentration of approximately 1-5 mg/mL. Vortex briefly to ensure complete dissolution. Filter the sample solution through a 0.22 µm syringe filter to remove any insoluble impurities.

Analytical HPLC for Method Development

Before proceeding to preparative HPLC, it is essential to develop an optimized separation method using an analytical column.

  • Column: C18 reversed-phase, 5 µm, 100 Å, 4.6 x 250 mm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm and 280 nm

  • Injection Volume: 10-20 µL

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 95% B (wash)

    • 40-45 min: 95% B (hold)

    • 45-50 min: 95% to 5% B (re-equilibration)

    • 50-60 min: 5% B (hold)

Preparative HPLC for this compound Purification

Based on the retention time of this compound determined from the analytical run, the gradient for preparative HPLC can be optimized to improve resolution and throughput.

  • Column: Preparative C18 reversed-phase column (e.g., 10 µm, 100 Å, 21.2 x 250 mm)

  • Flow Rate: 15-20 mL/min (adjust based on column dimensions)

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm and 280 nm

  • Injection Volume: 1-5 mL (depending on sample concentration and column capacity)

  • Optimized Gradient (Example):

    • 0-5 min: 20% B

    • 5-45 min: 20% to 50% B (linear gradient centered around the elution point of this compound)

    • 45-50 min: 50% to 95% B (wash)

    • 50-55 min: 95% B (hold)

    • 55-60 min: 95% to 20% B (re-equilibration)

    • 60-70 min: 20% B (hold)

Collect fractions corresponding to the main this compound peak.

Purity Analysis of Collected Fractions

Analyze the collected fractions using the analytical HPLC method described in step 3 to determine their purity. Pool the fractions that meet the desired purity level (typically >95% or >98%).

Lyophilization

Freeze the pooled pure fractions at -80°C and then lyophilize to obtain the purified this compound as a white powder.

Identity Confirmation by Mass Spectrometry

Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry.

  • Technique: MALDI-TOF or ESI-MS

  • Expected Molecular Weight of this compound: ~1254.3 g/mol

Data Presentation

The following table summarizes hypothetical data from the purification and analysis of this compound.

Sample IDRetention Time (min)Peak Area (%)Purity by HPLC (%)Observed Mass (m/z)
Crude this compound18.575.375.31254.5
Fraction 118.496.296.21254.4
Fraction 218.598.998.91254.3
Fraction 318.695.895.81254.5
Pooled & Lyophilized18.598.598.51254.4

Visualizations

Cionin_Purification_Workflow cluster_preparation Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product Crude_this compound Crude this compound Sample Dissolution Dissolve in Mobile Phase A Crude_this compound->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Analytical_HPLC Analytical HPLC (Method Development) Filtration->Analytical_HPLC Preparative_HPLC Preparative HPLC Analytical_HPLC->Preparative_HPLC Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Check Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Lyophilization Lyophilization Pooling->Lyophilization MS_Confirmation Identity Confirmation (Mass Spectrometry) Lyophilization->MS_Confirmation Final_Product Purified this compound (>98%) MS_Confirmation->Final_Product

Caption: Workflow for the purification and analysis of this compound.

Discussion

The described RP-HPLC protocol provides a robust method for obtaining high-purity this compound suitable for research and preclinical development. The initial analytical run is a critical step for optimizing the separation conditions before scaling up to a preparative scale. The choice of a C18 column is standard for peptides of this size and hydrophobicity. The gradient should be shallow around the elution point of the target peptide to ensure good resolution from closely eluting impurities.

Purity is typically assessed by calculating the relative peak area of the main component in the chromatogram at a wavelength where the peptide bond absorbs (214-220 nm). For peptides containing aromatic residues like tyrosine and tryptophan, monitoring at 280 nm can also be informative. It is crucial to confirm the identity of the purified peptide using mass spectrometry to ensure the correct molecule has been isolated. The final lyophilized product should be stored at -20°C or lower to maintain its stability.

References

Troubleshooting & Optimization

Improving Cionin antibody specificity and sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cionin antibodies. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments to achieve the highest possible antibody specificity and sensitivity. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Antibody Performance

Q1: I am seeing weak or no signal in my experiment. What are the possible causes and solutions?

A weak or absent signal can be frustrating. This issue often stems from several factors related to antibody concentration, reagent quality, or procedural steps.

Troubleshooting Weak or No Signal

Possible CauseRecommended Solution
Primary Antibody Concentration Too Low Increase the concentration of the primary antibody. Perform a titration experiment to determine the optimal concentration that yields the best signal-to-noise ratio.[1][2]
Insufficient Incubation Time Increase the incubation time for the primary antibody, for instance, by incubating overnight at 4°C.[3][4]
Inactive Antibody Ensure proper storage of the antibody as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.[4] Confirm antibody activity with a positive control.
Secondary Antibody Issues Confirm that the secondary antibody is compatible with the host species of the primary antibody. Use a fresh, validated secondary antibody at the recommended dilution.
Low Target Protein Expression Confirm the expression of the target protein in your sample using an alternative method like RT-PCR or by using a positive control cell lysate or tissue.
Reagent Degradation Use freshly prepared buffers and reagents. Ensure detection reagents have not expired.

Q2: My results show high background, obscuring my target signal. How can I reduce it?

High background can be caused by several factors, including non-specific antibody binding and insufficient blocking or washing.

Troubleshooting High Background

Possible CauseRecommended Solution
Primary Antibody Concentration Too High Decrease the primary antibody concentration. Titrate the antibody to find the optimal balance between signal and background.
Insufficient Blocking Increase the blocking time and/or temperature. Try different blocking agents (e.g., BSA instead of non-fat dry milk, especially for phosphorylated targets). Increase the concentration of the blocking agent (e.g., from 3-5%).
Inadequate Washing Increase the number and duration of wash steps. Add a detergent like Tween-20 to the wash buffer to help reduce non-specific binding.
Non-specific Secondary Antibody Binding Run a control with only the secondary antibody to check for non-specific binding. Use a cross-adsorbed secondary antibody to minimize cross-reactivity with endogenous immunoglobulins.
Membrane Issues (Western Blot) Ensure the membrane does not dry out during the experiment. Consider switching from a PVDF to a nitrocellulose membrane, which may have lower background.
Autofluorescence (Immunofluorescence) Check for autofluorescence in unstained samples. Use fresh fixative solutions.

Q3: I am observing non-specific bands (Western Blot) or unexpected staining (IHC/IF). What causes this and how can I improve specificity?

Non-specific binding occurs when the antibody recognizes proteins other than the target of interest, which can be due to cross-reactivity or issues with the experimental setup.

Improving Antibody Specificity

StrategyDescription
Antibody Validation Always validate your antibody for the specific application. What works in Western Blot may not work in IHC. Use positive and negative controls, such as knockout/knockdown cell lines, to confirm target specificity.
Optimize Antibody Dilution A higher than optimal antibody concentration can lead to non-specific binding. Perform a dilution series to find the concentration that gives the cleanest signal.
Optimize Blocking The choice of blocking buffer is critical. Experiment with different blocking agents (e.g., 5% non-fat milk, 5% BSA, or commercial blocking buffers) to see which yields the lowest background.
Stringent Washing Increase the stringency of your washes by increasing the salt or detergent concentration in your wash buffer.
Use Affinity-Purified Antibodies Use antibodies that have been affinity-purified against the target antigen to reduce the presence of non-specific immunoglobulins.
Pre-adsorb Secondary Antibodies To reduce species cross-reactivity, use secondary antibodies that have been pre-adsorbed against immunoglobulins from other species.
Section 2: Application-Specific Troubleshooting

Q4: In my ELISA, I'm getting inconsistent results between wells. What could be the cause?

Well-to-well variability in an ELISA can compromise the reliability of your data. Consistency in pipetting and washing is key.

Troubleshooting ELISA Inconsistency

Possible CauseRecommended Solution
Inconsistent Pipetting Ensure pipettes are calibrated. Use multichannel or automated pipetting systems for better consistency.
Inadequate Washing Use an automated plate washer for consistent washing. Ensure complete aspiration of liquid from all wells.
"Edge Effect" Avoid using the outer wells of the 96-well plate, as they are more prone to temperature fluctuations. Fill outer wells with buffer or water.
Improper Plate Sealing Ensure plates are properly sealed during incubations to prevent evaporation.

Q5: My immunoprecipitation (IP) has a high background with many co-precipitated proteins. How can I clean this up?

High background in IP is often due to non-specific binding of proteins to the beads or the antibody.

Reducing Non-Specific Binding in IP

StrategyDescription
Pre-clearing Lysate Before adding the specific antibody, incubate the cell lysate with beads alone for 30-60 minutes to remove proteins that non-specifically bind to the beads.
Optimize Wash Buffer Increase the stringency of the wash buffer by adding detergents (e.g., 0.1% Triton X-100) or increasing the salt concentration (e.g., up to 500 mM NaCl).
Use a Control IgG Perform a control IP with an isotype-matched control IgG to identify proteins that are non-specifically binding to the antibody itself.
Reduce Antibody Amount Using too much antibody can increase non-specific binding. Titrate the antibody to the lowest effective concentration.
Transfer Beads to a New Tube During the final wash step, transfer the beads to a new microcentrifuge tube to avoid co-eluting proteins stuck to the tube walls.

Experimental Protocols & Methodologies

Protocol 1: Checkerboard Titration to Optimize Antibody Concentrations in ELISA

This method is used to simultaneously determine the optimal concentrations of both the capture and detection antibodies to achieve the best signal-to-noise ratio.

Materials:

  • 96-well ELISA plate

  • Coating buffer (e.g., PBS, pH 7.4 or carbonate-bicarbonate, pH 9.6)

  • Capture anti-Cionin antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Antigen (this compound peptide) at a high and low concentration, plus a blank

  • Detection anti-Cionin antibody (e.g., biotinylated)

  • Enzyme-conjugated streptavidin (e.g., Streptavidin-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Coat the Plate: Prepare serial dilutions of the capture antibody in coating buffer (e.g., 5 µg/ml, 2 µg/ml, 1 µg/ml, 0.5 µg/ml). Coat the columns of a 96-well plate with each dilution. Incubate overnight at 4°C.

  • Wash: Wash the plate 3 times with wash buffer.

  • Block: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Wash: Repeat the wash step.

  • Add Antigen: Add the high concentration, low concentration, and blank samples to the designated rows. Incubate for 2 hours at room temperature.

  • Wash: Repeat the wash step.

  • Add Detection Antibody: Prepare serial dilutions of the detection antibody in blocking buffer (e.g., 1:500, 1:1000, 1:2000, 1:4000). Add each dilution to the designated rows. Incubate for 1-2 hours at room temperature.

  • Wash: Repeat the wash step.

  • Add Enzyme Conjugate: Add the enzyme-conjugated streptavidin at its recommended dilution to all wells. Incubate for 30-60 minutes at room temperature.

  • Wash: Wash the plate 5 times with wash buffer.

  • Develop and Read: Add the substrate solution and incubate in the dark until color develops. Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength.

  • Analyze: Identify the combination of capture and detection antibody concentrations that provides the highest signal for the high antigen concentration and the lowest signal for the blank.

Protocol 2: Optimizing Blocking Buffers for Western Blot

The choice of blocking buffer can significantly impact background and signal intensity. This protocol helps determine the optimal blocking agent for your this compound antibody.

Materials:

  • Four identical blots with transferred protein from a this compound-expressing sample.

  • Different blocking buffers to test (e.g., 5% non-fat dry milk in TBST, 5% BSA in TBST, 1% Casein in TBST, commercial protein-free blocking buffer).

  • Primary anti-Cionin antibody.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Prepare Blots: After protein transfer, place each of the four membranes into a separate container.

  • Block: Add a different blocking buffer to each container, ensuring the membrane is fully submerged. Incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Prepare the primary anti-Cionin antibody dilution in each of the respective blocking buffers. Discard the blocking buffer and incubate each membrane with the appropriate primary antibody solution overnight at 4°C.

  • Wash: Wash all membranes 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Prepare the HRP-conjugated secondary antibody dilution in each of the respective blocking buffers. Incubate each membrane for 1 hour at room temperature.

  • Wash: Wash all membranes 3 times for 10 minutes each with TBST.

  • Detect: Incubate membranes with chemiluminescent substrate according to the manufacturer's instructions and capture the signal with an imager.

  • Compare: Analyze the resulting blots for the best signal-to-noise ratio. The optimal blocking buffer will show a strong band for this compound with minimal background and non-specific bands.

Visualizations

Troubleshooting_Workflow Start Experiment Issue (e.g., Weak Signal, High Background) Check_Positive_Control Is the Positive Control visible? Start->Check_Positive_Control Check_Negative_Control Is the Negative Control clean? Check_Positive_Control->Check_Negative_Control Yes Optimize_Antibody Optimize Primary Antibody Concentration (Titration) Check_Positive_Control->Optimize_Antibody No Optimize_Blocking Optimize Blocking (Agent, Time, Concentration) Check_Negative_Control->Optimize_Blocking No Result_OK Problem Solved Check_Negative_Control->Result_OK Yes Check_Reagents Check Reagent & Sample Quality (Fresh buffers, Antibody storage) Optimize_Antibody->Check_Reagents Optimize_Washing Optimize Washing (Duration, Number, Detergent) Optimize_Blocking->Optimize_Washing Optimize_Washing->Check_Reagents Check_Reagents->Start Re-run Experiment

Caption: Troubleshooting workflow for common immunoassay issues.

Antibody_Validation_Pathway cluster_0 Core Validation Strategies Binary_Model Binary Model (KO/KD cells, +/- treatment) Validated_Antibody Validated for Specificity & Sensitivity Binary_Model->Validated_Antibody Recombinant Recombinant Protein (Overexpression) Recombinant->Validated_Antibody Independent_Ab Independent Antibody (Different epitope) Independent_Ab->Validated_Antibody Orthogonal Orthogonal Method (e.g., RNA-seq, Mass Spec) Orthogonal->Validated_Antibody Antibody Anti-Cionin Antibody Antibody->Binary_Model Antibody->Recombinant Antibody->Independent_Ab Antibody->Orthogonal

Caption: Key strategies for validating antibody specificity.

ELISA_Optimization_Flow Start Start ELISA Optimization Titrate_Capture_Ab Titrate Capture Antibody Start->Titrate_Capture_Ab Titrate_Detection_Ab Titrate Detection Antibody Titrate_Capture_Ab->Titrate_Detection_Ab Checkerboard Assay Optimize_Blocking Optimize Blocking Buffer Titrate_Detection_Ab->Optimize_Blocking Optimize_Incubation Optimize Incubation Times Optimize_Blocking->Optimize_Incubation Final_Protocol Optimized ELISA Protocol Optimize_Incubation->Final_Protocol

Caption: Logical flow for systematic ELISA optimization.

References

Optimizing Cionin Dosage for Physiological Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Cionin in physiological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a neuropeptide that is structurally a hybrid of cholecystokinin (CCK) and gastrin. It functions as a ligand for CCK receptors, particularly the CCK-A (CCK1) and CCK-B (CCK2) subtypes. Upon binding to its receptors, this compound activates intracellular signaling pathways, most notably leading to an increase in intracellular calcium concentration. This calcium mobilization then triggers various physiological responses depending on the cell type.

Q2: What are the primary applications of this compound in research?

A2: this compound is utilized in a variety of physiological assays to study processes mediated by CCK receptors. Common applications include investigating gallbladder contraction, gastric acid and histamine release, pancreatic enzyme secretion, and neuronal activation. It is also used in studies related to feeding behavior and ovulation.[1]

Q3: How should I store and handle this compound to ensure its stability?

A3: For long-term storage, lyophilized this compound should be kept at -20°C or colder in a desiccated, airtight container.[2] Once reconstituted, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3] Peptide solutions are generally less stable, and for peptides containing residues susceptible to oxidation (like methionine, cysteine, or tryptophan), it is advisable to use oxygen-free buffers.[4]

Q4: What is a good starting concentration for my experiments?

A4: The optimal concentration of this compound is highly dependent on the specific assay and cell line being used. A good starting point for in vitro experiments is to perform a dose-response curve with a logarithmic dilution series, for example, ranging from 1 nM to 10 µM.[5] Based on studies with the closely related peptide CCK-8, effective concentrations (ED50) can be in the nanomolar range. For instance, an ED50 of 0.15 nM has been reported for somatostatin release.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
No or low signal/response Inactive this compound: Peptide may have degraded due to improper storage or handling.- Ensure this compound has been stored correctly at -20°C or below in a desiccated environment. - Prepare fresh stock solutions and aliquots. - Avoid repeated freeze-thaw cycles.
Suboptimal this compound Concentration: The concentration used may be too low to elicit a response.- Perform a dose-response experiment to determine the optimal concentration range for your specific assay and cell type.
Receptor Expression: The cells used may not express the target CCK receptor or express it at very low levels.- Verify receptor expression using techniques like Western blot, qPCR, or immunofluorescence.
Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal.- Optimize assay parameters such as incubation time and temperature. - Ensure the buffer pH and ionic strength are appropriate for the assay and this compound stability.
High background signal Non-specific Binding: this compound or detection reagents may bind non-specifically to the assay plate or other cellular components.- Include appropriate blocking agents (e.g., BSA) in your assay buffer. - Increase the number and stringency of washing steps.
Cell Autofluorescence: If using a fluorescence-based assay, the cells themselves may be autofluorescent.- Measure the fluorescence of cells alone (without any reagents) to determine the baseline autofluorescence.
Inconsistent results between replicates Pipetting Errors: Inaccurate or inconsistent pipetting of this compound or other reagents.- Ensure pipettes are properly calibrated. - Use reverse pipetting for viscous solutions.
Cell Health and Density: Variability in cell number or viability across wells.- Ensure a homogenous cell suspension and consistent cell seeding density. - Perform a cell viability assay (e.g., Trypan Blue) before starting the experiment.
Peptide Aggregation: this compound may aggregate in the solution, leading to variable effective concentrations.- Visually inspect the this compound solution for any precipitate. - Sonication may help to dissolve aggregates. - Consider using a different solvent for the initial stock solution if solubility is an issue.

Quantitative Data Summary

The following table summarizes effective concentrations of the closely related peptide, Cholecystokinin-8 (CCK-8), which can be used as a starting point for optimizing this compound dosage. The actual optimal concentration of this compound should be determined empirically for each specific experimental setup.

Assay Peptide Effective Concentration (ED50) Reference Tissue/Cell
Somatostatin ReleaseCCK-80.12 nMCanine fundic somatostatin cells
Gallbladder Muscle ContractionCCK-82.0 nMPorcine gallbladder muscle strips
Receptor Binding Affinity (Kd)CCK-80.5 nMPorcine gallbladder muscularis
Calcium FluxCCK Octapeptide0.417 nMHiTSeeker CCKAR Cell Line

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes a method to measure this compound-induced changes in intracellular calcium concentration using a fluorescent indicator.

Materials:

  • Cells expressing CCK receptors (e.g., HEK293-CCKAR)

  • This compound stock solution

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other suitable buffer

  • Ionomycin (positive control)

  • EGTA (negative control)

Procedure:

  • Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBS.

    • Remove the culture medium from the cells and wash once with HBS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBS to remove excess dye.

  • This compound Stimulation:

    • Prepare serial dilutions of this compound in HBS.

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add the this compound dilutions to the respective wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., every 2 seconds for 2-5 minutes).

  • Controls:

    • Include wells with buffer only (negative control).

    • At the end of the experiment, add ionomycin to some wells to determine the maximum calcium response.

    • In separate wells, add EGTA before this compound to chelate extracellular calcium and confirm the signal is from intracellular stores.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the peak response for each this compound concentration and plot a dose-response curve to determine the EC50.

Gallbladder Muscle Contraction Assay

This ex vivo protocol measures the contractile response of gallbladder muscle strips to this compound.

Materials:

  • Freshly isolated gallbladder from a suitable animal model (e.g., guinea pig)

  • Krebs-Ringer bicarbonate solution, gassed with 95% O2 / 5% CO2

  • This compound stock solution

  • Organ bath setup with force transducers

Procedure:

  • Tissue Preparation:

    • Immediately place the isolated gallbladder in ice-cold Krebs-Ringer solution.

    • Carefully remove any adhering fat and connective tissue.

    • Cut the gallbladder into longitudinal muscle strips (e.g., 10 mm long and 2 mm wide).

  • Mounting:

    • Mount the muscle strips in an organ bath containing Krebs-Ringer solution maintained at 37°C and continuously gassed.

    • Connect one end of the strip to a fixed hook and the other to a force transducer.

    • Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • This compound Stimulation:

    • After equilibration, add this compound to the organ bath in a cumulative, concentration-dependent manner.

    • Allow the tissue to respond to each concentration until a stable plateau is reached before adding the next higher concentration.

    • Record the isometric tension generated by the muscle strips.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction achieved.

    • Plot the concentration-response curve to determine the EC50 of this compound.

Visualizations

Cionin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound CCK_R CCK Receptor (this compound Receptor) This compound->CCK_R Binds to G_protein Gq/11 CCK_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3_R IP3 Receptor IP3->IP3_R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response (e.g., Muscle Contraction, Enzyme Secretion) PKC->Physiological_Response Phosphorylates Downstream Targets Ca_release Ca²⁺ Release Ca_release->PKC Co-activates Ca_calmodulin Ca²⁺/Calmodulin Complex Ca_release->Ca_calmodulin Forms Ca_calmodulin->Physiological_Response Activates Downstream Targets IP3_R->Ca_release Opens channel ER_Ca Ca²⁺ Store ER_Ca->Ca_release Experimental_Workflow_Calcium_Assay start Start: Seed cells in 96-well plate dye_loading Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) start->dye_loading wash1 Wash cells to remove excess dye dye_loading->wash1 baseline Measure baseline fluorescence wash1->baseline add_this compound Add serial dilutions of this compound baseline->add_this compound record Record fluorescence over time add_this compound->record analysis Data Analysis: - Calculate peak response - Plot dose-response curve - Determine EC50 record->analysis end End analysis->end Troubleshooting_Logic cluster_yes cluster_yes2 cluster_no2 cluster_no cluster_yes3 cluster_no3 start Unexpected Experimental Result check_controls Are positive and negative controls working correctly? start->check_controls issue_with_sample Issue is likely with the This compound sample or concentration check_controls->issue_with_sample Yes issue_with_assay Issue is with the general assay setup check_controls->issue_with_assay No check_cionin_prep Check this compound Preparation: - Fresh stock? - Correct dilution? - No aggregation? issue_with_sample->check_cionin_prep optimize_conc Optimize this compound concentration (Dose-response curve) check_cionin_prep->optimize_conc Yes prepare_fresh Prepare fresh this compound stock and repeat experiment check_cionin_prep->prepare_fresh No check_reagents_cells Check Assay Components: - Reagent integrity? - Cell health? - Instrument settings? issue_with_assay->check_reagents_cells troubleshoot_component Troubleshoot specific component (e.g., new reagents, check cells) check_reagents_cells->troubleshoot_component Yes review_protocol Review entire protocol for errors check_reagents_cells->review_protocol No

References

Troubleshooting Cionin in situ hybridization signal loss

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cionin in situ hybridization (ISH). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues, particularly signal loss, encountered during this compound ISH experiments in the ascidian model organism, Ciona intestinalis.

Frequently Asked Questions (FAQs)

Q1: Why am I getting no signal at all in my this compound ISH experiment?

A complete loss of signal can be due to several critical factors. The most common culprits include degradation of the target mRNA in your sample, a problem with your probe (degradation, incorrect sequence, or low labeling efficiency), or suboptimal protocol steps such as inadequate tissue permeabilization.[1][2][3] It is also crucial to ensure all buffers are freshly made and RNase-free.[4]

Q2: My this compound ISH signal is very weak. How can I improve it?

Weak signals often result from suboptimal concentrations of reagents or timings. Key areas to focus on are optimizing the Proteinase K digestion time and concentration, increasing the probe concentration, and ensuring the hybridization temperature and duration are optimal for your specific this compound probe.[1] Additionally, check that your microscope and filter sets are appropriate for the signal you are trying to detect.

Q3: My tissue morphology is poor after the ISH procedure. What is causing this?

Poor morphology is often a consequence of harsh treatments during the protocol. Over-digestion with Proteinase K is a primary cause, leading to the degradation of tissue structure. Insufficient fixation can also result in sample loss or degradation. It is essential to find the right balance where the probe can access the target mRNA without destroying the cellular architecture.

Q4: Could my anti-DIG antibody be the problem for a weak or absent signal?

Yes, if you are using a DIG-labeled probe, the antibody detection step is critical. Ensure your anti-DIG antibody is stored correctly and used at the optimal dilution. Preparing a fresh dilution for each experiment is recommended. Also, confirm that the blocking and antibody incubation steps are performed correctly to prevent non-specific binding and ensure a strong signal.

Troubleshooting Guide: Signal Loss

This guide provides a systematic approach to troubleshooting weak or absent this compound ISH signals, organized by experimental stage.

Pre-Hybridization & Sample Preparation
Question Potential Cause Recommended Solution
Is my Ciona tissue properly fixed? Inadequate fixation can lead to RNA degradation and poor tissue morphology. Over-fixation can mask the target mRNA, preventing probe access.For Ciona intestinalis embryos, fix in 4% paraformaldehyde in MOPS buffer. Optimize fixation time; for many tissues, 16–32 hours at room temperature is a good starting point.
Is the Proteinase K treatment optimal? Insufficient digestion results in a weak or no signal because the probe cannot reach the target mRNA. Over-digestion destroys tissue morphology and can lead to RNA loss.Perform a titration experiment to find the optimal Proteinase K concentration and incubation time for your specific Ciona developmental stage or tissue. For Ciona embryos, a 25-minute incubation at 37°C is a common starting point.
Are my solutions and equipment RNase-free? RNase contamination will degrade the target this compound mRNA, leading to signal loss.Use RNase-free water (DEPC-treated) for all solutions. Use RNase-free tubes and glassware, and always wear gloves.
Probe-Related Issues
Question Potential Cause Recommended Solution
Is my this compound probe intact and correctly labeled? The probe may have been degraded by RNases, or the labeling reaction (e.g., with DIG) was inefficient.Run your probe on a gel to check its integrity. Quantify the probe and ensure you are using an optimal concentration. For genes with low expression, a higher probe concentration may be needed.
Is the probe concentration correct? Too little probe will result in a weak signal. Too much can increase background.For a highly expressed gene, 10–50 ng/mL may be sufficient, but for low-expression targets like some neuropeptides, concentrations up to 500 ng/mL might be necessary. A starting concentration of 0.1-1 ng/µL is often used for Ciona embryos.
Is my probe specific to the this compound transcript? The probe sequence may have been designed incorrectly, or it may contain repetitive sequences that cause non-specific binding and high background.Verify the probe sequence against the known this compound mRNA sequence. If high background is an issue, consider adding a blocking agent to the hybridization buffer.
Hybridization & Washing
Question Potential Cause Recommended Solution
Are the hybridization conditions stringent enough? Hybridization temperature is too low, or formamide concentration is incorrect, leading to non-specific binding. Conversely, if conditions are too stringent (e.g., temperature too high), the probe may not bind to the target.Optimize the hybridization temperature based on your probe's melting temperature (Tm). A typical starting point is 55-62°C. Ensure the hybridization buffer composition is correct.
Are the post-hybridization washes too stringent? Washing at too high a temperature or with too low a salt concentration can strip the probe from the target mRNA.Decrease the temperature of the post-hybridization washes or increase the salt concentration (e.g., use a higher concentration of SSC).
Did the sample dry out during the procedure? Allowing the sample to dry out at any stage can lead to irreversible background staining and signal loss.Ensure the sample is always covered in solution. Use a humidified chamber during hybridization to prevent evaporation.

Quantitative Data Summary

Optimizing key experimental parameters is crucial for a successful this compound ISH experiment. The following tables provide starting points and ranges for optimization.

Table 1: Proteinase K Concentration and Digestion Time

Tissue Type / Developmental StageFixationProteinase K ConcentrationDigestion Time & TemperatureExpected Outcome
Ciona Embryos (tailbud stage)4% PFA1-10 µg/mL25 min @ 37°CPermeabilization without loss of morphology
General FFPE Tissue Sections10% NBF (16-32h)1–5 µg/mL10-15 min @ Room Temp or 40°CBalance of signal intensity and tissue integrity
Note: These values are starting points. Optimal conditions must be determined empirically for each tissue and experiment.

Table 2: Probe Concentration Guidelines

Target mRNA Expression LevelRecommended Probe ConcentrationRationale
High10–50 ng/mLSufficient for strong signal without high background.
Moderate / Unknown200–250 ng/mLA good starting point for most targets.
Low (e.g., this compound)Up to 500 ng/mLHigher concentration needed to detect rare transcripts.
Ciona Embryos (general)0.1 - 1.0 ng/µL (100-1000 ng/mL)Standard range for whole-mount protocols.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the loss of an in situ hybridization signal.

ISH_Troubleshooting start No or Weak ISH Signal check_rna Is Target RNA Intact? start->check_rna check_probe Is Probe Functional? start->check_probe check_protocol Is Protocol Optimized? start->check_protocol rna_degraded RNA Degraded check_rna->rna_degraded Yes rna_ok RNA Intact check_rna->rna_ok No probe_bad Probe Degraded or Poorly Labeled check_probe->probe_bad Yes probe_ok Probe OK check_probe->probe_ok No permeabilization Suboptimal Permeabilization? check_protocol->permeabilization hybridization Suboptimal Hybridization? check_protocol->hybridization washing Washing Too Stringent? check_protocol->washing detection Detection Step Failed? check_protocol->detection solution_rna Use RNase-free reagents. Improve tissue fixation & handling. rna_degraded->solution_rna solution_probe Run probe on gel to check integrity. Increase probe concentration. Synthesize new probe. probe_bad->solution_probe solution_perm Optimize Proteinase K (concentration & time). permeabilization->solution_perm solution_hyb Optimize hybridization temp. Check buffer composition. Increase incubation time. hybridization->solution_hyb solution_wash Decrease wash temperature. Increase salt concentration (SSC). washing->solution_wash solution_detection Check antibody/substrate activity. Optimize antibody dilution. detection->solution_detection

Caption: Troubleshooting workflow for weak or no ISH signal.

Detailed Experimental Protocol

Whole-Mount In Situ Hybridization Protocol for Ciona intestinalis Embryos

This protocol is adapted from established methods for Ciona intestinalis.

Day 1: Fixation and Pre-Hybridization

  • Fixation: Fix embryos in 4% paraformaldehyde (PFA) in 0.1 M MOPS (pH 7.5), 0.5 M NaCl overnight at 4°C.

  • Dehydration: Wash embryos in 75% ethanol and store at -20°C until use.

  • Rehydration: Rehydrate embryos through a graded series of ethanol/PBT (PBS + 0.1% Tween-20) washes (75%, 50%, 25% ethanol), 5 minutes each. Wash 3 times with PBT.

  • Proteinase K Treatment: Permeabilize embryos with Proteinase K solution (e.g., 10 µg/mL in PBT) for 25 minutes at 37°C. The exact time and concentration should be optimized.

  • Stop Digestion: Stop the reaction by washing twice with PBT.

  • Post-fixation: Re-fix the embryos with 4% PFA in PBT for 1 hour at room temperature.

  • Washes: Rinse three times with PBT.

  • Pre-hybridization: Replace PBT with hybridization buffer and incubate for at least 1 hour at the hybridization temperature (e.g., 55°C).

Day 2: Hybridization and Washes

  • Hybridization: Replace the pre-hybridization buffer with fresh hybridization buffer containing the DIG-labeled this compound probe (e.g., 0.5 ng/µL). Incubate overnight at 55°C.

  • Post-Hybridization Washes (High Stringency):

    • Wash with pre-warmed Wash Buffer 1 (50% Formamide, 2x SSC, 0.1% Tween-20) for 30 minutes at 55°C.

    • Wash with pre-warmed Wash Buffer 2 (2x SSC, 0.1% Tween-20) for 15 minutes at 55°C.

    • Wash with pre-warmed Wash Buffer 3 (0.2x SSC, 0.1% Tween-20) twice for 20 minutes each at 55°C.

  • Blocking: Wash with MABT (Maleic acid buffer + 0.1% Tween-20). Block in MABT with 2% Blocking Reagent (e.g., Roche) for 1-2 hours at room temperature.

Day 3: Antibody Incubation and Signal Detection

  • Antibody Incubation: Incubate embryos in blocking solution containing anti-DIG-AP (alkaline phosphatase) antibody (e.g., 1:2000 dilution) overnight at 4°C.

  • Antibody Washes: Wash embryos extensively with MABT (5-6 times over several hours).

  • Staining Preparation: Wash twice with AP buffer (100 mM Tris pH 9.5, 50 mM MgCl2, 100 mM NaCl, 0.1% Tween-20).

  • Color Development: Incubate embryos in AP buffer containing NBT/BCIP substrate in the dark. Monitor the color reaction closely under a microscope.

  • Stop Reaction: Once the desired signal intensity is reached, stop the reaction by washing several times with PBT.

  • Storage & Mounting: Post-fix the stained embryos in 4% PFA if desired, then dehydrate through an ethanol series and clear in glycerol or mount in a clearing agent like Murray's clear for imaging.

References

Cionin peptide stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and storage of Cionin peptide. Below are frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the integrity and reliability of your peptide in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store lyophilized this compound peptide for long-term stability?

A1: For optimal long-term stability, this compound, like most peptides, should be stored in its lyophilized (powder) form at -20°C or preferably at -80°C.[1][2][3] When stored under these conditions—away from bright light and moisture—lyophilized peptides can be stable for several years.[3][4]

Q2: How should I handle the lyophilized this compound vial when I need to use it?

A2: To prevent moisture contamination, which can significantly decrease long-term stability, it is crucial to allow the peptide vial to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming on the cold peptide powder. After weighing the desired amount quickly, the vial should be tightly resealed to prevent moisture absorption. For peptides prone to oxidation, consider purging the vial with an inert gas like nitrogen or argon before resealing.

Q3: What are the recommended storage conditions for this compound peptide once it is in solution?

A3: The shelf-life of peptides in solution is very limited compared to their lyophilized state. If storage in solution is unavoidable, it is best to use sterile buffers at a pH of 5-6. The solution should be divided into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored frozen at -20°C or ideally -80°C.

Q4: Which amino acid residues in a peptide sequence are most susceptible to degradation?

A4: Certain amino acid residues are inherently less stable. Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are prone to oxidation. Asparagine (Asn) and Glutamine (Gln) residues are susceptible to deamidation, a reaction that is often accelerated at neutral or alkaline pH. Aspartic acid (Asp) can also be problematic, as it can lead to peptide bond cleavage through hydrolysis.

Q5: What are the primary chemical degradation pathways for peptides like this compound?

A5: The primary chemical degradation pathways are:

  • Oxidation: Affects residues like Met, Cys, and Trp, and can be triggered by exposure to air or trace metals.

  • Hydrolysis: The cleavage of peptide bonds, which is often accelerated at acidic or basic pH extremes.

  • Deamidation: The hydrolysis of the side-chain amide on Asn or Gln residues, which is highly dependent on pH and neighboring amino acids.

  • Racemization: The conversion of an L-amino acid to a D-amino acid, which can impact biological activity.

Data Presentation: Peptide Stability

Peptide FormMatrixHalf-Life (t½)Degradation Pathway
Sulfated CCK-8Human Plasma50 minutesAminopeptidase activity
Unsulfated CCK-8Human Plasma18 minutesAminopeptidase activity
Sulfated CCK-8Rat Plasma17 minutesAminopeptidase activity
Unsulfated CCK-8Rat Plasma5 minutesAminopeptidase activity
This table summarizes data from a study on the degradation of CCK-8 and its analogs. The primary degradation mechanism was identified as cleavage by aminopeptidases.

Visualizations

Experimental Workflow for Peptide Handling

G cluster_storage Lyophilized Storage cluster_prep Reconstitution cluster_use Usage & Solution Storage storage Store Lyophilized Peptide -20°C (short-term) -80°C (long-term) equilibrate Equilibrate vial to RT in desiccator storage->equilibrate weigh Weigh peptide quickly equilibrate->weigh dissolve Dissolve in sterile buffer (pH 5-6 recommended) weigh->dissolve use_fresh Use solution immediately dissolve->use_fresh Preferred aliquot Aliquot into single-use tubes dissolve->aliquot If storage needed store_sol Store aliquots at -80°C aliquot->store_sol

Caption: Recommended workflow for handling and storing this compound peptide.

Troubleshooting Guide for Common Stability Issues

G cluster_investigation Investigation Path cluster_solution Potential Cause & Solution start Experiment Issue: Low or No Activity / Multiple HPLC Peaks q_storage Was peptide stored correctly? (Lyophilized, -80°C, dark) start->q_storage q_handling Was handling correct? (Equilibrated before opening?) q_storage->q_handling Yes sol_storage Cause: Degradation during storage. Solution: Obtain new peptide stock. q_storage->sol_storage No q_solution Solution Storage? (Aliquoted? Freeze-thaw cycles?) q_handling->q_solution Yes sol_handling Cause: Moisture/Oxidation. Solution: Review handling protocol. q_handling->sol_handling No q_solubility Peptide fully dissolved? (Precipitation observed?) q_solution->q_solubility Yes sol_solution Cause: Degradation in solution. Solution: Prepare fresh solution, avoid freeze-thaw. q_solution->sol_solution No sol_solubility Cause: Aggregation/Precipitation. Solution: Re-optimize solubilization protocol. Check pI. q_solubility->sol_solubility No end_node end_node q_solubility->end_node Yes (Issue may be assay-related)

Caption: Decision tree for troubleshooting this compound peptide stability problems.

This compound/CCK Signaling Pathway

G This compound This compound / CCK receptor CCK Receptor (GPCR) This compound->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release response Cellular Responses (e.g., Enzyme Secretion) ca_release->response pkc->response

Caption: Simplified Gq-coupled signaling pathway for this compound/CCK peptides.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Peptide

Objective: To properly dissolve lyophilized this compound peptide to create a stock solution while minimizing degradation.

Materials:

  • Vial of lyophilized this compound peptide

  • Desiccator

  • Sterile, nuclease-free water or appropriate sterile buffer (e.g., PBS, pH 5-6)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Methodology:

  • Equilibration: Remove the vial of lyophilized this compound from -80°C or -20°C storage. Place it in a desiccator at room temperature for at least 1 hour to prevent condensation upon opening.

  • Solvent Preparation: Prepare the desired sterile solvent. For initial solubilization tests, sterile deionized water is often a good starting point. The choice of solvent may need to be optimized based on the peptide's charge and hydrophobicity.

  • Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Carefully open the vial and add the calculated volume of solvent to achieve the desired stock concentration (e.g., 1-2 mg/mL).

  • Dissolution: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Visually inspect the solution for any particulates. If the peptide does not dissolve, a different solvent system may be required.

  • Aliquoting: Immediately after dissolution, divide the stock solution into single-use aliquots in sterile, low-protein-binding tubes. This is the most critical step to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C until use. Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.

Protocol 2: HPLC-Based Peptide Stability Assessment

Objective: To determine the stability of a this compound peptide solution over time under specific storage conditions using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • Reconstituted this compound peptide aliquots

  • Incubator or water bath set to the desired test temperature (e.g., 4°C, 37°C)

  • RP-HPLC system with a UV detector

  • C18 HPLC column

  • HPLC-grade solvents (e.g., water, acetonitrile (ACN), trifluoroacetic acid (TFA))

  • HPLC vials

Methodology:

  • Sample Preparation: Prepare a sufficient number of this compound aliquots as described in Protocol 1.

  • Time-Zero Analysis (T=0): Immediately after reconstitution, transfer one aliquot to an HPLC vial for analysis. This will serve as the 100% integrity control sample.

  • Incubation: Place the remaining aliquots at the desired storage temperature(s) (e.g., -20°C, 4°C, 25°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one aliquot from each storage condition for analysis.

  • HPLC Analysis:

    • Set up the RP-HPLC method. A typical gradient might be 5-95% ACN (with 0.1% TFA) in water (with 0.1% TFA) over 30 minutes. The method must be a "stability-indicating method," meaning it can separate the intact peptide from all potential degradation products.

    • Inject the sample from each time point onto the HPLC system.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound peptide based on the retention time of the T=0 sample.

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample area. The appearance of new peaks or a decrease in the main peak's area indicates degradation.

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the peptide's half-life under those conditions.

References

Preventing non-specific binding in Cionin receptor assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing and troubleshooting Cionin receptor assays, with a special focus on preventing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are this compound receptors and what is their physiological significance?

A1: this compound receptors (CioR) are G-protein coupled receptors (GPCRs) identified in the ascidian, Ciona intestinalis. There are two known subtypes, CioR1 and CioR2. These receptors are homologous to the vertebrate cholecystokinin (CCK) receptors and share pharmacological features with the CCK1 receptor subtype (CCK1R).[1] this compound, a sulfated peptide hormone, is the endogenous ligand for these receptors. The this compound/CioR system is implicated in various physiological processes, including the regulation of siphonal functions and potential roles as a neurotransmitter or neuromodulator in the central nervous system.[2]

Q2: What is non-specific binding and why is it a major concern in this compound receptor assays?

A2: Non-specific binding (NSB) refers to the binding of a ligand (e.g., radiolabeled this compound) to entities other than the this compound receptor. This can include the walls of the assay plate, filter membranes, or other proteins in the preparation.[3] High non-specific binding can obscure the true specific binding signal, leading to a low signal-to-noise ratio, reduced assay sensitivity, and inaccurate determination of binding affinity (Kd) and receptor density (Bmax). An ideal assay should have specific binding that is at least 80% of the total binding.

Q3: What is the primary signaling pathway activated by this compound receptors?

A3: Upon binding of this compound, the this compound receptors (CioR1 and CioR2) activate a signaling cascade that leads to the mobilization of intracellular calcium. This is consistent with the signaling pathway of its vertebrate homolog, the CCK1 receptor, which couples to Gq/11 proteins to activate Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.

Troubleshooting Guide: Preventing Non-Specific Binding

High background signal is a common indicator of significant non-specific binding. This guide provides a systematic approach to identify and mitigate the common causes.

Initial Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting High Non-Specific Binding start High Non-Specific Binding Observed check_controls Are proper controls included? (No receptor, excess unlabeled ligand) start->check_controls check_controls->start No, implement controls optimize_blocking Optimize Blocking Step check_controls->optimize_blocking Yes modify_buffer Modify Assay Buffer optimize_blocking->modify_buffer adjust_ligand_conc Adjust Ligand Concentration modify_buffer->adjust_ligand_conc optimize_washing Optimize Washing Steps adjust_ligand_conc->optimize_washing review_protocol Review Incubation Time & Temperature optimize_washing->review_protocol solution Non-Specific Binding Minimized review_protocol->solution

Caption: A logical workflow for troubleshooting high background signals.

Optimization Strategies
ParameterRecommended ActionRationale
Assay Buffer Adjust pH (typically 7.2-7.6). Increase ionic strength with NaCl (e.g., 100-200 mM). Add a non-ionic detergent like Tween-20 (0.01-0.1%).Optimizing pH and salt concentration can minimize non-specific electrostatic interactions. Detergents can disrupt hydrophobic interactions that contribute to non-specific binding.
Blocking Agents Include Bovine Serum Albumin (BSA) at 0.1-1% (w/v) in the assay buffer. For filter-based assays, pre-soak filters in a buffer containing a blocking agent.BSA and other blocking agents coat non-specific binding sites on assay plates, tubes, and filter membranes.
Ligand Concentration In competition assays, use a radioligand concentration at or below its Kd. Ensure that the total bound radioligand is less than 10% of the total added.High ligand concentrations can lead to increased binding to low-affinity, non-specific sites. Keeping the bound fraction low prevents ligand depletion from the medium.
Washing Steps Use ice-cold wash buffer. Increase the number of washes (typically 3-4). Ensure wash volumes are sufficient to thoroughly rinse the wells or filters.Cold temperatures slow the dissociation of the specific ligand-receptor complex while allowing for the removal of unbound ligand. Multiple washes are crucial for effectively reducing background.
Incubation Time & Temperature Determine the time to reach binding equilibrium at a specific temperature. Consider lower incubation temperatures (e.g., 4°C or room temperature) to reduce hydrophobic interactions.Sufficient incubation time is necessary to achieve equilibrium for specific binding. Lower temperatures can decrease the rate of non-specific binding.
Controls Always include wells for total binding, non-specific binding (with a saturating concentration of unlabeled ligand), and background (no membranes/cells).These controls are essential for calculating specific binding and diagnosing the source of high background.

Experimental Protocols

Membrane Preparation from CioR-Expressing Cells
  • Culture cells expressing this compound receptors (CioR1 or CioR2) to approximately 80-90% confluency.

  • Harvest cells by gentle scraping in ice-cold PBS.

  • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in binding buffer.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Radioligand Binding Assay (Competition Format)
  • Prepare Reagents:

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

    • Radioligand: Radiolabeled this compound (e.g., [125I]-Cionin) diluted in binding buffer to a final concentration at or below its Kd.

    • Unlabeled Ligand: A stock solution of unlabeled this compound for determining non-specific binding and for test compounds.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Assay Setup (96-well plate format):

    • Total Binding: 50 µL binding buffer + 50 µL radioligand + 100 µL membrane preparation.

    • Non-Specific Binding (NSB): 50 µL unlabeled this compound (at 100-1000 fold excess of radioligand Kd) + 50 µL radioligand + 100 µL membrane preparation.

    • Test Compound: 50 µL test compound dilution + 50 µL radioligand + 100 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Termination and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.3% polyethyleneimine).

    • Wash the filters 3-4 times with 200 µL of ice-cold wash buffer.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Signaling Pathway and Visualization

This compound Receptor Signaling Pathway

This compound binding to its receptor (CioR) initiates a cascade of intracellular events culminating in the release of calcium. This pathway is crucial for the physiological actions of this compound.

Cionin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CioR This compound Receptor (CioR) This compound->CioR Binds Gq Gq Protein CioR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum Ca_cyto Ca2+ IP3R->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Ca_cyto->PKC Activates Cellular_Response Cellular Response Ca_cyto->Cellular_Response Activates Ca2+-dependent proteins PKC->Cellular_Response Phosphorylates targets

Caption: this compound receptor (CioR) signaling cascade.

References

Technical Support Center: Enhancing Cionin Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry-based analysis of Cionin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection by mass spectrometry challenging?

A1: this compound is a neuropeptide that contains multiple tyrosine-O-sulfate groups. This post-translational modification is crucial for its biological activity but also presents a significant challenge for mass spectrometry analysis. The sulfate group is labile and prone to dissociation (desulfation) in the gas phase, particularly in positive ion mode mass spectrometry. This can lead to the incorrect identification of the peptide's mass and structure.

Q2: Which ionization mode is recommended for this compound analysis?

A2: For the analysis of sulfated peptides like this compound, negative ion mode is generally recommended. In negative ion mode, the sulfate group is more stable, and the resulting spectra show prominent peaks for the intact sulfated peptide ([M-H]⁻) and ions with single sulfate losses ([M-H-SO₃]⁻). In contrast, positive ion mode often leads to complete desulfation, with the base peak corresponding to the desulfated peptide ([M+H-nSO₃]⁺), which can make it difficult to confirm the original sulfated state of the peptide.[1]

Q3: What are the characteristic fragmentation patterns of this compound in mass spectrometry?

A3: Peptides with multiple sulfate groups, such as this compound, exhibit a characteristic "ladder fragmentation pattern" in negative ion mode. This pattern consists of a series of peaks corresponding to the intact peptide and sequential losses of SO₃ groups. For a peptide with two sulfate groups like this compound, you would expect to see prominent [M-H]⁻ and [M-H-SO₃]⁻ ions, with a much weaker [M-H-2SO₃]⁻ ion.[1] Understanding this pattern is key to correctly interpreting the mass spectra of this compound.

Q4: What are the key considerations for sample preparation when analyzing this compound?

A4: Proper sample preparation is critical for successful this compound analysis. Key considerations include:

  • Minimizing Contamination: Use high-purity solvents and reagents (LC-MS grade) to avoid introducing contaminants that can interfere with the analysis.[2][3]

  • Preventing Degradation: Neuropeptides are susceptible to degradation by proteases. It is important to use methods to inactivate proteases during sample extraction, such as immediate boiling or the use of acidified organic solvents.[3]

  • Desalting: Salts can suppress the ionization of peptides. Desalting the sample using techniques like solid-phase extraction (SPE) with C18 cartridges is a crucial step.

  • Enrichment: Due to the low abundance of neuropeptides in biological samples, enrichment steps may be necessary.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.

Problem Potential Cause Troubleshooting Steps
No or Low Signal for this compound Poor Ionization Efficiency: The acidic nature of the sulfate groups can suppress ionization in positive mode.Switch to negative ion mode for analysis.
Sample Degradation: this compound may have been degraded by proteases during sample preparation.Review your sample preparation protocol to ensure effective protease inactivation.
Insufficient Sample Concentration: The concentration of this compound in the sample may be below the limit of detection.Consider incorporating a sample enrichment step in your protocol. Optimize injection volume and sample concentration.
Instrument Settings Not Optimized: Incorrect mass spectrometer settings can lead to poor signal.Ensure the instrument is properly tuned and calibrated. Check that the ion source parameters (e.g., temperatures, gas flows) are appropriate for peptide analysis.
Dominant Peak Corresponds to Desulfated this compound Analysis in Positive Ion Mode: Positive ion mode promotes the loss of sulfate groups.As mentioned, switch to negative ion mode to preserve the sulfated form of the peptide.
In-source Fragmentation: High source temperatures or voltages can cause fragmentation before mass analysis.Optimize ion source conditions to use the mildest settings that still provide good signal intensity.
Complex and Difficult-to-Interpret Spectra Presence of Contaminants: Salts, detergents, or other impurities from sample preparation can create a noisy baseline and interfere with this compound detection.Ensure thorough desalting and cleanup of your sample. Use high-purity reagents and solvents.
Co-elution with Other Peptides: Other peptides in the sample may have similar retention times to this compound, leading to overlapping signals.Optimize the liquid chromatography gradient to improve the separation of this compound from other components in the sample.
Poor Quantitative Reproducibility Inconsistent Sample Preparation: Variations in extraction efficiency or sample loss can lead to poor reproducibility.Standardize your sample preparation workflow and consider using an internal standard.
Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.Perform matrix effect studies and consider using a stable isotope-labeled internal standard for accurate quantification.

III. Experimental Protocols

While a specific, detailed protocol for this compound was not found in the provided search results, a general workflow for the LC-MS/MS analysis of neuropeptides can be adapted.

General Workflow for Neuropeptide (e.g., this compound) Analysis by LC-MS/MS

Caption: General experimental workflow for neuropeptide analysis by LC-MS/MS.

Detailed Methodologies

1. Sample Preparation (adapted from general neuropeptide protocols):

  • Tissue Homogenization: Homogenize the tissue sample in an acidified organic solvent (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to inactivate proteases and extract the peptides.

  • Extraction: Vortex the homogenate and incubate on ice.

  • Centrifugation: Centrifuge at high speed to pellet cellular debris.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol, followed by an equilibration with an aqueous solution containing a low concentration of organic acid (e.g., 0.1% trifluoroacetic acid).

    • Load the supernatant from the centrifugation step onto the cartridge.

    • Wash the cartridge with the equilibration solution to remove salts and other hydrophilic impurities.

    • Elute the peptides with a solution containing a higher concentration of organic solvent (e.g., 60-80% acetonitrile in 0.1% trifluoroacetic acid).

  • Drying and Reconstitution: Dry the eluted sample under vacuum and reconstitute in a small volume of a solvent compatible with the LC mobile phase (e.g., 5% acetonitrile in 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a reversed-phase C18 column.

    • Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). The gradient should be optimized to achieve good separation of this compound from other sample components.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in negative ion mode .

    • Acquisition: Perform a full scan MS to detect the precursor ions of this compound (intact and with sulfate losses).

    • Tandem MS (MS/MS): Select the precursor ions of interest for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to obtain fragment ions for sequence confirmation.

IV. Signaling Pathways

Specific signaling pathways for the neuropeptide this compound were not identified in the provided search results. However, neuropeptides generally exert their effects by binding to G protein-coupled receptors (GPCRs) on the cell surface, which initiates an intracellular signaling cascade.

Below is a generalized diagram of a neuropeptide signaling pathway.

Caption: A generalized neuropeptide signaling pathway via a G protein-coupled receptor.

References

Technical Support Center: Antibody Cross-Reactivity and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to antibody cross-reactivity and non-specific binding in various immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is antibody cross-reactivity?

Antibody cross-reactivity refers to the phenomenon where an antibody binds to an unintended target (an off-target molecule) that is different from the specific antigen it was generated against.[1] This occurs when the off-target molecule shares a similar structural motif or epitope with the intended target antigen.[2] Cross-reactivity can lead to inaccurate experimental results, including false positives and misinterpreted data.[3][4]

Q2: What is the difference between cross-reactivity and non-specific binding?

While both result in unwanted antibody binding, the underlying mechanisms differ. Cross-reactivity is a specific interaction between the antibody's antigen-binding site (paratope) and a similar epitope on a non-target molecule. Non-specific binding, on the other hand, is the attachment of antibodies to unintended proteins or surfaces through hydrophobic or ionic interactions, rather than a specific antigen-antibody recognition. This is often due to factors like inadequate blocking or using excessively high antibody concentrations.

Q3: What are homologous, orthologous, and paralogous proteins, and how do they relate to cross-reactivity?

  • Homologs are proteins that share a common evolutionary ancestor.

  • Orthologs are homologous proteins found in different species that arose from a single ancestral gene during a speciation event. They often retain similar functions.

  • Paralogs are homologous proteins within the same species that originated from a gene duplication event. They may have evolved to have distinct, though often related, functions.

Antibodies generated against a protein in one species may cross-react with its orthologs in other species due to high sequence and structural similarity. Cross-reactivity with paralogs is also possible, which can be a significant concern when studying protein families.

Q4: Why is antibody validation crucial?

Troubleshooting Guide

Issue 1: High Background Staining in Immunohistochemistry (IHC)

High background staining can obscure the specific signal and make interpretation of IHC results difficult.

Potential Cause Recommended Solution Citation
Endogenous Peroxidase Activity Treat tissue sections with a 0.5-3% hydrogen peroxide solution before applying the primary antibody to quench endogenous peroxidase activity.
Endogenous Alkaline Phosphatase Activity For AP-based detection, incubate sections with levamisole to inhibit endogenous phosphatase activity.
Insufficient Blocking Incubate tissue sections with a blocking solution containing 10% normal serum from the species in which the secondary antibody was raised for 30-60 minutes before primary antibody incubation. This blocks Fc receptors and other non-specific binding sites.
Hydrophobic and Ionic Interactions Add a non-ionic detergent like Triton X-100 to your washing and antibody dilution buffers.
Insufficient Washing Ensure thorough but gentle washing steps (at least 3-5 washes) between antibody incubations to remove unbound antibodies.
High Antibody Concentration Titrate the primary and secondary antibodies to determine the optimal concentration that provides a strong specific signal with low background.
Issue 2: Multiple Non-Specific Bands in Western Blot (WB)

The presence of unexpected bands in a Western Blot can indicate either protein degradation, post-translational modifications, or non-specific antibody binding.

Potential Cause Recommended Solution Citation
Ineffective Blocking Optimize the blocking buffer. Common choices include 5% non-fat dry milk or 1-5% Bovine Serum Albumin (BSA) in TBST or PBST. Incubation time should be at least 1 hour at room temperature.
High Primary Antibody Concentration Decrease the concentration of the primary antibody and/or incubate at 4°C overnight to favor higher affinity binding.
Secondary Antibody Non-Specificity Run a control blot incubated with only the secondary antibody to check for non-specific binding. If necessary, use a pre-adsorbed secondary antibody.
Cross-Reactivity with Other Proteins Validate the primary antibody using knockout/knockdown cell lysates or by using an independent antibody targeting a different epitope on the same protein.
Insufficient Washing Increase the number and duration of washing steps after primary and secondary antibody incubations.

Key Experimental Protocols

Protocol 1: Western Blotting for Antibody Specificity Validation
  • Protein Extraction and Quantification: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Quantify protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Separate proteins by size by running them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane for at least 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the optimized dilution, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP- or fluorescently-conjugated secondary antibody for 1 hour at room temperature.

  • Final Washes: Repeat the washing step to remove unbound secondary antibody.

  • Detection: Detect the signal using an appropriate method (e.g., chemiluminescence for HRP-conjugated antibodies or a fluorescence imager). A single band at the expected molecular weight of the target protein is a strong indicator of specificity.

Protocol 2: Knockout (KO) / Knockdown (KD) Validation

Genetic strategies are considered the gold standard for antibody validation.

  • Cell Line Preparation: Obtain or generate a cell line in which the gene encoding the target protein is knocked out (using CRISPR/Cas9) or its expression is knocked down (using siRNA or shRNA).

  • Control Preparation: Culture the corresponding wild-type (parental) cell line in parallel as a positive control.

  • Protein Lysate Preparation: Prepare protein lysates from both the KO/KD and wild-type cell lines.

  • Western Blot Analysis: Perform a Western Blot as described in Protocol 1 using the antibody to be validated.

  • Analysis: A specific antibody should show a strong signal in the wild-type lysate and a significantly reduced or absent signal in the KO/KD lysate. Any remaining signal in the KO/KD lane indicates non-specific binding or cross-reactivity.

Visual Guides

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein G-Protein (α, β, γ) GPCR->G_Protein 2. Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase 3. α-subunit activates cAMP cAMP ATP ATP ATP:e->cAMP:w 4. Conversion PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation Target_Protein Target Protein (Inactive) PKA->Target_Protein 6. Phosphorylation Phosphorylated_Target Target Protein-P (Active) Cellular_Response Cellular Response Phosphorylated_Target->Cellular_Response 7. Effect

Caption: A diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

Antibody_Troubleshooting_Workflow Start Start: High Background or Non-Specific Bands Check_Blocking Optimize Blocking (Buffer, Time) Start->Check_Blocking Result1 Problem Solved? Check_Blocking->Result1 Titrate_Antibody Titrate Primary & Secondary Antibodies Result2 Problem Solved? Titrate_Antibody->Result2 Washing_Step Increase Wash Steps (Duration, Number) Result3 Problem Solved? Washing_Step->Result3 Secondary_Control Run Secondary-Only Control Result4 Secondary OK? Secondary_Control->Result4 Result1->Titrate_Antibody No End_Success End: Clean Result Result1->End_Success Yes Result2->Washing_Step No Result2->End_Success Yes Result3->Secondary_Control No Result3->End_Success Yes Validate_Primary Perform Advanced Primary Antibody Validation Result4->Validate_Primary Yes End_Failure Consider New Antibody Result4->End_Failure No (New Secondary Ab) Validate_Primary->End_Success

Caption: Workflow for troubleshooting non-specific antibody binding.

Antibody_Validation_Strategy Start Select Antibody Validation Strategy KO_Available Knockout/Knockdown Model Available? Start->KO_Available Multiple_Ab Independent Antibody to Non-Overlapping Epitope Available? KO_Available->Multiple_Ab No Genetic Genetic Strategy (KO/KD Validation) KO_Available->Genetic Yes Tagged_Protein Can Tagged Protein be Expressed? Multiple_Ab->Tagged_Protein No Independent_Ab Independent Antibody Strategy Multiple_Ab->Independent_Ab Yes IP_MS_Access Access to IP-MS Technology? Tagged_Protein->IP_MS_Access No Tagged Tagged Protein Expression Tagged_Protein->Tagged Yes IP_MS IP-Mass Spectrometry IP_MS_Access->IP_MS Yes Basic Basic WB/IHC on Positive/Negative Controls IP_MS_Access->Basic No

Caption: Decision tree for selecting an antibody validation method.

References

Technical Support Center: Optimizing Fixation for Protein Target Alpha Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize fixation methods for the immunohistochemical (IHC) staining of "Protein Target Alpha."

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of weak or no staining for Protein Target Alpha?

A weak or absent signal for Protein Target Alpha can arise from several factors throughout the IHC workflow. The most frequent issues are related to improper tissue fixation, suboptimal primary antibody concentration, and inadequate antigen retrieval.[1][2][3][4] It is essential to systematically assess each step of your protocol to identify the root cause.

Q2: How does fixation time affect the staining of Protein Target Alpha?

Fixation time is a critical parameter that requires optimization.[5] Under-fixation can lead to poor tissue morphology and the loss of the antigen, resulting in weak or uneven staining, particularly in the center of the tissue block. Conversely, over-fixation can mask the epitope of Protein Target Alpha by creating excessive cross-linking, which hinders primary antibody binding and can lead to a false-negative result.

Q3: Which fixative is recommended for Protein Target Alpha IHC?

The choice of fixative depends on the specific antibody and the nature of the Protein Target Alpha epitope. For many protein antigens, 10% neutral buffered formalin (NBF) or 4% paraformaldehyde (PFA) are standard starting points that preserve tissue structure well. However, if Protein Target Alpha is sensitive to aldehyde cross-linking, precipitating fixatives like ice-cold methanol or acetone might be better alternatives, especially for frozen sections.

Q4: Is antigen retrieval necessary for Protein Target Alpha staining?

For formalin-fixed, paraffin-embedded (FFPE) tissues, antigen retrieval is almost always necessary to unmask the epitope of Protein Target Alpha. The fixation process creates methylene bridges that can hide the antigenic site from the antibody. Heat-Induced Epitope Retrieval (HIER) is the most common and generally more successful method compared to Proteolytic-Induced Epitope Retrieval (PIER).

Q5: How can I reduce high background staining in my Protein Target Alpha IHC?

High background staining can obscure the specific signal of Protein Target Alpha. Common causes include excessive primary antibody concentration, insufficient blocking, or endogenous enzyme activity. To mitigate this, consider titrating your primary antibody, increasing the blocking time, or using a blocking serum from the same species as your secondary antibody.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Staining Improper Fixation: Tissue was under-fixed or over-fixed.Optimize fixation time based on tissue size (typically 18-24 hours for most tissues). If over-fixation is suspected, use a more aggressive antigen retrieval method.
Incorrect Fixative: The chosen fixative (e.g., formalin) is masking the epitope.Test an alternative fixative, such as methanol or acetone, especially on frozen sections.
Inadequate Antigen Retrieval: The epitope remains masked after processing.Optimize the HIER method by testing different buffers (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0), and adjusting the heating time and temperature.
High Background Staining Non-specific Primary Antibody Binding: The primary antibody concentration is too high.Perform an antibody titration to determine the optimal dilution that provides a strong signal with low background.
Insufficient Blocking: Non-specific sites are not adequately blocked, leading to off-target binding of primary or secondary antibodies.Increase the blocking incubation time (e.g., to 60 minutes) and use a blocking serum from the same species as the secondary antibody.
Endogenous Enzyme Activity: Endogenous peroxidases or phosphatases in the tissue are reacting with the detection system.Before the primary antibody step, quench endogenous peroxidase activity with a 3% H2O2 solution.
Uneven Staining Incomplete Fixative Penetration: The fixative did not reach the center of the tissue block, leading to poor preservation.Ensure the tissue block is no thicker than 10 mm and use a sufficient volume of fixative (50-100 times the tissue volume). Consider perfusion fixation for larger samples.
Tissue Drying Out: Sections were allowed to dry at some point during the staining procedure.Keep slides in a humidified chamber during incubations and ensure they are always covered with buffer or reagent.
Poor Tissue Morphology Delayed Fixation: Autolysis occurred between tissue collection and fixation.Place the tissue in fixative immediately after collection.
Incorrect Fixative Choice: The fixative did not adequately preserve the cellular structure.For delicate tissues, consider a fixative like Bouin's solution, though it may require specific handling. Aldehyde fixatives generally provide better morphological preservation than organic solvents.

Quantitative Data Summary

The following tables present hypothetical data from an experiment to optimize fixation time and method for Protein Target Alpha staining in FFPE tissue, quantified using image analysis software.

Table 1: Effect of Fixation Time in 10% NBF on Staining Intensity

Fixation Time (Hours)Mean Staining Intensity (Optical Density)Signal-to-Noise RatioTissue Morphology Score (1-5)
40.15 ± 0.042.12 (Poor)
80.32 ± 0.065.83 (Fair)
120.55 ± 0.0810.24 (Good)
24 0.89 ± 0.11 15.7 5 (Excellent)
480.41 ± 0.077.35 (Excellent)
720.23 ± 0.053.95 (Excellent)

Table 2: Comparison of Different Fixatives

FixativeMean Staining Intensity (Optical Density)Signal-to-Noise RatioTissue Morphology Score (1-5)
10% NBF (24h) 0.91 ± 0.12 16.1 5 (Excellent)
4% PFA (24h)0.85 ± 0.1015.25 (Excellent)
Bouin's Solution (12h)0.68 ± 0.0911.54 (Good)
Methanol (4h, -20°C)0.75 ± 0.1512.83 (Fair)
Acetone (1h, -20°C)0.71 ± 0.1412.13 (Fair)

Experimental Protocols

Protocol 1: Formalin Fixation and Paraffin Embedding

  • Tissue Collection: Immediately after excision, place the tissue in a cassette.

  • Fixation: Immerse the cassette in at least 20 volumes of 10% neutral buffered formalin (NBF). Fix for 18-24 hours at room temperature.

  • Dehydration: Sequentially immerse the tissue in increasing concentrations of ethanol (70%, 80%, 95%, 100%).

  • Clearing: Immerse the tissue in xylene to remove the ethanol.

  • Infiltration: Place the tissue in molten paraffin wax.

  • Embedding: Embed the tissue in a paraffin block.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and float them onto positively charged slides.

  • Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.

Protocol 2: Heat-Induced Epitope Retrieval (HIER)

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol to water.

  • Antigen Retrieval: Place slides in a staining jar filled with a retrieval solution (e.g., Sodium Citrate Buffer, pH 6.0).

  • Heating: Heat the solution using a microwave, pressure cooker, or water bath to 95-100°C for 10-20 minutes. Do not allow the solution to boil.

  • Cooling: Allow the slides to cool in the retrieval solution for at least 20 minutes at room temperature.

  • Washing: Rinse the slides with a wash buffer (e.g., PBS or TBS). The slides are now ready for the blocking step.

Visualizations

IHC_Fixation_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol Tissue_Collection Tissue Collection Fixation Fixation (e.g., 10% NBF, 24h) Tissue_Collection->Fixation Processing Dehydration, Clearing, Paraffin Infiltration Fixation->Processing Embedding Embedding in Paraffin Block Processing->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (HIER) Deparaffinization->Antigen_Retrieval Blocking Blocking Step Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody & Detection System Primary_Ab->Secondary_Ab Chromogen Chromogen Substrate Secondary_Ab->Chromogen Counterstain Counterstaining & Coverslipping Chromogen->Counterstain

Caption: Standard workflow for FFPE tissue preparation and IHC staining.

Fixation_Troubleshooting cluster_weak Weak or No Signal cluster_high High Background cluster_good Optimal Staining Start IHC Result for Protein Target Alpha Under_Fixation Under-Fixation? Start->Under_Fixation Over_Fixation Over-Fixation? Start->Over_Fixation Wrong_Fixative Wrong Fixative? Start->Wrong_Fixative High_Ab_Conc Ab Concentration Too High? Start->High_Ab_Conc Bad_Blocking Insufficient Blocking? Start->Bad_Blocking Optimal_Result Clear, Specific Signal Start->Optimal_Result Sol_Fix_Time Sol_Fix_Time Under_Fixation->Sol_Fix_Time Increase Fixation Time Sol_AR Sol_AR Over_Fixation->Sol_AR Optimize Antigen Retrieval Sol_Change_Fix Sol_Change_Fix Wrong_Fixative->Sol_Change_Fix Test Alternative Fixative Sol_Titrate Sol_Titrate High_Ab_Conc->Sol_Titrate Titrate Antibody Sol_Block Sol_Block Bad_Blocking->Sol_Block Increase Blocking Time

Caption: Troubleshooting logic for common IHC fixation-related issues.

References

Refinement of microinjection techniques for Cionin in Ciona embryos

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing microinjection techniques in Ciona embryos. The information is tailored for scientists and professionals in developmental biology and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with microinjecting Ciona embryos?

A1: Microinjection in Ciona embryos presents several challenges primarily due to the small size of the eggs (approximately 0.14 mm in diameter) and the resilience of the vitelline membrane.[1] These factors make handling the embryos difficult and often result in a low rate of successfully injected embryos, typically averaging 30 to 50 per experiment.[1]

Q2: When is microinjection the preferred method over electroporation in Ciona?

A2: While electroporation is highly efficient for generating a large number of transgenic embryos with plasmid DNA, microinjection is the method of choice for several specific applications.[1] These include the introduction of morpholino oligos (MOs) to knock down gene expression, especially for maternal transcripts, and for generating transgenic embryos with mRNA or DNA in ascidian species where optimized electroporation protocols are not available.[1][2] It is also possible, though more challenging, to inject individual blastomeres at later developmental stages (up to the 16-32 cell stage).

Q3: What is the purpose of dechorionation, and is it always necessary?

A3: Dechorionation is the chemical removal of the tough chorion surrounding the Ciona egg. This process is essential for most microinjection protocols because the chorion is difficult to penetrate with a glass needle. The standard procedure involves treating the eggs with a solution of sodium thioglycolate and pronase in artificial seawater.

Q4: Can I inject unfertilized eggs?

A4: Yes, it is common practice to microinject unfertilized Ciona eggs. After injection, the eggs can be fertilized and cultured to the desired developmental stage. This approach is particularly useful for studying the function of maternal genes.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Embryo Survival Rate Post-Injection - Needle tip is too large, causing excessive damage. - Injection volume is too high. - Injection solution is contaminated or has incorrect osmolarity. - Physical stress during handling and injection. - Toxicity from dead embryos in the culture dish.- Use a needle puller to create needles with a fine tip. - Calibrate the injection volume to be as small as possible while still delivering the desired amount of substance. - Ensure the injection buffer is sterile and iso-osmotic with the egg cytoplasm. - Handle embryos gently and minimize the time they are manipulated. - After injection, transfer the viable embryos to a fresh dish with clean artificial seawater.
Needle Clogging - Particulates or crystals in the injection solution. - Debris from the embryo or agarose dish entering the needle tip.- Centrifuge the injection solution before loading it into the needle to pellet any debris. - If the needle clogs during an experiment, gently break the very tip of the needle on a clean glass surface or replace it with a new one.
Difficulty Penetrating the Vitelline Membrane - Needle tip is too blunt. - Incorrect angle of injection.- Ensure the needle has a sharp, beveled tip. - The injection angle should be optimized, typically around 45 degrees relative to the surface the egg is resting on. - A slight aspiration of the cytoplasm before injection can help to break the membrane.
Low Transformation/Knockdown Efficiency - Insufficient concentration of injected material (DNA, RNA, Morpholino). - Degradation of injected molecules. - Incorrect targeting of the injection (e.g., into the perivitelline space instead of the cytoplasm).- Titrate the concentration of the injected substance to find the optimal working concentration. - Keep RNA-containing solutions on ice to prevent degradation. - Include a fluorescent dye in the injection mix to visually confirm successful injection into the cytoplasm.
Embryos Develop Abnormally - Off-target effects of morpholinos. - Toxicity of the injected construct. - Disruption of essential developmental processes by the injection itself.- For morpholino experiments, perform rescue experiments with a modified mRNA that is not targeted by the morpholino to confirm specificity. - Test a range of concentrations of the injected substance to find a non-toxic level that still produces the desired effect. - Include a control group of embryos that are pricked with a needle containing only the injection buffer.

Quantitative Data

Detailed quantitative data on the correlation between specific microinjection parameters and outcomes in Ciona are not extensively tabulated in the literature. However, based on published protocols and troubleshooting guides, the following tables provide a qualitative and semi-quantitative overview to guide experimental design.

Table 1: Estimated Survival and Success Rates for Microinjection in Ciona Embryos

ParameterTypical OutcomeNotes
Survival Rate Post-Injection 10-50%Highly dependent on the skill of the operator, needle quality, and injection volume.
Successfully Injected Embryos per Experiment 30-50This is an average number of viable embryos obtained from a single injection session.
Transformation Efficiency (Plasmid DNA) Lower than electroporationElectroporation is generally preferred for high-throughput plasmid-based transgenesis due to higher efficiency.
Morpholino Knockdown Efficiency High (when successful)Microinjection is the method of choice for morpholino delivery, and successful injections typically lead to effective knockdown.

Table 2: Recommended Starting Concentrations for Injected Molecules

MoleculeConcentration Range
Capped mRNA 0.05 - 0.5 µg/µL
Plasmid DNA ~20 ng/µL
Morpholino Oligos (MOs) 0.5 - 1.5 mM

Experimental Protocols

Protocol 1: Preparation of Dechorionated Ciona Eggs for Microinjection
  • Gamete Collection: Dissect adult Ciona intestinalis to collect eggs and sperm separately.

  • Fertilization: Activate sperm by diluting in artificial seawater with HEPES (ASWH) at pH 9.5. Add the activated sperm to the eggs and wait for approximately 15-20 minutes.

  • Dechorionation Solution Preparation: Prepare a dechorionation solution containing 1% Pronase and 0.5% Sodium Thioglycolate in ASWH.

  • Dechorionation: Gently wash the fertilized eggs with ASWH to remove excess sperm. Resuspend the eggs in the dechorionation solution and incubate for 10-15 minutes with gentle agitation until the chorion dissolves.

  • Washing: Carefully wash the dechorionated eggs three times with ASWH to remove all traces of the dechorionation solution.

  • Plating for Injection: Transfer the dechorionated eggs to an agarose-coated petri dish with indentations or grooves to hold the eggs in place for microinjection.

Protocol 2: Microinjection Procedure
  • Needle Preparation: Pull glass capillaries to a fine point using a micropipette puller. If necessary, bevel the needle tip at a 20-30° angle to create a sharp point.

  • Loading the Needle: Backload the needle with the injection solution using a microloader pipette tip. Avoid introducing air bubbles.

  • Mounting the Needle: Securely mount the loaded needle onto the micromanipulator.

  • Injection: Under a microscope, position the needle at an approximately 45° angle to the egg. Gently push the needle through the vitelline membrane into the cytoplasm.

  • Delivery of Solution: Apply a short pulse of pressure to inject a small volume of the solution. The injected volume should be minimal, typically 1-5% of the egg volume. A co-injected fluorescent dye can help visualize the injection process.

  • Withdrawal: Carefully withdraw the needle from the egg.

  • Post-Injection Culture: After injection, transfer the embryos to a new petri dish containing fresh ASWH and culture at the appropriate temperature (typically 18°C).

Visualizations

Signaling Pathway Diagrams

FGF_Signaling_in_Ciona_Heart_Development FGF9 FGF9 FGFR FGFR FGF9->FGFR Binds Ras Ras FGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Ets1_2 Ets1/2 ERK->Ets1_2 Phosphorylates & Activates Heart_Genes Heart Development Genes (e.g., Gata4/5/6, Nkx2.5, Hand) Ets1_2->Heart_Genes Promotes Transcription

Nodal_Delta_Signaling_in_Ciona_Notochord Nodal_A Nodal Delta2 Delta2 Nodal_A->Delta2 Induces Expression NodalReceptor_B Nodal Receptor Nodal_A->NodalReceptor_B Activates NotchReceptor_B Notch Receptor Delta2->NotchReceptor_B Binds & Activates Brachyury_B Brachyury Expression NodalReceptor_B->Brachyury_B Directly Induces Su_H Su(H) NotchReceptor_B->Su_H Activates Su_H->Brachyury_B Induces

Experimental Workflow Diagram

Microinjection_Workflow A Gamete Collection (Eggs & Sperm) B Fertilization A->B C Dechorionation B->C F Microinjection of Embryos C->F D Preparation of Injection Needles D->F E Preparation of Injection Solution (e.g., mRNA, Morpholino) E->F G Post-Injection Culture F->G H Data Collection & Analysis (e.g., Phenotyping, Imaging) G->H

References

Technical Support Center: Cionin Gene Knockout and Knockdown Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers performing gene knockout and knockdown experiments in Ciona intestinalis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for loss-of-function studies in Ciona?

The two most common approaches for targeted gene functional studies in Ciona are CRISPR/Cas9-mediated gene knockout and morpholino-based gene knockdown.[1] CRISPR/Cas9 introduces permanent mutations into the genomic DNA, while morpholinos are antisense oligonucleotides that temporarily block mRNA translation or splicing.[2][3] Historically, TALENs (Transcription Activator-Like Effector Nucleases) have also been used effectively for genome editing in Ciona.[4][5]

Q2: What are the main challenges associated with CRISPR/Cas9 in Ciona?

Researchers using CRISPR/Cas9 in Ciona often face challenges such as mosaicism due to the nature of plasmid electroporation, high genetic polymorphism in wild populations affecting sgRNA efficiency, and the need to validate on-target efficacy and potential off-target effects. The delivery method, whether by electroporation or microinjection, also presents unique considerations for efficiency and applicability.

Q3: What are the common issues encountered with morpholino knockdowns?

The primary concerns with morpholino-based studies are potential toxicity and off-target effects, which can lead to non-specific phenotypes. Therefore, careful dose-response analysis and rigorous controls, such as rescue experiments with a morpholino-resistant mRNA, are critical for validating the specificity of an observed phenotype.

Q4: How can I deliver gene editing or knockdown reagents into Ciona embryos?

The most common delivery methods are electroporation and microinjection.

  • Electroporation: This technique allows for the simultaneous transfection of hundreds of synchronized embryos with plasmid DNA, making it ideal for high-throughput F0 screening with CRISPR/Cas9. However, it often results in mosaic expression.

  • Microinjection: This method involves injecting sgRNA/Cas9 mRNA, ribonucleoproteins (RNPs), or morpholinos directly into eggs or early-stage embryos. It offers more uniform delivery but is lower in throughput compared to electroporation.

Q5: Why is genetic polymorphism a significant issue in Ciona studies?

Ciona intestinalis and Ciona savignyi have highly polymorphic genomes, with single nucleotide polymorphism (SNP) heterozygosity reaching 1.2% and 4.5%, respectively. This high level of genetic diversity means that sgRNA or morpholino target sites designed based on a reference genome may contain SNPs in the experimental population, which can significantly reduce or abolish the efficiency of the knockout or knockdown.

Troubleshooting Guide

CRISPR/Cas9 Gene Knockout
Q: My CRISPR/Cas9 editing efficiency is low. What can I do to improve it?

A: Low editing efficiency is a common problem. Consider the following optimization steps:

  • Validate sgRNA Design: Use tools like CRISPOR, which is recommended for C. robusta as it incorporates SNP data to help avoid targeting polymorphic regions. It is critical to sequence the target locus from your specific animal population to ensure the sgRNA binding site is conserved.

  • Optimize Plasmid Concentrations: The amounts of Cas9 and sgRNA plasmids used in electroporation may need to be determined empirically. Increasing plasmid concentrations can improve cleavage efficiency. For example, one study showed that increasing the sgRNA plasmid concentration from 10 μg to 75 μg increased cleavage efficiency from 31.5% to 45.1% in unsorted cells.

  • Improve Cas9 Nuclear Localization: Ensure your Cas9 construct contains strong nuclear localization signals (nls). A version of Cas9 fused to the N-terminus of the Ciona Geminin protein (Cas9::Geminin) has been shown to increase mutagenesis efficiency.

  • Confirm sgRNA Expression: Standard sgRNA backbones may not be expressed efficiently in Ciona embryos. Using a modified backbone, such as the "F+E" version, can improve transcription.

Table 1: Example CRISPR/Cas9 Electroporation Plasmid Concentrations

Plasmid ComponentPromoterConcentration (per 700 µL electroporation)Reference
Cas9 ExpressionEF1α or tissue-specific25-70 µg--INVALID-LINK--; --INVALID-LINK--
sgRNA ExpressionU625-75 µg--INVALID-LINK--
Reporter (for sorting)EF1α or tissue-specific10 µg--INVALID-LINK--

Note: Optimal concentrations should be determined empirically for different promoters and target genes.

Q: I'm observing high mosaicism in my F0 embryos after electroporation. How can I address this?

A: Mosaicism is an inherent challenge of electroporation in Ciona. While it cannot be eliminated, its impact can be managed:

  • Enrich for Transfected Cells: Co-electroporate a fluorescent reporter plasmid (e.g., driving mCherry) and use Magnetic-Activated Cell Sorting (MACS) or Fluorescence-Activated Cell Sorting (FACS) to isolate transfected cells. This allows for a more accurate assessment of mutagenesis efficiency in the targeted cell population.

  • Use Tissue-Specific Promoters: Drive Cas9 expression using a well-characterized tissue-specific promoter to limit editing to your cell lineage of interest. This helps in interpreting phenotypes that are confined to a specific tissue.

  • Inject Cas9/sgRNA RNP: For non-mosaic knockout, microinjection of pre-complexed Cas9 protein and sgRNA (ribonucleoprotein, RNP) is a powerful alternative, though less scalable.

Q: How do I check for off-target effects of my CRISPR/Cas9 experiment?

A: While CRISPR/Cas9 is generally specific in Ciona, it's good practice to check for off-target effects.

  • In Silico Prediction: Use tools like CRISPOR to predict potential off-target sites based on sequence similarity. The tool provides a specificity score to help select the best sgRNAs.

  • NGS Validation: Perform Next-Generation Sequencing (NGS) on amplicons from the top predicted off-target sites to check for indels. This can be done on the same genomic DNA used to validate on-target efficiency.

  • Rescue Experiments: The most rigorous validation is a rescue experiment. Co-express a version of your target gene's coding sequence that has been made resistant to your sgRNA (e.g., through synonymous mutations in the target site). If this rescues the phenotype, it strongly suggests the effect is specific to the intended target.

Workflow and Troubleshooting Diagrams

CRISPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis sgRNA_design 1. sgRNA Design (e.g., CRISPOR) seq_validation 2. Sequence Validation (Target Locus) sgRNA_design->seq_validation plasmid_prep 3. Plasmid Prep (Cas9 & sgRNA) seq_validation->plasmid_prep delivery 4. Delivery (Electroporation or Microinjection) plasmid_prep->delivery incubation 5. Embryo Culture delivery->incubation gDNA_extraction 6. gDNA Extraction incubation->gDNA_extraction phenotype_analysis 8. Phenotype Analysis incubation->phenotype_analysis efficiency_assay 7. Efficacy Assay (NGS or Cleavage Assay) gDNA_extraction->efficiency_assay

Caption: A typical experimental workflow for CRISPR/Cas9-mediated gene knockout in Ciona.

Morpholino Gene Knockdown
Q: My morpholino-injected embryos show high rates of death or non-specific defects. What is the cause?

A: This is likely due to toxicity from the morpholino itself, often because the concentration is too high.

  • Perform a Dose-Response Curve: Test a range of morpholino concentrations to find the optimal dose that produces a specific phenotype without causing widespread toxicity or death. The margin between a specific effect and toxicity can be narrow.

  • Use Proper Controls: Always inject a control morpholino (e.g., a standard control from the manufacturer or a 4-base mismatch version of your experimental morpholino) at the same concentration. This helps distinguish specific phenotypes from non-specific toxicity.

  • Check for p53-Mediated Apoptosis: In some vertebrate systems, morpholinos can trigger off-target apoptosis via the p53 pathway. While not extensively documented as a primary issue in Ciona, if widespread cell death is observed, this could be a contributing factor.

Table 2: General Morpholino Microinjection Parameters

ParameterTypical Value/RangeNotes
Morpholino TypeTranslation-blocking (ATG) or Splice-blockingTranslation-blocking is most common. Splice-blocking can target zygotic transcripts specifically.
Stock Concentration1-5 mM (in water)Dilute to working concentration before injection.
Working Concentration0.2-1.0 mMMust be optimized for each morpholino.
Injection Volume~10-20 pL per eggConsistency is key for reproducible results.
Q: How can I confirm that the phenotype I observe is a specific result of my gene knockdown?

A: Specificity is the most critical aspect of a morpholino experiment and must be rigorously demonstrated.

  • RNA Rescue: This is the gold standard for proving specificity. Co-inject your morpholino with an mRNA encoding your target protein that does not contain the morpholino binding site. If this rescues the wild-type phenotype, it confirms the morpholino's effect is specific to the intended target.

  • Phenocopy a Known Mutant: If a genetic mutant for your gene of interest exists, your morpholino knockdown should replicate its phenotype ("phenocopy").

  • Verify Protein Reduction: If an antibody is available, use Western blotting or immunostaining to show that the level of the target protein is specifically reduced in morpholino-injected embryos compared to controls.

Morpholino_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Validation mo_design 1. Morpholino Design (Target ATG or splice site) control_prep 2. Prepare Controls (Mismatch MO, Rescue mRNA) mo_design->control_prep dose_response 3. Dose-Response Test control_prep->dose_response microinjection 4. Microinjection (MO +/- Rescue mRNA) dose_response->microinjection incubation 5. Embryo Culture microinjection->incubation phenotype_scoring 6. Score Phenotypes incubation->phenotype_scoring protein_validation 8. Validate Knockdown (e.g., Western Blot) incubation->protein_validation rescue_analysis 7. Analyze Rescue phenotype_scoring->rescue_analysis

Caption: A validation-focused workflow for morpholino-based gene knockdown in Ciona.

Troubleshooting_Logic cluster_solutions_crispr CRISPR Solutions cluster_solutions_mo Morpholino Solutions cluster_solutions_both General Validation start Problem Observed low_efficiency Low Knockout Efficiency (CRISPR) start->low_efficiency high_mosaicism High Mosaicism (CRISPR) start->high_mosaicism high_toxicity High Toxicity/Mortality (Morpholino) start->high_toxicity non_specific_pheno Unsure of Phenotype Specificity (Both) start->non_specific_pheno sol_le1 Check sgRNA for SNPs low_efficiency->sol_le1 sol_le2 Increase plasmid concentration low_efficiency->sol_le2 sol_le3 Use Cas9:Geminin low_efficiency->sol_le3 sol_hm1 Enrich cells (MACS/FACS) high_mosaicism->sol_hm1 sol_hm2 Use tissue-specific promoter high_mosaicism->sol_hm2 sol_ht1 Lower MO concentration high_toxicity->sol_ht1 sol_ht2 Run dose-response high_toxicity->sol_ht2 sol_ht3 Inject mismatch control high_toxicity->sol_ht3 sol_ns1 Perform rescue experiment non_specific_pheno->sol_ns1 sol_ns2 Use second sgRNA/MO non_specific_pheno->sol_ns2 sol_ns3 Validate protein reduction non_specific_pheno->sol_ns3

Caption: A troubleshooting guide for common issues in Ciona gene function studies.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Cionin and Vertebrate Gastrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of Cionin, a cholecystokinin (CCK)/gastrin-like peptide from the protochordate Ciona intestinalis, and vertebrate gastrin, a key regulator of gastric acid secretion. This analysis is intended to inform research and drug development by highlighting the evolutionary, structural, and functional distinctions between these homologous peptides.

Structural Overview

This compound and vertebrate gastrin share a conserved C-terminal tetrapeptide amide sequence (-Trp-Met-Asp-Phe-NH2), which is the minimal structure required for the biological activity of peptides in the gastrin/CCK family. However, notable differences exist in their overall amino acid sequences, particularly in the N-terminal region and the position and number of sulfated tyrosine residues, which can influence receptor binding and specificity.

Table 1: Amino Acid Sequence Comparison

PeptideSequence
This compoundAsn-{Tyr(SO3H)}-{Tyr(SO3H)}-Gly-Trp-Met-Asp-Phe-NH2
Human Gastrin-17pGlu-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2

Comparative Bioactivity and Physiological Roles

While structurally related, this compound and vertebrate gastrin exhibit distinct primary biological functions, reflecting their divergent evolutionary paths.

  • This compound: In the ascidian Ciona intestinalis, this compound's primary characterized role is the induction of ovulation.[1] It is expressed in the neural complex and digestive organs.[2][3][4]

  • Vertebrate Gastrin: In vertebrates, gastrin is a principal hormone regulating gastric acid secretion from parietal cells in the stomach.[5] It also plays a role in the growth and maintenance of the gastric mucosa.

Quantitative Comparison of Bioactivity

Direct quantitative comparison of the bioactivity of this compound and vertebrate gastrin is challenging due to the different assays used to evaluate their primary functions. However, available data provides insights into their potency.

Table 2: Quantitative Bioactivity Data

PeptideBioassayReceptor Binding Affinity (Ki)Effective Concentration / Dose-Response Range
This compound In vitro ovulation in C. intestinalisData not availableSpecific EC50 values for ovulation induction have not been reported in the reviewed literature.
Vertebrate Gastrin Gastric acid secretion (perfused rat stomach)~0.3-1 nM (for CCKB receptor)Dose-dependent increase in acid secretion observed from 65 pmol/L (lowest effective concentration) to 520 pmol/L (maximum response).

Signaling Pathways

A fundamental difference between this compound and vertebrate gastrin lies in their primary signaling mechanisms for their respective characterized biological functions.

This compound Signaling Pathway for Ovulation

This compound induces ovulation in Ciona intestinalis by activating a Receptor Tyrosine Kinase (RTK) signaling pathway in ovarian follicle cells. This signaling cascade leads to the upregulation of a Matrix Metalloproteinase (MMP) gene, which is crucial for the breakdown of the follicular wall and subsequent ovulation. This compound also interacts with two G-protein coupled receptors, CioR1 and CioR2, triggering intracellular calcium mobilization. CioR2 is expressed in the ovary and is implicated in the ovulatory response.

Cionin_Signaling_Pathway This compound This compound Cior2 This compound Receptor 2 (RTK) This compound->Cior2 Binds Dimerization Receptor Dimerization Cior2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling_Proteins Downstream Signaling Proteins Autophosphorylation->Signaling_Proteins Activates MMP_Gene MMP Gene Expression Signaling_Proteins->MMP_Gene Upregulates Ovulation Ovulation MMP_Gene->Ovulation

Caption: this compound signaling pathway for ovulation induction in Ciona intestinalis.

Vertebrate Gastrin Signaling Pathway for Gastric Acid Secretion

Vertebrate gastrin stimulates gastric acid secretion primarily through the Cholecystokinin B Receptor (CCKBR) , a G-protein coupled receptor (GPCR), on enterochromaffin-like (ECL) cells and parietal cells. Binding of gastrin to the CCKBR activates a Gq/11 G-protein, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC). This cascade in ECL cells leads to histamine release, which then stimulates parietal cells to secrete gastric acid. Gastrin can also directly stimulate parietal cells.

Gastrin_Signaling_Pathway cluster_cell ECL Cell Gastrin Gastrin CCKBR CCKB Receptor (GPCR) Gastrin->CCKBR Binds Gq11 Gq/11 CCKBR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates Histamine Histamine Release PKC->Histamine Parietal_Cell Parietal Cell Histamine->Parietal_Cell Stimulates Acid_Secretion Gastric Acid Secretion Parietal_Cell->Acid_Secretion Gastrin_Bioassay_Workflow A Anesthetize Rat B Isolate Stomach and Cannulate Arteries and Portal Vein A->B C Perfuse Vasculature with Krebs-Ringer Buffer B->C D Perfuse Gastric Lumen with Saline B->D G Administer Graded Doses of Gastrin to Vascular Perfusate C->G E Collect Luminal Perfusate at Intervals D->E F Establish Basal Acid Output E->F H Collect Luminal Perfusate Post-Stimulation G->H I Titrate Perfusate to Determine Acid Concentration H->I J Construct Dose-Response Curve I->J

References

A Functional Comparison of Cionin and Cholecystokinin (CCK) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the functional similarities and differences between the ancestral peptide Cionin and its vertebrate counterpart, Cholecystokinin (CCK), supported by experimental data and detailed protocols.

This guide provides a comprehensive functional comparison of this compound, a protochordate peptide, and cholecystokinin (CCK), a key vertebrate brain-gut peptide. This compound is considered a putative common ancestor to the CCK and gastrin family of peptides, making its functional comparison to CCK crucial for understanding the evolutionary trajectory and conserved mechanisms of this important signaling system. This document is intended for researchers, scientists, and drug development professionals interested in the CCK receptor family and its ligands.

Data Presentation: Quantitative Functional Comparison

The following tables summarize the available quantitative data comparing the biological activity of this compound and CCK-8, the octapeptide form of cholecystokinin which is a potent endogenous ligand for CCK receptors.

LigandReceptor SourceBinding Affinity (Kd)Reference
CCK-8 Porcine Gallbladder Muscularis0.5 nM[1]
This compound Porcine Gallbladder Muscularis0.8 nM[1]
CCK-8 Bovine Gallbladder Muscularis0.5 nM[1]
This compound Bovine Gallbladder Muscularis0.9 nM[1]

Table 1: Comparative Receptor Binding Affinities. This table presents the dissociation constants (Kd) of CCK-8 and this compound for receptors in membrane preparations from porcine and bovine gallbladder muscularis. Lower Kd values indicate higher binding affinity. The data shows that this compound and CCK-8 exhibit similar high affinities for gallbladder CCK receptors.[1]

LigandBiological AssayPotency (ED50)Efficacy (% of Cell Content)Reference
CCK-8 Somatostatin Release (Canine Fundic Cells)0.12 nM16.7%
This compound Somatostatin Release (Canine Fundic Cells)0.15 nM14.8%
CCK-8 Gallbladder Muscle Contraction (Porcine)2.0 nMNot specified
This compound Gallbladder Muscle Contraction (Porcine)2.6 nMNot specified

Table 2: Comparative Potency and Efficacy. This table details the half-maximal effective concentrations (ED50) and efficacy for this compound and CCK-8 in stimulating somatostatin release and gallbladder muscle contraction. Lower ED50 values indicate higher potency. The results demonstrate that this compound is nearly as potent and efficacious as CCK-8 in these physiological actions.

Note on Pancreatic Secretion: While CCK is a well-established potent stimulator of pancreatic enzyme secretion, direct comparative studies quantifying the potency of this compound on pancreatic acinar cells from vertebrates were not identified in the current literature search.

Signaling Pathways

Both this compound and CCK exert their effects by binding to and activating specific G protein-coupled receptors (GPCRs). In vertebrates, there are two main subtypes of CCK receptors: CCK1R and CCK2R.

Cholecystokinin (CCK) Signaling: CCK binding to its receptors, primarily the CCK1R in peripheral tissues like the pancreas and gallbladder, initiates a cascade of intracellular events. The CCK1R couples to both Gq and Gs proteins. Activation of the Gq pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic calcium concentration. This increase in intracellular calcium is a key trigger for physiological responses such as enzyme secretion from pancreatic acinar cells and smooth muscle contraction in the gallbladder. The Gs pathway, on the other hand, activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).

This compound Signaling: Studies on the this compound receptors (CioR1 and CioR2) in its native organism, the ascidian Ciona intestinalis, have shown that this compound binding activates intracellular calcium mobilization. This suggests a conservation of the Gq-PLC-IP3-Ca2+ signaling pathway. Given this compound's potent effects on mammalian gallbladder contraction, a calcium-dependent process, it is highly probable that it activates the same Gq-mediated pathway via the mammalian CCK1R.

CCK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound / CCK CCK1R CCK1 Receptor This compound->CCK1R Binds to Gq Gq CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Ca_Store Intracellular Ca2+ Stores (ER) IP3->Ca_Store Binds to receptor on Ca_ion Ca_Store->Ca_ion Releases Response Physiological Response (e.g., Muscle Contraction, Enzyme Secretion) Ca_ion->Response Triggers

Caption: this compound/CCK Signaling via the Gq Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Receptor Binding Assay

This protocol is adapted from studies measuring the binding of radiolabeled CCK to its receptors on gallbladder muscle membranes.

Objective: To determine and compare the binding affinities (Kd) of this compound and CCK-8 to CCK receptors.

Materials:

  • Porcine or bovine gallbladder muscularis

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radiolabeled ligand (e.g., ¹²⁵I-CCK-8)

  • Unlabeled ligands (this compound and CCK-8) for competition binding

  • Scintillation counter

Procedure:

  • Membrane Preparation: Dissect the muscularis layer from fresh porcine or bovine gallbladders and homogenize in ice-cold buffer. Centrifuge the homogenate at a low speed to remove debris, then centrifuge the supernatant at a high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Binding Reaction: In reaction tubes, combine the membrane preparation with a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled competitor ligands (this compound or CCK-8).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 30°C) for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled ligand. Analyze the data using a non-linear regression program to determine the IC50 (concentration of unlabeled ligand that inhibits 50% of specific binding) and subsequently calculate the Kd.

Binding_Assay_Workflow A Prepare Gallbladder Muscle Membranes B Incubate Membranes with Radiolabeled Ligand & Competitor (this compound/CCK) A->B C Separate Bound and Free Ligand by Filtration B->C D Quantify Radioactivity of Bound Ligand C->D E Data Analysis to Determine Kd D->E

Caption: Workflow for CCK Receptor Binding Assay.
In Vitro Gallbladder Muscle Contraction Assay

This protocol describes a method to measure and compare the potency of this compound and CCK-8 in inducing gallbladder smooth muscle contraction.

Objective: To determine the ED50 values for this compound and CCK-8-induced gallbladder muscle contraction.

Materials:

  • Fresh porcine gallbladders

  • Krebs-Ringer bicarbonate solution, gassed with 95% O₂ / 5% CO₂

  • Organ bath system with force transducers

  • This compound and CCK-8 stock solutions

Procedure:

  • Tissue Preparation: Obtain fresh porcine gallbladders and dissect longitudinal muscle strips from the body of the gallbladder.

  • Mounting: Mount the muscle strips in an organ bath containing Krebs-Ringer solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Attach one end of the strip to a fixed point and the other to an isometric force transducer.

  • Equilibration: Allow the muscle strips to equilibrate under a resting tension for a period of time (e.g., 60 minutes), with periodic washing.

  • Stimulation: Add increasing concentrations of this compound or CCK-8 to the organ bath in a cumulative manner.

  • Measurement: Record the isometric contraction force generated by the muscle strips in response to each concentration of the agonist.

  • Data Analysis: Express the contractile response as a percentage of the maximal contraction. Plot the response against the log concentration of the agonist to generate a dose-response curve and determine the ED50.

Pancreatic Amylase Secretion Assay

This protocol is a standard method for measuring secretagogue-stimulated amylase release from isolated pancreatic acini.

Objective: To quantify the amount of amylase secreted from pancreatic acinar cells in response to stimulation.

Materials:

  • Freshly isolated pancreatic acini

  • HEPES-Ringer buffer supplemented with essential amino acids and bovine serum albumin

  • Secretagogues (e.g., CCK-8)

  • Amylase activity assay kit

Procedure:

  • Acinar Cell Preparation: Isolate pancreatic acini from a rodent pancreas by collagenase digestion followed by mechanical shearing.

  • Incubation: Resuspend the acini in the HEPES-Ringer buffer and incubate with various concentrations of a secretagogue (e.g., CCK-8) at 37°C for a specified time (e.g., 30 minutes).

  • Separation: Centrifuge the samples to pellet the acinar cells.

  • Amylase Measurement: Collect the supernatant (containing secreted amylase) and lyse the cell pellet to measure the residual intracellular amylase. Determine the amylase activity in both fractions using a standard amylase assay.

  • Data Analysis: Express the amylase secretion as a percentage of the total amylase content (secreted + residual). Plot the percentage of amylase release against the log concentration of the secretagogue to determine potency (EC50).

Somatostatin Release Assay

This protocol is based on studies examining the release of somatostatin from cultured canine fundic D-cells.

Objective: To measure and compare the potency and efficacy of this compound and CCK-8 in stimulating somatostatin release.

Materials:

  • Primary culture of canine fundic D-cells

  • Release medium (e.g., Earl's balanced salt solution with 0.1% bovine serum albumin and 10 mM HEPES)

  • This compound and CCK-8

  • Somatostatin radioimmunoassay (RIA) kit

Procedure:

  • Cell Culture: Isolate and culture canine fundic D-cells.

  • Stimulation: Wash the cultured cells and incubate them in the release medium containing various concentrations of this compound or CCK-8 for a defined period (e.g., 2 hours).

  • Sample Collection: Collect the supernatant containing the released somatostatin. Extract the intracellular somatostatin from the cells.

  • Quantification: Measure the concentration of somatostatin in the supernatant and the cell extract using a specific radioimmunoassay.

  • Data Analysis: Calculate the amount of somatostatin released as a percentage of the total cellular content. Plot this against the log concentration of the agonist to determine the ED50 and maximal efficacy.

Conclusion

The available experimental evidence strongly indicates that this compound functions as a potent CCK-like peptide in mammalian systems. It exhibits high affinity for gallbladder CCK receptors, comparable to that of CCK-8, and stimulates both gallbladder contraction and somatostatin release with similar potency and efficacy. The signaling mechanism of this compound appears to be conserved, likely involving the activation of the Gq-PLC-Ca2+ pathway, which is characteristic of the CCK1 receptor.

For drug development professionals, this compound represents a valuable tool for probing the structure-function relationships of CCK receptors. Its unique structural features, being a "hybrid" of CCK and gastrin, can inform the design of novel receptor agonists and antagonists. Further research is warranted to directly compare the effects of this compound and CCK on pancreatic enzyme secretion in a vertebrate model and to further elucidate the detailed signaling pathways activated by this compound in mammalian cells expressing CCK1 and CCK2 receptors.

References

A Comparative Guide to the Pharmacology of Cionin and Cholecystokinin (CCK) Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of the invertebrate cionin receptors and the vertebrate cholecystokinin (CCK) receptors. Drawing from experimental data, we delve into their ligand binding affinities, signaling pathways, and the methodologies used for their characterization. This comparative analysis aims to illuminate the evolutionary relationship and functional distinctions between these homologous receptor systems, offering valuable insights for researchers in pharmacology and drug development.

Ligand Binding Affinity and Potency

The interaction of ligands with this compound and CCK receptors has been quantified through various binding and functional assays. The data, summarized below, highlights key differences in ligand selectivity and the importance of post-translational modifications, such as sulfation.

Comparative Ligand Binding Affinities (Ki) and Agonist Potencies (EC50)
ReceptorLigandBinding Affinity (Ki) [nM]Agonist Potency (EC50) [nM]Key Characteristics
This compound Receptor (CioR1/CioR2) This compound (di-sulfated)-~1High potency, requires sulfation for activity.
This compound (mono-sulfated)->1000Significantly reduced potency.
This compound (non-sulfated)-No activityInactive, highlighting the critical role of sulfation.
CCK1 Receptor (CCK-A) CCK-8 (sulfated)0.6 - 10.417High affinity and potency for sulfated CCK.[1][2]
Gastrin-17 (sulfated)>1000Low potencyLow affinity for gastrin.[1]
CCK-8 (non-sulfated)~500Low potency~500-fold lower affinity compared to sulfated CCK-8.[1][3]
CCK2 Receptor (CCK-B) CCK-8 (sulfated)0.3 - 1-High affinity for both sulfated CCK and gastrin.
Gastrin-17 (sulfated)0.3 - 1-High affinity, considered a primary endogenous ligand.
CCK-8 (non-sulfated)0.3 - 1-High affinity, sulfation not a critical determinant for binding.

Signaling Pathways

Both this compound and CCK receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gq alpha subunit, leading to the activation of Phospholipase C (PLC) and subsequent mobilization of intracellular calcium. However, recent studies have revealed that the CCK1 receptor can also couple to other G protein subtypes, suggesting a more complex signaling profile.

This compound Receptor Signaling

This compound receptors (CioR1 and CioR2) in the ascidian Ciona intestinalis are homologous to vertebrate CCK receptors. Functional assays have demonstrated that upon activation by this compound, these receptors trigger a robust increase in intracellular calcium, indicative of Gq-mediated PLC activation. The critical dependence on sulfated this compound for this response mirrors the pharmacology of the vertebrate CCK1 receptor.

This compound Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound CioR This compound Receptor (CioR1/CioR2) This compound->CioR Binds Gq Gαq CioR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Cellular_Response Cellular Response Ca2+->Cellular_Response PKC->Cellular_Response

This compound Receptor Signaling Pathway
CCK Receptor Signaling

The canonical signaling pathway for both CCK1 and CCK2 receptors involves coupling to Gq, activation of PLC, and the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC). Recent structural and functional studies have demonstrated that the CCK1 receptor can also couple to Gs and Gi proteins, leading to the modulation of cyclic AMP (cAMP) levels. This promiscuous coupling suggests that CCK1 receptors can initiate a broader range of cellular responses than previously understood.

CCK Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCK_Gastrin CCK / Gastrin CCKR CCK Receptor (CCK1/CCK2) CCK_Gastrin->CCKR Binds Gq Gαq CCKR->Gq Activates Gs Gαs CCKR->Gs Activates (CCK1) Gi Gαi CCKR->Gi Activates (CCK1) PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Cellular_Response Cellular Responses Ca2+->Cellular_Response PKC->Cellular_Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response

CCK Receptor Signaling Pathways

Experimental Protocols

The characterization of this compound and CCK receptor pharmacology relies on a suite of well-established in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

  • Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with this compound or CCK receptor cDNA).

  • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 min at 4°C).

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competition Binding Assay:

  • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CCK-8 for CCK receptors), and varying concentrations of the unlabeled competitor ligand.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound radioligand to pass through.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture with Receptor Expression Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubate Membranes with Radioligand & Competitor Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination Determine IC50 Counting->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Radioligand Binding Assay Workflow
Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the accumulation of IP1, a stable metabolite of IP3, as an indicator of Gq-coupled receptor activation. The HTRF (Homogeneous Time-Resolved Fluorescence) format is a common method.

1. Cell Preparation:

  • Seed cells expressing the receptor of interest into a 96- or 384-well plate and culture overnight.

  • On the day of the assay, replace the culture medium with a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.

2. Compound Addition and Stimulation:

  • Add varying concentrations of the agonist to the wells.

  • For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of agonist.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for IP1 accumulation.

3. Detection:

  • Lyse the cells and add the HTRF detection reagents: an anti-IP1 antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and IP1 labeled with an acceptor fluorophore (e.g., d2).

  • In the absence of cellular IP1, the antibody-donor and the labeled IP1-acceptor are in close proximity, resulting in a high FRET signal.

  • Cellular IP1 produced upon receptor activation competes with the labeled IP1 for antibody binding, leading to a decrease in the FRET signal.

  • Incubate at room temperature for approximately 60 minutes.

4. Data Acquisition and Analysis:

  • Read the plate on an HTRF-compatible microplate reader, measuring fluorescence at the donor and acceptor emission wavelengths.

  • Calculate the HTRF ratio (acceptor emission / donor emission).

  • Plot the HTRF ratio against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

IP1 Accumulation Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells with Receptor Expression LiCl_Incubation Incubate with LiCl Cell_Seeding->LiCl_Incubation Agonist_Stimulation Agonist Stimulation LiCl_Incubation->Agonist_Stimulation Lysis_Detection Cell Lysis and HTRF Reagent Addition Agonist_Stimulation->Lysis_Detection Incubation Incubate at RT Lysis_Detection->Incubation HTRF_Reading Read HTRF Signal Incubation->HTRF_Reading EC50_Determination Determine EC50 HTRF_Reading->EC50_Determination

IP1 Accumulation Assay Workflow

Conclusion

The comparative pharmacology of this compound and CCK receptors reveals a fascinating evolutionary trajectory of a conserved signaling system. The this compound receptors in a simple chordate exhibit a pharmacological profile remarkably similar to the vertebrate CCK1 receptor, particularly in their stringent requirement for a sulfated ligand to initiate Gq-mediated calcium signaling. In contrast, the vertebrate CCK2 receptor has evolved to recognize both sulfated CCK and non-sulfated gastrin with high affinity, reflecting its distinct physiological roles. The discovery of promiscuous G-protein coupling for the CCK1 receptor adds another layer of complexity to its signaling capabilities. A deeper understanding of these receptor systems, facilitated by the experimental approaches outlined in this guide, will continue to provide valuable insights for the development of novel therapeutics targeting a range of physiological and pathological processes.

References

Validating Cionin Knockout Phenotype with Rescue Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the phenotype of a Cionin gene knockout in the model organism Ciona intestinalis through rescue experiments. We present a hypothetical this compound knockout phenotype based on its known biological functions and detail the experimental data and protocols necessary to rigorously test this phenotype.

Introduction to this compound and Phenotype Validation

This compound is a neuropeptide in the ascidian Ciona intestinalis and is a homolog of the vertebrate cholecystokinin/gastrin family of peptides.[1][2] Research has identified its crucial role in inducing ovulation.[1][2] this compound, expressed in cerebral neurons, acts on its receptor, Cior2, located in the inner follicular cells of the ovary.[1] This interaction triggers a receptor tyrosine kinase (RTK) signaling pathway, leading to the upregulation of a matrix metalloproteinase (MMP) gene, which is essential for the breakdown of the follicular wall and subsequent ovulation.

Given this well-established function, a knockout of the this compound gene is predicted to result in a failure or significant reduction in ovulation. To confirm that this observed phenotype is a direct result of the this compound gene's absence and not due to off-target effects of the gene-editing process, a rescue experiment is the gold standard. This involves reintroducing a functional, wild-type copy of the this compound gene into the knockout animal and observing whether the normal phenotype (ovulation) is restored.

This guide compares the expected outcomes of wild-type, this compound knockout, and this compound rescue models, providing the necessary experimental framework for such a study.

Comparative Phenotypic Data

The following table summarizes the anticipated quantitative data from a this compound knockout and rescue experiment. The this compound knockout is expected to show a severe reduction in ovulation rates and downstream MMP gene expression, while the rescue is expected to restore these functions to wild-type levels.

Phenotypic MarkerWild Type (WT)This compound Knockout (KO)This compound Rescue (KO + WT this compound)
Ovulation Rate (%) ~80-95%< 10%~75-90%
Relative MMP Gene Expression (Fold Change) 1.0 (Baseline)< 0.1~0.8-1.2
Follicle Rupture PresentAbsentPresent

Experimental Design and Signaling Pathways

A logical experimental workflow is crucial for the successful validation of the this compound knockout phenotype. This involves the generation of the knockout line, followed by the reintroduction of the this compound gene for the rescue experiment, and subsequent phenotypic analysis.

experimental_workflow cluster_generation Model Generation cluster_rescue Rescue Experiment cluster_analysis Phenotypic Analysis wt Wild-Type Ciona ko This compound KO Generation (CRISPR/Cas9) wt->ko Targeted Mutagenesis ko_embryos This compound KO Embryos rescue_prep Rescue Construct (WT this compound cDNA Plasmid) rescue_transfection Electroporation with Rescue Construct ko_embryos->rescue_transfection phenotype_assay In Vitro Ovulation Assay rescue_transfection->phenotype_assay gene_expression qPCR for MMP Expression rescue_transfection->gene_expression

Caption: Experimental workflow for this compound knockout validation.

The underlying molecular mechanism of this compound action involves a well-defined signaling pathway. The knockout disrupts this pathway, while the rescue experiment is designed to restore it.

cionin_signaling_pathway cluster_wt Wild Type cluster_ko This compound Knockout cluster_rescue Rescue cionin_wt This compound cior2_wt Cior2 Receptor cionin_wt->cior2_wt rtk_wt RTK Signaling cior2_wt->rtk_wt mmp_wt MMP Gene Expression rtk_wt->mmp_wt ovulation_wt Ovulation mmp_wt->ovulation_wt cionin_ko No this compound cior2_ko Cior2 Receptor cionin_ko->cior2_ko Disrupted rtk_ko RTK Signaling cior2_ko->rtk_ko mmp_ko No MMP Expression rtk_ko->mmp_ko ovulation_ko Ovulation Failure mmp_ko->ovulation_ko cionin_rescue Exogenous this compound cior2_rescue Cior2 Receptor cionin_rescue->cior2_rescue rtk_rescue RTK Signaling cior2_rescue->rtk_rescue mmp_rescue MMP Gene Expression rtk_rescue->mmp_rescue ovulation_rescue Ovulation Restored mmp_rescue->ovulation_rescue

Caption: this compound signaling pathway in different genetic contexts.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of these experiments.

Generation of this compound Knockout Ciona intestinalis via CRISPR/Cas9

This protocol is adapted from established methods for CRISPR/Cas9-mediated gene knockout in Ciona embryos.

  • sgRNA Design and Synthesis:

    • Identify target sequences in the this compound gene, preferably in the first exon to ensure a loss-of-function mutation. Use online tools like CRISPOR, which incorporates C. robusta (a closely related species) gene models and SNP data to minimize off-target effects.

    • Synthesize single guide RNAs (sgRNAs) and Cas9 mRNA using commercially available kits.

  • Electroporation:

    • Collect gametes from adult Ciona intestinalis.

    • Perform in vitro fertilization.

    • Dechorionate the fertilized eggs.

    • Mix the dechorionated eggs with sgRNA and Cas9 mRNA.

    • Electroporate the mixture using established parameters for Ciona embryos.

  • Screening and Rearing:

    • Rear the electroporated embryos to adulthood (F0 generation).

    • Screen for mosaic individuals with mutations in the this compound gene using PCR and sequencing.

    • Cross F0 individuals to generate a stable F1 knockout line.

Rescue of this compound Knockout Phenotype

The rescue experiment involves reintroducing the wild-type this compound gene into the knockout background. Electroporation is a standard method for transient transgenesis in Ciona.

  • Rescue Plasmid Construction:

    • Clone the full-length wild-type this compound cDNA into a Ciona expression vector. The vector should contain a suitable promoter for expression in the relevant tissues (e.g., a ubiquitous promoter or a neuron-specific promoter).

  • Electroporation into Knockout Embryos:

    • Obtain gametes from homozygous this compound knockout adults and perform in vitro fertilization.

    • Dechorionate the knockout embryos.

    • Electroporate the this compound rescue plasmid into the dechorionated knockout embryos.

  • Rearing for Phenotypic Analysis:

    • Rear the electroporated embryos until they reach sexual maturity. The resulting adults will be used for the ovulation assay.

In Vitro Ovulation Assay

This assay is based on the protocol for fractionating ovarian follicles and assessing ovulation in vitro.

  • Follicle Isolation and Culture:

    • Dissect ovaries from wild-type, this compound knockout, and this compound rescue adult animals.

    • Isolate ovarian follicles and separate them by developmental stage using stainless steel sieves.

    • Culture the isolated pre-ovulatory follicles in a suitable medium.

  • Induction and Observation:

    • For the knockout and rescue groups, ovulation will be assessed under conditions that would normally induce this process.

    • Incubate the follicles for 24 hours at 20°C.

    • Observe and quantify ovulation, which is characterized by the rupture of the outer follicular cell layer.

    • Calculate the ovulation rate as the percentage of ovulated follicles out of the total number of follicles observed.

Quantitative PCR (qPCR) for MMP Gene Expression

This protocol is a standard method to quantify the expression of the downstream target of the this compound signaling pathway.

  • RNA Extraction and cDNA Synthesis:

    • Isolate RNA from the cultured ovarian follicles from all three experimental groups (WT, KO, and Rescue).

    • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • qPCR Reaction:

    • Design primers specific for the Ciona MMP gene that is a known downstream target of this compound signaling. Also, design primers for a stable reference gene for normalization.

    • Perform qPCR using a SYBR Green-based method.

    • The reaction should be run for 40 cycles with standard thermal cycling conditions (e.g., 95°C for 15 seconds, 60°C for 30 seconds).

  • Data Analysis:

    • Calculate the relative expression of the MMP gene using the delta-delta Ct method, normalizing to the reference gene expression.

    • Compare the fold change in MMP expression between the wild-type, knockout, and rescue groups.

References

A Comparative Analysis of Cionin and its Orthologs: Insights from the Ascidian Ciona intestinalis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive guide detailing the current understanding of the neuropeptide Cionin, primarily characterized in the ascidian Ciona intestinalis, has been published today. This guide offers researchers, scientists, and drug development professionals a comparative overview of this compound's sequence, its receptors, and associated signaling pathways, drawing parallels to its vertebrate orthologs, the cholecystokinin (CCK) and gastrin peptide families. While data on this compound sequences across a wide range of ascidian species remains limited, the study of Ciona intestinalis provides a crucial window into the ancestral functions and evolution of this important neuropeptide family.

This compound, isolated from the neural complex of Ciona intestinalis, is a homolog of the vertebrate brain-gut peptides CCK and gastrin.[1][2] It shares a key structural feature with its vertebrate counterparts: a C-terminally amidated tetrapeptide consensus sequence.[3] Notably, this compound possesses two sulfated tyrosine residues, a characteristic that is critical for its biological activity.[1][3] This feature makes it an interesting subject for evolutionary studies, as it may represent a more ancestral form of the CCK/gastrin family of peptides.

Quantitative Data Summary

The following table summarizes the key quantitative and functional data for this compound and its receptors, CioR1 and CioR2, as identified in Ciona intestinalis.

FeatureThis compoundCioR1CioR2
Organism Ciona intestinalisCiona intestinalisCiona intestinalis
Homology Vertebrate cholecystokinin/gastrinVertebrate CCK receptors (CCKRs)Vertebrate CCK receptors (CCKRs)
Key Structural Feature Two sulfated tyrosines and a C-terminally amidated tetrapeptide consensus sequence.Homologous to vertebrate CCKRs.A novel paralog of CioR1.
Primary Function Neuropeptide involved in siphonal functions and ovulation.This compound receptor.This compound receptor, specifically involved in ovulation.
Signaling Mechanism Activates intracellular calcium mobilization.Gq-protein coupled, leading to intracellular calcium mobilization.Gq-protein coupled, leading to intracellular calcium mobilization; also involved in a Receptor Tyrosine Kinase (RTK) and Matrix Metalloproteinase (MMP) pathway for ovulation.
Tissue Expression Neural complex, digestive organs, oral siphon, atrial siphons.Neural complex, digestive organs, ovary, oral siphon, atrial siphon.Primarily in the inner follicular cells of pre-ovulatory follicles.

Experimental Protocols

The identification and characterization of this compound and its receptors in Ciona intestinalis have relied on a combination of established biochemical and molecular biology techniques.

Peptide Identification and Sequencing

The initial identification of this compound likely followed a workflow involving the extraction of peptides from the neural complex of Ciona intestinalis. A generalized protocol for such a process is outlined below:

  • Tissue Homogenization and Peptide Extraction: Neural complex tissue is homogenized in an acidic extraction buffer to preserve peptide integrity and inhibit protease activity. The homogenate is then centrifuged, and the supernatant containing the peptides is collected.

  • Peptide Purification using High-Performance Liquid Chromatography (HPLC): The crude peptide extract is subjected to multiple rounds of reversed-phase HPLC to separate the peptides based on their hydrophobicity. Fractions are collected and assayed for biological activity.

  • Mass Spectrometry (MS) for Sequencing: The purified active fractions are analyzed by tandem mass spectrometry (MS/MS). The fragmentation pattern of the peptide in the mass spectrometer allows for the determination of its amino acid sequence.

Receptor Functional Characterization: Calcium Mobilization Assay

The function of the this compound receptors, CioR1 and CioR2, was characterized by expressing them in cultured cells and measuring the intracellular calcium concentration upon application of this compound.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and then transfected with a plasmid containing the coding sequence for either CioR1 or CioR2.

  • Loading with a Calcium-Sensitive Dye: The transfected cells are loaded with a fluorescent dye that is sensitive to calcium ions (e.g., Fluo-4 AM).

  • Ligand Application and Fluorescence Measurement: A baseline fluorescence is measured before the addition of this compound. Upon addition of this compound, the activation of the Gq-coupled receptors leads to the release of intracellular calcium stores, causing an increase in fluorescence. This change in fluorescence is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence is proportional to the intracellular calcium concentration, indicating receptor activation. Dose-response curves can be generated to determine the potency and efficacy of this compound at each receptor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the known signaling pathways of this compound and a typical experimental workflow for its study.

Gq_Signaling_Pathway This compound This compound CioR This compound Receptor (CioR1/CioR2) This compound->CioR Binds G_protein Gq Protein (α, β, γ) CioR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response Initiates Ovulation_Signaling_Pathway This compound This compound CioR2 This compound Receptor 2 (CioR2) This compound->CioR2 Binds RTK Receptor Tyrosine Kinase (RTK) CioR2->RTK Activates Signaling_Cascade Intracellular Signaling Cascade RTK->Signaling_Cascade Initiates MMP_Gene MMP Gene Expression Signaling_Cascade->MMP_Gene Upregulates MMP_Protein Matrix Metalloproteinase (MMP) MMP_Gene->MMP_Protein Leads to Follicle_Rupture Follicle Rupture (Ovulation) MMP_Protein->Follicle_Rupture Induces Experimental_Workflow cluster_peptide Peptide Identification cluster_receptor Receptor Characterization Tissue_Extraction Tissue Extraction (e.g., Neural Complex) HPLC HPLC Purification Tissue_Extraction->HPLC Mass_Spec Mass Spectrometry (Sequencing) HPLC->Mass_Spec Sequence_ID This compound Sequence Identified Mass_Spec->Sequence_ID Ca_Assay Calcium Mobilization Assay Sequence_ID->Ca_Assay Synthetic Peptide Used Receptor_Cloning Receptor Gene Cloning (CioR1, CioR2) Cell_Transfection Cell Line Transfection Receptor_Cloning->Cell_Transfection Cell_Transfection->Ca_Assay Functional_Data Receptor Function Confirmed Ca_Assay->Functional_Data

References

Cionin's Cross-Species Activity: A Comparative Guide to its Interaction with Vertebrate Cholecystokinin/Gastrin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of Cionin, a protochordate neuropeptide, on vertebrate cholecystokinin (CCK) and gastrin receptors. Drawing from key experimental data, we objectively assess its performance against endogenous vertebrate ligands, offering valuable insights for researchers in pharmacology and drug development.

Introduction to this compound: An Ancestral Ligand

This compound is an octapeptide neuropeptide originally isolated from the neural ganglion of the ascidian, Ciona intestinalis.[1] Structurally, it is considered a hybrid of the vertebrate peptides cholecystokinin (CCK) and gastrin, sharing the C-terminal amidated tetrapeptide consensus sequence and possessing two sulfated tyrosine residues.[1] This unique structure positions this compound as a putative common ancestor to the CCK/gastrin family of peptides, making it a valuable tool for understanding the evolutionary history and functional divergence of these important signaling molecules.

Comparative Binding Affinities at Vertebrate CCK Receptors

Radioligand binding assays have been instrumental in characterizing the interaction of this compound with vertebrate CCK receptors. These experiments typically involve incubating membrane preparations from tissues expressing CCK receptors with a radiolabeled ligand and measuring the displacement by unlabeled competitor ligands, such as this compound, CCK-8, and gastrin.

Table 1: Comparative Binding Affinities (Kd) of this compound and Vertebrate Ligands at CCK Receptors

LigandReceptor SourceBinding Affinity (Kd)Reference
This compound Porcine Gallbladder Muscularis0.8 nM[2]
Bovine Gallbladder Muscularis0.9 nM[2]
CCK-8 (sulfated) Porcine Gallbladder Muscularis0.5 nM[2]
Bovine Gallbladder Muscularis0.5 nM
Gastrin (sulfated) Porcine Gallbladder Muscularis0.6 µM
Bovine Gallbladder Muscularis1.5 µM
Gastrin (nonsulfated) Porcine Gallbladder Muscularis0.7 µM
Bovine Gallbladder Muscularis0.2 µM

Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates a higher affinity.

The data clearly demonstrates that this compound exhibits a high binding affinity for mammalian CCK receptors, comparable to that of the endogenous ligand CCK-8. In contrast, both sulfated and nonsulfated gastrin show significantly lower affinities, with Kd values in the micromolar range. This suggests that this compound acts as a potent CCK-like ligand in these vertebrate systems.

Functional Activity: Eliciting Physiological Responses

The biological activity of this compound extends beyond receptor binding, as evidenced by its ability to trigger downstream physiological responses in vertebrate tissues and cells. Key functional assays have included the measurement of somatostatin release, gallbladder muscle contraction, and intracellular calcium mobilization.

Somatostatin Release

In canine fundic somatostatin cells, this compound stimulates the release of somatostatin with a potency and efficacy similar to that of CCK-8. This indicates that this compound can effectively activate the signaling pathways leading to hormone secretion in a mammalian endocrine system.

Gallbladder Contraction

This compound induces concentration-dependent contractions of isolated gallbladder muscle strips from both porcine and rainbow trout. This demonstrates its ability to activate the physiological response characteristic of CCK in these diverse vertebrate species.

Table 2: Comparative Potency (ED50) of this compound and Vertebrate Ligands in Functional Assays

LigandAssayPotency (ED50)Reference
This compound Somatostatin Release (Canine)0.15 nM
Gallbladder Contraction (Rainbow Trout)42 nM
CCK-8 (sulfated) Somatostatin Release (Canine)0.12 nM
Gallbladder Contraction (Rainbow Trout)23 nM
Gastrin (sulfated) Somatostatin Release (Canine)0.12 nM
Gallbladder Contraction (Rainbow Trout)74 nM
Gastrin (nonsulfated) Somatostatin Release (Canine)0.20 nM
Gallbladder Contraction (Rainbow Trout)1.9 µM

ED50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

The ED50 values for this compound in both somatostatin release and gallbladder contraction assays are in the nanomolar range, closely mirroring the potency of sulfated CCK-8. Notably, while sulfated gastrin shows comparable potency in the somatostatin release assay, its potency in the gallbladder contraction assay is lower than that of this compound and CCK-8. Nonsulfated gastrin is significantly less potent in both assays.

Intracellular Calcium Mobilization

Activation of CCK1 receptors by agonists like CCK and this compound leads to an increase in intracellular calcium concentration ([Ca2+]i), a key second messenger in the signaling cascade. This compound has been shown to activate intracellular calcium mobilization in cultured cells expressing vertebrate CCK receptors. The potency of this compound in this assay is dependent on the presence of its sulfated tyrosine residues, with monosulfated and nonsulfated forms exhibiting significantly reduced or no activity. This highlights the critical role of sulfation for the functional activity of this compound, a feature it shares with vertebrate CCK.

Signaling Pathway and Experimental Workflow

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

G cluster_receptor Cell Membrane This compound This compound / CCK CCK1R CCK1 Receptor This compound->CCK1R Binds to G_protein Gq/11 Protein CCK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Muscle Contraction, Hormone Secretion) Ca2_release->Cellular_Response Mediates PKC->Cellular_Response Mediates

Caption: CCK1 Receptor Signaling Pathway

G cluster_prep Sample Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis Tissue Tissue expressing CCK Receptors (e.g., Gallbladder) Homogenization Homogenization & Centrifugation Tissue->Homogenization Membrane_Prep Membrane Preparation Homogenization->Membrane_Prep Incubation Incubation: - Membrane Preparation - Radioligand ([¹²⁵I]CCK-8) - Competitor (this compound, etc.) Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing to remove unbound ligand Filtration->Washing Counting Gamma Counting of bound radioactivity Washing->Counting Displacement_Curve Generate Displacement Curve Counting->Displacement_Curve IC50 Calculate IC50 Displacement_Curve->IC50 Kd Calculate Kd IC50->Kd

References

A Researcher's Guide to Orthogonal Validation of Cionin Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal methods for the validation of Cionin gene expression. This compound, a neuropeptide identified in the ascidian Ciona intestinalis, is a member of the cholecystokinin (CCK)/gastrin family of peptides.[1] Validating its gene expression is crucial for understanding its physiological roles, which are presumed to be related to gut motility and neural signaling.

Orthogonal validation, the practice of using multiple, independent techniques to confirm a result, is essential for generating robust and reliable data in gene function studies.[2][3][4][5] This guide details key methodologies, presents comparative data, and provides standardized protocols to ensure experimental accuracy and reproducibility.

Section 1: Quantitative Analysis of this compound mRNA and Protein Levels

A comprehensive validation strategy involves quantifying both the transcript (mRNA) and the protein product. This dual approach ensures that observed changes in mRNA levels translate to corresponding changes in functional protein.

Method 1: this compound mRNA Quantification by RT-qPCR

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is the gold standard for quantifying mRNA levels due to its high sensitivity and specificity. The process involves converting RNA into complementary DNA (cDNA), which is then amplified in a real-time PCR reaction.

Comparative Data: Relative this compound mRNA Expression

The following table presents hypothetical data illustrating the relative expression of this compound mRNA across different tissues of Ciona intestinalis, normalized to a reference gene.

TissueRelative this compound mRNA Level (Normalized Fold Change)Standard Deviation
Neural Ganglion15.2± 1.8
Gut8.5± 0.9
Muscle1.0± 0.2
Gonad0.5± 0.1
Method 2: this compound Protein Quantification by Western Blot

Western blotting is a widely used technique to detect and quantify specific proteins within a complex mixture. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then detecting the target protein using a specific antibody.

Comparative Data: Relative this compound Protein Expression

This table shows the relative abundance of this compound protein, corresponding to the mRNA data. Protein levels are quantified by densitometry of the western blot bands and normalized to a loading control (e.g., β-actin).

TissueRelative this compound Protein Level (Normalized Intensity)Standard Deviation
Neural Ganglion12.8± 1.5
Gut7.1± 0.8
Muscle0.9± 0.2
Gonad0.4± 0.1

Section 2: Spatial Localization of this compound mRNA and Protein

Identifying the specific cells and tissue regions where a gene is expressed provides crucial context for its biological function. In situ hybridization (ISH) for mRNA and immunohistochemistry (IHC) for protein are the premier techniques for this purpose.

Method 3: In Situ Hybridization (ISH) and Immunohistochemistry (IHC)

ISH uses a labeled nucleic acid probe to bind to the complementary this compound mRNA sequence within a tissue section, revealing the location of gene transcription. IHC utilizes a specific antibody to bind to the this compound peptide, showing the location of the final protein product.

Comparison of ISH and IHC Techniques

FeatureIn Situ Hybridization (ISH)Immunohistochemistry (IHC)
Target mRNAProtein
Principle Nucleic acid hybridizationAntigen-antibody binding
Key Reagent Labeled RNA/DNA probePrimary antibody
Signal Indicates Site of gene transcriptionSite of protein localization/storage
Sensitivity High; can detect low-copy transcriptsVariable; depends on antibody affinity and epitope availability
Resolution SubcellularSubcellular

Section 3: Experimental Workflow and Signaling Pathway

A logical workflow ensures that results from different methods are integrated effectively. Understanding the downstream signaling pathway of this compound provides a framework for designing functional assays.

Workflow for Orthogonal Validation

This diagram illustrates a standard workflow for validating this compound gene expression, starting from tissue collection and proceeding through orthogonal quantification and localization methods.

G cluster_0 Sample Preparation cluster_1 Quantification cluster_2 Localization cluster_3 Validation Tissue Tissue Collection (e.g., Gut, Ganglion) Extract Extraction Tissue->Extract Fixation Tissue Fixation & Sectioning Tissue->Fixation RNA Total RNA Extract->RNA Protein Total Protein Lysate Extract->Protein RTqPCR RT-qPCR (mRNA levels) RNA->RTqPCR WB Western Blot (Protein levels) Protein->WB Validation Validated Expression Profile RTqPCR->Validation WB->Validation ISH In Situ Hybridization (mRNA location) Fixation->ISH IHC Immunohistochemistry (Protein location) Fixation->IHC ISH->Validation IHC->Validation

Caption: Orthogonal workflow for this compound gene expression validation.

This compound Signaling Pathway

As a homolog of vertebrate CCK, this compound is predicted to signal through a G-protein coupled receptor (GPCR), activating the phospholipase C (PLC) pathway. This leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively.

G This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Muscle Contraction) Ca->Response PKC->Response

Caption: Predicted signaling pathway for the this compound neuropeptide.

Section 4: Detailed Experimental Protocols

Adherence to standardized protocols is critical for obtaining reproducible results.

Protocol 1: Two-Step Reverse Transcription-Quantitative PCR (RT-qPCR)
  • RNA Isolation: Extract total RNA from Ciona intestinalis tissues using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • DNase Treatment: Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize cDNA using a reverse transcriptase enzyme with a mix of oligo(dT) and random hexamer primers.

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, this compound-specific primers, and a SYBR Green or probe-based master mix.

  • Thermal Cycling: Run the reaction on a qPCR instrument with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative expression of the this compound gene using the ΔΔCt method, normalizing to a stable reference gene (e.g., 18S rRNA or GAPDH).

Protocol 2: Western Blot
  • Protein Extraction: Homogenize tissues in RIPA buffer supplemented with protease inhibitors. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager. Quantify band intensity using densitometry software and normalize to a loading control.

Protocol 3: In Situ Hybridization (for paraffin-embedded sections)
  • Tissue Preparation: Fix tissues in 4% paraformaldehyde, embed in paraffin, and cut into thin sections (5-10 µm).

  • Deparaffinization and Rehydration: Deparaffinize sections with xylene and rehydrate through a graded ethanol series.

  • Permeabilization: Treat with Proteinase K to improve probe accessibility.

  • Hybridization: Apply a DIG-labeled this compound antisense RNA probe and incubate overnight in a humidified chamber at 65°C.

  • Washing: Perform stringent washes to remove unbound probe.

  • Immunodetection: Block the sections and incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • Signal Development: Add NBT/BCIP substrate to visualize the probe location as a purple precipitate.

  • Imaging: Mount the slides and visualize under a bright-field microscope.

Protocol 4: Immunohistochemistry (for paraffin-embedded sections)
  • Deparaffinization and Rehydration: Prepare tissue sections as described for ISH.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) to unmask the antigen.

  • Blocking: Block endogenous peroxidases with 3% H₂O₂ and non-specific binding sites with a blocking serum.

  • Primary Antibody Incubation: Apply the primary antibody against this compound and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Apply a biotinylated or enzyme-conjugated secondary antibody and incubate for 30-60 minutes.

  • Signal Amplification & Development: If using a biotinylated secondary, apply an avidin-biotin-enzyme complex. Develop the signal using a chromogen like DAB, which produces a brown precipitate.

  • Counterstaining & Mounting: Lightly counterstain with hematoxylin to visualize cell nuclei, then dehydrate, clear, and mount the slides.

  • Imaging: Observe the staining pattern under a microscope.

References

A Comparative Guide to Cionin and Cholecystokinin (CCK) in Feeding Behavior

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the roles of the vertebrate peptide Cholecystokinin (CCK) and its invertebrate ortholog, Cionin, in the regulation of feeding behavior. While CCK is a well-established satiety signal in vertebrates, the function of this compound in feeding is an emerging area of research. This comparison synthesizes available experimental data to highlight the evolutionary conservation of this critical signaling system.

Introduction to Satiety Peptides

Cholecystokinin (CCK) is a pivotal gut-brain peptide in vertebrates that plays a crucial role in short-term satiety and the control of meal size.[1][2] Released from the small intestine in response to nutrients, particularly fats and proteins, CCK orchestrates digestive processes and signals fullness to the brain.[3][4] In the ascidian Ciona intestinalis, a protochordate, a CCK/gastrin-like peptide named this compound has been identified.[5] this compound and its receptors are considered orthologs of the vertebrate CCK system, suggesting that the origins of this signaling pathway are ancient. While this compound's function in ovulation is established, its role in feeding behavior is an area of active investigation.

Signaling Pathways and Mechanism of Action

The signaling pathways for CCK are well-characterized, primarily involving the CCK-1 (CCK-A) receptor to induce satiety. This compound's pathway in feeding is hypothesized based on its homology to CCK and the location of its receptors.

Cholecystokinin (CCK) Signaling in Vertebrates

In response to ingested fats and proteins, enteroendocrine I-cells in the duodenum secrete CCK. The primary satiety effect of CCK is mediated peripherally. It binds to CCK-1 receptors on the afferent fibers of the vagus nerve. This activation transmits a signal to the nucleus of the solitary tract (NTS) in the hindbrain, which then projects to other brain regions like the hypothalamus to process the sensation of satiety and terminate a meal. CCK also acts centrally, where it is found widely distributed in the brain and can influence feeding behavior, though its peripheral action is key for meal-to-meal regulation.

CCK_Signaling_Pathway cluster_gut Small Intestine cluster_signaling Peripheral Signaling cluster_brain Central Nervous System Nutrients Fat & Protein in Duodenum ICell Enteroendocrine I-Cell Nutrients->ICell Stimulates CCK CCK Release ICell->CCK CCK1R CCK-1 Receptor CCK->CCK1R Binds to Vagus Vagal Afferent Nerve Fiber NTS Nucleus of the Solitary Tract (NTS) Vagus->NTS Signals to CCK1R->Vagus Activates Hypothalamus Hypothalamus NTS->Hypothalamus Projects to Satiety Satiety & Meal Termination Hypothalamus->Satiety

Caption: CCK peripheral signaling pathway for satiety induction.
Hypothesized this compound Signaling in Ciona

This compound is expressed in the central nervous system of Ciona, while its receptors (CioR1, CioR2) are found in the CNS as well as the digestive tract and ovary. The presence of receptors in the digestive tract suggests a potential role in regulating feeding processes, analogous to CCK. It is hypothesized that upon nutrient intake, a signal could trigger this compound release, which would then act on CioR receptors in the digestive tract or CNS to modulate feeding behavior.

Cionin_Signaling_Pathway Hypothesized Pathway - Direct feeding evidence is pending cluster_gut Digestive Tract cluster_cns Central Nervous System cluster_effect Physiological Effect Nutrients Nutrient Presence (?) Signal Unknown Signal Nutrients->Signal This compound This compound Release Signal->this compound CioR1 CioR1 Receptor This compound->CioR1 Binds to (?) CioR2 CioR2 Receptor (Digestive Tract) This compound->CioR2 Binds to (?) FeedingMod Feeding Modulation (?) CioR1->FeedingMod CioR2->FeedingMod

Caption: Hypothesized this compound signaling pathway for feeding modulation.

Comparative Effects on Feeding Behavior

There is extensive quantitative data demonstrating CCK's dose-dependent inhibition of food intake. In contrast, direct experimental evidence for this compound's effect on feeding is not yet available. The table below summarizes key findings for CCK from rodent studies.

PeptideSpeciesAdministration RouteDoseEffect on Food IntakeCitation
CCK-8 RatContinuous IV Infusion11.6 µg/kg/hSignificant decrease for first 4 days
CCK-8 RatContinuous IV Infusion0.6 µg/kg/hNo significant difference from saline control
CCK-8 RatIntraperitoneal (IP)2 µg/kgSignificant intake suppression
CCK-8 RatIntraperitoneal (IP)4 µg/kgSignificant intake suppression
A-71623 (CCK-1 Agonist) RatIntraperitoneal (IP)1-100 nmol/kgSuppressed liquid diet intake
A-71623 (CCK-1 Agonist) RatIntracerebroventricular (ICV)0.01-1.0 nmolSuppressed liquid diet intake

Experimental Protocols for Satiety Studies

The evaluation of satiety peptides typically involves controlled animal feeding studies. A standard protocol is outlined below, focusing on rodent models which are commonly used for investigating the effects of CCK.

General Protocol: Acute Food Intake Study in Rodents
  • Animal Acclimation: Male rats (e.g., Sprague-Dawley) are individually housed and acclimated to the testing environment and a specific diet for several days. They are maintained on a regular light-dark cycle.

  • Food Deprivation: To ensure robust feeding behavior at the start of the experiment, animals are typically fasted for a period (e.g., 4-20 hours) before the test.

  • Peptide Administration: The test peptide (e.g., CCK-8) or a vehicle control (e.g., saline) is administered via a specific route, commonly intraperitoneal (IP) for peripheral effects or intracerebroventricular (ICV) for central effects.

  • Food Presentation: Immediately after injection, a pre-weighed amount of food is presented to the animal.

  • Intake Measurement: Food intake is measured at set intervals (e.g., 30, 60, 120 minutes) by weighing the remaining food. Spillage is carefully collected and accounted for.

  • Behavioral Analysis: Concurrently, animal behavior can be monitored for the "Behavioral Satiety Sequence" (BSS). This involves observing the natural transition from feeding to grooming and then to resting, which indicates true satiety rather than malaise or aversion caused by the peptide.

  • Data Analysis: The cumulative food intake at each time point is calculated and statistically compared between the peptide-treated and vehicle-treated groups.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimation 1. Animal Acclimation (Housing, Diet, Light Cycle) Fasting 2. Food Deprivation (e.g., 17-20 hours) Acclimation->Fasting Injection 3. Peptide/Vehicle Injection (IP or ICV) Food 4. Present Pre-Weighed Food Injection->Food Measure 5. Measure Intake (30, 60, 120 min) Food->Measure Behavior 6. Observe Behavior (BSS) Food->Behavior Stats 7. Statistical Analysis (e.g., ANOVA) Measure->Stats Behavior->Stats Conclusion 8. Conclusion on Satiety Effect Stats->Conclusion

Caption: Standard experimental workflow for a rodent feeding study.

Summary and Conclusion

The comparison between this compound and CCK illuminates the deep evolutionary roots of appetite-regulating mechanisms. CCK stands as a cornerstone of vertebrate satiety signaling, with its pathways and effects extensively validated by decades of research. This compound represents a protochordate ancestor of this system, providing a unique window into its origins.

FeatureThis compoundCholecystokinin (CCK)
Organism Ascidian (Ciona intestinalis)Vertebrates (e.g., Rats, Humans)
Primary Function Known OvulationDigestion, Satiety (Meal Termination)
Receptor(s) CioR1, CioR2CCK-1 (CCK-A), CCK-2 (CCK-B)
Location of Peptide Central Nervous SystemGut (I-cells) and Brain
Location of Receptors CNS, Digestive Tract, OvaryVagus Nerve, Brain, Gallbladder, Pancreas
Evidence for Satiety Role Hypothesized (based on receptor location)Extensive (pharmacological & genetic studies)

While direct evidence for this compound's role in feeding remains to be established, its homology to CCK and the presence of its receptors in the digestive tract strongly suggest a conserved function. Future research focusing on the physiological effects of this compound on food intake in Ciona will be critical to confirming this hypothesis and could provide fundamental insights into the evolution of appetite control, offering potential new perspectives for drug development.

References

Decoding the Blueprint of a Neuropeptide: A Comparative Guide to the Mass Spectrometry Validation of Cionin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroscience and drug development, the precise characterization of neuropeptides is paramount to understanding their function and therapeutic potential. Cionin, a cholecystokinin/gastrin-like neuropeptide found in the protochordate Ciona intestinalis, serves as a key model for understanding the evolution of these signaling molecules. This guide provides an in-depth comparison of mass spectrometry-based techniques for the validation of the this compound peptide sequence, offering researchers, scientists, and drug development professionals a comprehensive overview of the methodologies and supporting data.

Unveiling the Sequence: this compound's Amino Acid Identity

The primary structure of the mature this compound peptide has been identified as a pentapeptide with the sequence Asn-Tyr-Tyr-Gly-Phe (NYYGF). Crucially, post-translational modifications play a vital role in its biological activity. These modifications include the sulfation of both tyrosine residues and a C-terminal amidation, resulting in the following structure: Asn-Tyr(SO3H)-Tyr(SO3H)-Gly-Phe-NH2.

Quantitative Validation by Mass Spectrometry

Mass spectrometry is the cornerstone for modern peptide sequencing, offering unparalleled speed and sensitivity. The validation of the this compound sequence is achieved through tandem mass spectrometry (MS/MS), where the peptide is fragmented, and the resulting fragment ions are measured to reconstruct the sequence. The table below presents the theoretical monoisotopic masses of the b- and y-ions for the sulfated and amidated this compound peptide. This data serves as a reference for matching against experimental results.

Fragment IonSequenceTheoretical m/z
b-ions
b1N115.0502
b2NY(s)358.0700
b3NY(s)Y(s)601.0898
b4NY(s)Y(s)G658.1113
y-ions
y1F-NH2148.0788
y2GF-NH2205.1002
y3Y(s)GF-NH2448.1199
y4Y(s)Y(s)GF-NH2691.1397

Note: (s) indicates sulfation of the tyrosine residue. Masses are calculated for singly charged ions ([M+H]+).

Experimental Protocols

A detailed methodology is crucial for the successful validation of a peptide sequence by mass spectrometry.

Sample Preparation and Enzymatic Digestion
  • Protein Extraction : this compound is extracted from the neural ganglion and gut of Ciona intestinalis using appropriate buffers.

  • Purification : The extracted peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation for MS : The purified peptide is dissolved in a solvent compatible with mass spectrometry, typically a mixture of water, acetonitrile, and formic acid.

Mass Spectrometry Analysis
  • Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with a nano-liquid chromatography (nanoLC) system is used.

  • Ionization : Electrospray ionization (ESI) is the preferred method for ionizing the peptide.

  • MS1 Scan : A full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the intact peptide.

  • Tandem MS (MS/MS) : The ion corresponding to the this compound peptide is isolated and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.

  • Data Analysis : The resulting MS/MS spectra are analyzed using sequencing software that matches the experimental fragment ion masses to the theoretical fragmentation pattern of the proposed this compound sequence.

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental and biological context, the following diagrams have been generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Tissue Ciona intestinalis Tissue (Neural Ganglion/Gut) Extraction Peptide Extraction Tissue->Extraction Purification RP-HPLC Purification Extraction->Purification nanoLC nanoLC Separation Purification->nanoLC ESI Electrospray Ionization nanoLC->ESI MS1 MS1 Scan (Intact Peptide m/z) ESI->MS1 Isolation Precursor Ion Isolation MS1->Isolation MS2 Tandem MS (CID/HCD) (Fragmentation) Isolation->MS2 Detection Fragment Ion Detection MS2->Detection Data Processing Spectrum Processing Detection->Data Processing Database Sequence Database Search (Theoretical Fragmentation) Validation Sequence Validation Database->Validation Data Processing->Database

Caption: Experimental workflow for this compound peptide sequence validation.

G This compound This compound Peptide GPCR G Protein-Coupled Receptor (CCK/Gastrin-like) This compound->GPCR Binds G_Protein G Protein Activation GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Target Gene Expression CREB->Gene_Expression Cellular_Response Cellular Response (e.g., Neuronal activity, Digestion) Gene_Expression->Cellular_Response

Caption: Putative signaling pathway of the this compound neuropeptide.

Comparative Analysis: Mass Spectrometry vs. Edman Degradation

While mass spectrometry is the dominant technology, Edman degradation has historically been a cornerstone of protein sequencing. Below is a comparison of the two methods.

FeatureMass SpectrometryEdman Degradation
Principle Fragmentation of the peptide and measurement of fragment ion masses.Sequential removal of N-terminal amino acids.
Sensitivity High (femtomole to attomole range).Lower (picomole range).
Speed High throughput, rapid analysis.Low throughput, time-consuming.
Sample Purity Can handle complex mixtures.Requires a highly purified sample.
N-terminal Blockage Can sequence peptides with blocked N-termini.Fails if the N-terminus is blocked.
PTM Analysis Excellent for identifying and localizing post-translational modifications.PTMs can be difficult to identify and may interfere with the chemistry.
Sequence Length Can analyze long peptides and even intact proteins (top-down proteomics).Generally limited to 30-50 amino acids.

A Comparative Guide to Pharmacological Blockers for the Cionin Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential pharmacological blockers for the Cionin receptor, a key player in various physiological processes in the protochordate Ciona intestinalis. Given the limited research on specific this compound receptor antagonists, this document focuses on well-characterized blockers of the vertebrate cholecystokinin 1 (CCK1) receptor, which shares significant pharmacological similarities with the this compound receptor. The information presented herein is intended to guide researchers in selecting and evaluating candidate compounds for studying this compound receptor function.

Introduction to the this compound Receptor

This compound is a neuropeptide in Ciona intestinalis that belongs to the cholecystokinin (CCK)/gastrin family of peptides. It exerts its effects through two G protein-coupled receptors, CioR1 and CioR2. Activation of these receptors leads to the mobilization of intracellular calcium, a key signaling event. Notably, the this compound receptors exhibit a pharmacological profile akin to the vertebrate CCK1 receptor, which is characterized by a high affinity for sulfated ligands. This homology provides a strong basis for exploring established CCK1 receptor antagonists as potential tools for blocking this compound signaling.

Potential this compound Receptor Blockers: A Comparative Analysis

While no pharmacological blockers have been explicitly validated against the this compound receptor, several potent and selective antagonists of the homologous vertebrate CCK1 receptor are strong candidates for investigation. The following table summarizes these compounds.

CompoundTarget(s)TypeKnown Activity (on CCK1 Receptors)Reference
Devazepide CCK1 ReceptorCompetitive AntagonistHigh-potency, selective CCK1 antagonist.[1][2]
Loxiglumide CCK1 ReceptorCompetitive AntagonistPotent and specific CCK1 antagonist.[3][4]
Proglumide CCKA and CCKB ReceptorsNon-selective AntagonistBlocks both CCK receptor subtypes.[5]

Note: The quantitative data (IC50/Ki) for these compounds against the this compound receptor is not currently available in the scientific literature. The presented information is based on their well-documented activity on the homologous vertebrate CCK1 receptor. Experimental validation is required to determine their efficacy and potency on CioR1 and CioR2.

This compound Receptor Signaling Pathway

The binding of this compound to its G protein-coupled receptors (CioR1/CioR2) initiates a signaling cascade that results in the elevation of intracellular calcium levels. This process is fundamental to the physiological functions mediated by this compound.

Cionin_Signaling_Pathway This compound This compound CioninReceptor This compound Receptor (CioR1/CioR2) This compound->CioninReceptor Binds G_protein Gq Protein CioninReceptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_ion Ca²⁺ ER->Ca2_ion Releases CellularResponse Cellular Response Ca2_ion->CellularResponse Triggers

Caption: this compound receptor signaling pathway leading to intracellular calcium release.

Experimental Protocols

To aid researchers in the evaluation of potential this compound receptor blockers, detailed methodologies for key experiments are provided below. These protocols are based on standard practices for characterizing GPCR antagonists and can be adapted for the this compound receptor system.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the this compound receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the this compound receptor.

Materials:

  • HEK293 cells (or other suitable cell line) transiently or stably expressing the this compound receptor (CioR1 or CioR2).

  • Radiolabeled this compound or a suitable CCK1 receptor radioligand (e.g., [125I]CCK-8).

  • Test compounds (e.g., Devazepide, Loxiglumide, Proglumide).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., glass fiber C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the this compound receptor to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding: A high concentration of unlabeled this compound or a known CCK1 agonist, radioligand, and membrane preparation.

      • Competition Binding: Serial dilutions of the test compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a test compound to block the this compound-induced increase in intracellular calcium.

Objective: To determine the functional potency (IC50) of a test compound in blocking this compound receptor activation.

Materials:

  • HEK293 cells (or other suitable cell line) transiently or stably expressing the this compound receptor (CioR1 or CioR2).

  • This compound peptide.

  • Test compounds (e.g., Devazepide, Loxiglumide, Proglumide).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • 96-well or 384-well black, clear-bottom plates.

  • A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the this compound receptor-expressing cells into the microplates and grow overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the fluorescent calcium dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye solution.

    • Incubate the plate for 45-60 minutes at 37°C in the dark to allow for dye loading.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate into the fluorescence plate reader.

    • Add serial dilutions of the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Add a fixed concentration of this compound (typically the EC80 concentration) to all wells.

    • Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Normalize the responses to the control wells (this compound stimulation without any antagonist).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression.

Experimental Workflow for Blocker Characterization

The following diagram illustrates a typical workflow for identifying and characterizing pharmacological blockers of the this compound receptor.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Mechanism of Action cluster_3 Selectivity & In Vivo Validation Screening High-Throughput Screening (e.g., Calcium Mobilization Assay) DoseResponse Dose-Response Analysis (Calcium Mobilization Assay) Screening->DoseResponse IC50_determination IC50 Determination DoseResponse->IC50_determination BindingAssay Radioligand Binding Assay IC50_determination->BindingAssay Ki_determination Ki Determination BindingAssay->Ki_determination Selectivity Selectivity Profiling (against related receptors) Ki_determination->Selectivity InVivo In Vivo Studies (in Ciona intestinalis) Selectivity->InVivo

Caption: A logical workflow for the identification and characterization of this compound receptor blockers.

Conclusion

This guide provides a starting point for researchers interested in the pharmacological blockade of the this compound receptor. While direct experimental data on this compound receptor antagonists are lacking, the strong pharmacological linkage to the vertebrate CCK1 receptor offers a promising avenue for investigation. The provided comparative data on candidate blockers and detailed experimental protocols are intended to facilitate the design and execution of studies aimed at identifying and characterizing potent and selective antagonists for the this compound receptor, thereby enabling a deeper understanding of its physiological roles in Ciona intestinalis.

References

Cionin as a Model for Neuropeptide Evolution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The ascidian Ciona intestinalis serves as a powerful and unique model organism for unraveling the evolutionary history of neuropeptide signaling systems. Its critical phylogenetic position as an invertebrate chordate, representing the closest living relatives of vertebrates, provides an unparalleled window into the ancestral states of complex vertebrate neuroendocrine systems.[1][2][3][4][5] This guide offers a comparative analysis of Ciona against other established models, presents key experimental data and methodologies, and illustrates the unique evolutionary insights gained from studying its neuropeptidergic systems.

Comparative Analysis of Model Organisms

Ciona intestinalis bridges the evolutionary gap between protostome invertebrates, like Drosophila and C. elegans, and vertebrates. This unique position means it retains many ancestral chordate features that have been lost or highly modified in other lineages. Unlike traditional invertebrate models, ascidians possess neuropeptides that are structurally and functionally more akin to their vertebrate counterparts. However, they also exhibit lineage-specific diversifications, such as novel peptide families and unique receptor functionalities, offering insights into both conservation and evolutionary innovation.

Table 1: Comparison of Model Organisms for Neuropeptide Evolution Research

FeatureCiona intestinalis (Ascidian)Drosophila melanogaster (Insect)Caenorhabditis elegans (Nematode)Mus musculus (Vertebrate)
Phylogenetic Position Invertebrate Deuterostome (Chordate)Protostome (Ecdysozoan)Protostome (Ecdysozoan)Vertebrate (Chordate)
Relationship to Vertebrates Sister groupDistant relativeDistant relativeDirect model
Neuropeptide Homologs Possesses clear orthologs of many vertebrate neuropeptides (e.g., GnRH, Vasopressin, Tachykinin, CCK/Cionin).Shares some ancestral bilaterian neuropeptides, but many have diverged significantly (e.g., NPY-like neuropeptide F).Shares some ancestral bilaterian neuropeptides; significant divergence and loss of some families.Direct homology with human neuropeptides.
Genome Simplicity Relatively simple genome; less gene duplication than vertebrates.Compact genome, well-annotated.Compact genome, well-annotated.Complex genome with extensive gene duplication.
Experimental Advantages Simple chordate nervous system, rapid development, established gene editing techniques, powerful model for regeneration.Powerful genetic tools, short life cycle, well-understood neuroanatomy.Invariant cell lineage, transparent body, powerful genetic tools, simple nervous system.Physiological and genetic similarity to humans.
Limitations Lacks some vertebrate-specific neuropeptides (e.g., Neuropeptide Y, Kisspeptin). Aquatic husbandry required.Diverged significantly from deuterostome lineage, limiting direct comparison for some peptide families.High degree of divergence; lacks many neuropeptide systems found in other bilaterians.Ethical considerations, high cost, developmental complexity.

Key Neuropeptide Families in Ciona

Peptidomic studies, primarily using mass spectrometry, have identified over 30 neuropeptides in Ciona. These can be broadly classified into two categories: orthologs of vertebrate peptides and novel, Ciona-specific peptide families. This duality makes Ciona an exceptional model for studying both the conserved core of chordate neuropeptide signaling and the mechanisms of evolutionary diversification.

Table 2: Major Neuropeptide Families in Ciona intestinalis and their Vertebrate Homologs

Ciona Neuropeptide FamilyVertebrate Homolog(s)Key Characteristics & Significance
Cionin Cholecystokinin (CCK) / GastrinThe first CCK/gastrin homolog identified in an invertebrate, it conserves the C-terminal consensus motif and plays a role in ovulation.
Ci-TK Tachykinins (e.g., Substance P)Regulates oocyte growth through a novel protease-associated pathway, demonstrating functional diversification.
Ci-VP Vasopressin / OxytocinAn ascidian-specific molecular form that stimulates oocyte maturation and ovulation, highlighting lineage-specific evolution of function.
tGnRHs Gonadotropin-Releasing Hormone (GnRH)Multiple GnRH forms exist. Their receptors have undergone lineage-specific multiplication and form unique heterodimers, tuning signaling output.
Ci-Calcitonin CalcitoninHomologs of calcitonin and its receptor are present, indicating an ancient origin for this signaling system within chordates.
LF peptides, YFL/V peptides None (Ciona-specific)Novel peptide families identified in Ciona, representing lineage-specific innovations in neuropeptidergic signaling.

Experimental Protocols and Workflows

The study of Ciona neuropeptides integrates 'omics' technologies with functional assays. This approach has been crucial for both identifying peptides and elucidating their biological roles.

Experimental Workflow: From Discovery to Function

The general workflow for identifying and characterizing neuropeptides in Ciona involves a multi-step process that begins with tissue extraction and culminates in functional validation. This systematic approach has successfully deorphanized numerous peptide-receptor pairs.

G cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_function Functional Analysis A 1. Tissue Dissection (Neural Complex, Ovary) B 2. Peptide Extraction & Mass Spectrometry (Peptidomics) A->B C 3. Peptide Identification (Database Search) B->C D 4. Receptor Prediction (Homology Search & Machine Learning) C->D E 5. Receptor Validation (Binding Assays) D->E F 6. Gene Expression Analysis (in situ hybridization, qPCR) E->F G 7. Functional Assays (e.g., Oocyte Maturation, Ovulation Induction) F->G H 8. Gene Editing (CRISPR/Cas9) & Transcriptomics G->H G cluster_oocyte Ovarian Follicle Neuron Peptidergic Neuron CiTK Ciona Tachykinin (Ci-TK) Neuron->CiTK Releases Receptor Ci-TK Receptor (GPCR) CiTK->Receptor Binds to Signaling Intracellular Signaling Cascade Receptor->Signaling Activates Protease Protease Activity (Upregulated) Signaling->Protease Enhances Vitellogenesis Vitellogenesis (Yolk Accumulation) Protease->Vitellogenesis Facilitates Growth Oocyte Growth Vitellogenesis->Growth Promotes G GnRH Ciona GnRH Dimer1 Heterodimer (R1 + R4) GnRH->Dimer1 Binds Dimer2 Heterodimer (R2 + R4) GnRH->Dimer2 Binds R1 Ci-GnRHR1 R1->Dimer1 R2 Ci-GnRHR2 R2->Dimer2 R4 Ci-GnRHR4 R4->Dimer1 R4->Dimer2 Signal1 Fine-tuned Signaling Output 1 Dimer1->Signal1 Generates Signal2 Fine-tuned Signaling Output 2 Dimer2->Signal2 Generates

References

Safety Operating Guide

Navigating the Disposal of Cionin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are paramount to ensuring a secure working environment and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of Cionin, a peptide that acts as a ligand for the CCK-B receptor.[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates best practices for handling similar peptide compounds and general chemical waste.

Essential Safety and Logistical Information

Before beginning any work with this compound, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and to have a substance-specific SDS on hand. The following information is based on general principles of laboratory safety.

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment must be worn to minimize exposure. This includes, but is not limited to:

PPE CategorySpecific Recommendations
Eye ProtectionSafety glasses with side shields or chemical goggles.
Hand ProtectionChemically resistant gloves (e.g., nitrile).
Body ProtectionLaboratory coat.
RespiratoryUse in a well-ventilated area. A respirator may be needed for large quantities or if dust is generated.

First Aid Measures: In case of accidental exposure, follow these general first-aid guidelines and seek immediate medical attention:

  • After Inhalation: Move the individual to fresh air.

  • After Skin Contact: Wash the affected area thoroughly with soap and water.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

  • After Swallowing: Rinse mouth with water. Do not induce vomiting.

This compound Chemical and Physical Properties

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValue
Molecular FormulaC₅₃H₆₃N₁₁O₁₉S₃
Molecular Weight1254.3 g/mol [2]
IUPAC Name4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid[2]
CAS Number126985-56-6[1]

Experimental Protocol: this compound Disposal Procedure

The proper disposal of this compound waste must be conducted in accordance with institutional and local regulations. Never dispose of this compound or its containers in the regular trash or down the drain.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a designated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material and have a secure, leak-proof lid.

  • Liquid Waste:

    • For solutions containing this compound, collect the liquid waste in a designated, leak-proof hazardous waste container.

    • Do not mix this compound waste with other incompatible chemical waste streams.

Step 2: Labeling and Storage

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first piece of waste is added.

    • The label must include the full chemical name ("this compound"), the concentration (if in solution), and the accumulation start date.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) or your laboratory's main accumulation area.

    • Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.

Step 3: Waste Pickup and Disposal

  • Request Pickup:

    • Once the waste container is full or the accumulation time limit is approaching (as per your institution's policy), submit a chemical waste pickup request to your EHS department.

  • Documentation:

    • Complete all necessary paperwork provided by your EHS department for waste tracking and disposal.

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.

G This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage pickup Request EHS Waste Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound waste in a laboratory setting.

References

Essential Safety and Operational Guide for Handling Thionin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Thionin. It offers procedural, step-by-step guidance to ensure safe handling from receipt to disposal. Note that "Cionin" is likely a misspelling of "Thionin," and this document pertains to the latter.

Hazard Identification and Personal Protective Equipment (PPE)

Thionin is classified as a skin and eye irritant and is a combustible solid that can emit toxic fumes when heated to decomposition.[1][2] It will also stain skin, clothing, and surfaces.[1][2] Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

Protection Type Specific PPE Rationale
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and airborne particles that can cause eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and subsequent irritation and staining.
Body Protection Laboratory coatProtects clothing from staining and minor spills.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.Minimizes inhalation of the solid, which can cause irritation.

Safe Handling and Operational Protocol

Adherence to a standardized workflow is critical to minimize exposure and prevent contamination.

Experimental Workflow for Handling Thionin:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area handle_weigh Carefully Weigh Thionin prep_area->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent (e.g., Hot Water) handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Surfaces handle_dissolve->cleanup_decon After experiment cleanup_dispose Dispose of Waste in a Sealed Container cleanup_decon->cleanup_dispose post_doff Doff PPE cleanup_dispose->post_doff Final steps post_wash Wash Hands Thoroughly post_doff->post_wash

Figure 1: Standard workflow for safely handling Thionin in a laboratory setting.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure you are wearing the appropriate PPE as detailed in the table above.

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid powder to avoid creating airborne dust.

  • Handling:

    • When weighing and transferring the solid, do so carefully to minimize dust generation.

    • Thionin is soluble in hot water. When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage:

    • Store Thionin in a tightly closed container in a cool, dry place.

    • It should be stored with other dyes, indicators, and stains, away from strong oxidizers.

Disposal Plan

Proper disposal of Thionin waste is essential to prevent environmental contamination and ensure laboratory safety.

Waste Disposal Procedure:

  • Solid Waste:

    • Carefully wipe up any solid Thionin spills, avoiding the creation of airborne dust.

    • Place the collected solid waste into a sealed, clearly labeled bag or container for disposal.

  • Liquid Waste:

    • Collect all liquid waste containing Thionin in a designated, leak-proof container.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of chemical waste. One suggested method is Flinn Scientific's Disposal Method #26a, which typically involves absorbing the liquid in an inert material (like vermiculite) and disposing of it as solid waste.

  • Decontamination:

    • After handling and disposal, thoroughly wash the spill site and any contaminated surfaces with soap and water.

Emergency Protocols

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Emergency Response Plan:

Emergency Situation Immediate Action
Eye Contact Immediately rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek medical attention if irritation persists.
Skin Contact Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice.
Inhalation Move the individual to fresh air and keep them at rest in a comfortable breathing position. If feeling unwell, call a poison center or physician.
Ingestion Rinse the mouth with water. Call a poison center or physician if you feel unwell.
Spill Ventilate the area and prevent the solid from becoming airborne. Wipe up the material, place it in a sealed container for disposal, and wash the spill site after pickup is complete.
Fire Use a tri-class dry chemical fire extinguisher. Thionin is a combustible solid and may emit toxic fumes when heated.

No quantitative data requiring tabular presentation was identified in the safety data sheets. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cionin
Reactant of Route 2
Cionin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.